(E)-5-Undecene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
764-97-6 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(E)-undec-5-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9+ |
InChI Key |
NGCRXXLKJAAUQQ-PKNBQFBNSA-N |
SMILES |
CCCCCC=CCCCC |
Isomeric SMILES |
CCCCC/C=C/CCCC |
Canonical SMILES |
CCCCCC=CCCCC |
Other CAS No. |
68526-57-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-5-Undecene
This technical guide provides a comprehensive overview of the core chemical properties of (E)-5-Undecene, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, spectroscopic data, and provides illustrative experimental protocols for its synthesis and analysis.
Core Chemical Properties
This compound, an acyclic olefin, possesses a range of chemical and physical properties that are critical for its application in scientific research and development.[1] A summary of these properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ | [1][2][3][4] |
| Molecular Weight | 154.29 g/mol | [1][2][3][4] |
| CAS Number | 764-97-6 | [2][3][4] |
| IUPAC Name | (E)-undec-5-ene | [1] |
| Synonyms | trans-5-Undecene | [1][2][3][4] |
| Boiling Point | 187.71°C (estimate) | [5] |
| Melting Point | -67.3°C (estimate) | [5] |
| Density | 0.7709 g/cm³ (estimate) | [5] |
| Refractive Index | 1.4232 (estimate) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 5.2 | [1] |
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques. The National Institute of Standards and Technology (NIST) WebBook provides access to infrared (IR) and mass spectrometry (MS) data for this compound.[3][4][6]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic peaks for C-H stretching and bending vibrations of the alkyl chain and a distinctive peak corresponding to the trans C=C double bond.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern typical for a long-chain alkene.[3][4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound were not found, the expected ¹H NMR spectrum would show signals for the vinylic protons of the trans double bond, allylic protons, and the protons of the alkyl chains. The ¹³C NMR spectrum would display signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its practical application. Below are generalized procedures based on established organic chemistry methodologies.
Synthesis of this compound via the Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for forming (E)-alkenes from stabilized ylides.[5]
Materials:
-
Hexanal
-
Pentyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pentyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of n-BuLi in hexane dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the phosphorus ylide.
-
Wittig Reaction: Cool the ylide solution back to 0°C. Add a solution of hexanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using pentane as the eluent to yield pure this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7000D MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Injection Mode: Split (e.g., 50:1).[7]
-
Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, then ramped to 246°C at a suitable rate (e.g., 10°C/min) and held for a few minutes.[7]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[7]
-
Mass Range: m/z 40-400.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Analysis: The compound will be separated on the GC column based on its boiling point and polarity. The eluted compound will then be ionized and fragmented in the mass spectrometer. The resulting mass spectrum can be compared with a library database (e.g., NIST) for confirmation of its identity. The retention time in the chromatogram is also a characteristic of the compound under the specific GC conditions.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Biological Relevance
While specific signaling pathways involving this compound are not well-documented, long-chain alkenes are known to play roles in biological systems. For instance, they are components of protective waxes in plants and can act as pheromones in certain insects.[8] Some microorganisms are capable of biosynthesizing long-chain alkenes.[9] The metabolism of long-chain alkanes and alkenes in some yeasts involves oxidation to fatty acids, which are then incorporated into glycolipids.[10] Further research is required to elucidate any specific biological activities or metabolic pathways of this compound in higher organisms.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 5-Undecene, (E)- [webbook.nist.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. Genes involved in long-chain alkene biosynthesis in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbiological oxidation of long-chain aliphatic compounds. Part I. Alkanes and alk-1-enes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (E)-5-Undecene. The information is compiled from various scientific databases and presented in a structured format for ease of reference and comparison. This document also outlines detailed experimental protocols for the determination of key physical properties, intended to assist researchers in the accurate characterization of this compound.
Core Physical Properties of this compound
This compound, an acyclic olefin, possesses a unique set of physical characteristics that are crucial for its application and handling in research and development.[1][2] A summary of its key physical properties is presented below. It is important to note that while some experimental data is available, many of the listed properties are based on computational estimations.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Data Type | Source |
| Molecular Formula | C₁₁H₂₂ | --- | --INVALID-LINK--[1] |
| Molecular Weight | 154.29 g/mol | Computed | --INVALID-LINK--[1] |
| CAS Number | 764-97-6 | --- | --INVALID-LINK--[3] |
| Boiling Point | 187.71°C | Estimated | --INVALID-LINK--[4] |
| 73.05°C at 10 mmHg (0.013 bar) | Experimental | --INVALID-LINK--[3] | |
| Melting Point | -67.3°C | Estimated | --INVALID-LINK--[4] |
| Density | 0.7709 g/cm³ | Estimated | --INVALID-LINK--[4] |
| Refractive Index | 1.4232 | Estimated | --INVALID-LINK--[4] |
| XLogP3 | 5.2 | Computed | --INVALID-LINK--[1] |
| Enthalpy of Vaporization | 51.8 kJ/mol at 74.85°C | Experimental | --INVALID-LINK--[3] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block in a digital melting/boiling point apparatus).
-
Heating: The apparatus is heated slowly and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a critical indicator of purity. Since this compound has a very low estimated melting point, this procedure would require a cryostat.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube).
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 0.5-1°C.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology: Pycnometer or Graduated Cylinder and Balance
-
Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
-
Volume of Liquid: A known volume of the liquid is added to the container. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read from the graduations.
-
Mass of Container and Liquid: The mass of the container with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale.
-
Temperature Control: The measurement should be performed at a constant, recorded temperature, typically 20°C or 25°C, as the refractive index is temperature-sensitive.
Mandatory Visualization
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for Physical Property Determination of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-Undecene. The information is presented in a structured format to facilitate easy comparison and interpretation by researchers, scientists, and professionals in drug development. This document includes detailed experimental protocols for the cited spectroscopic techniques and visualizations of key analytical workflows.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₂₂ |
| Molecular Weight | 154.29 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | 43, 55, 69, 83, 97, 111, 125, 154 (Molecular Ion) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | C-H stretch (alkenyl) |
| ~2960-2850 | C-H stretch (alkyl) |
| ~1670 | C=C stretch (trans-alkene) |
| ~1465 | C-H bend (alkyl) |
| ~965 | C-H bend (trans-alkene, out-of-plane) |
Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~5.4 | Multiplet | 2H | -CH=CH- (H-5, H-6) | J_trans ≈ 12-18 |
| ~2.0 | Multiplet | 4H | -CH₂-CH= (H-4, H-7) | |
| ~1.2-1.4 | Multiplet | 8H | -CH₂- (H-2, H-3, H-8, H-9) | |
| ~0.9 | Triplet | 6H | -CH₃ (H-1, H-11) |
Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~130 | -CH=CH- (C-5, C-6) |
| ~32 | -CH₂-CH= (C-4, C-7) |
| ~31 | -CH₂- (C-3, C-8) |
| ~22 | -CH₂- (C-2, C-9) |
| ~14 | -CH₃ (C-1, C-11) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquisition Parameters: A typical ¹H NMR experiment involves a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
-
-
¹³C NMR Spectroscopy:
-
Instrumentation: A standard NMR spectrometer with a carbon probe.
-
Acquisition Parameters: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon. A pulse angle of 30-45° is used with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
-
Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the compound is first separated from any impurities on a GC column.
-
Ionization: Electron Ionization (EI) is a common method for volatile, non-thermally labile compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualizations
3.1 Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
3.2 Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different types of spectroscopic data contribute to the structural elucidation of this compound.
Caption: Contribution of spectroscopic data to structural elucidation.
References
Unraveling (E)-5-Undecene: A Technical Guide to its Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of (E)-5-undecene, a long-chain alkene. This document details the expected fragmentation patterns, presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis, serving as a vital resource for researchers in various scientific and drug development fields.
Introduction to the Mass Spectrometry of Alkenes
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When analyzing alkenes such as this compound, electron ionization (EI) is a commonly employed technique. This high-energy ionization method results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation patterns of alkenes are primarily governed by the stability of the resulting carbocations, with allylic cleavage being a dominant pathway. However, the migration of the double bond upon ionization can sometimes complicate the interpretation of the spectra, making it challenging to distinguish between positional isomers.
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion peak is expected at an m/z corresponding to its molecular weight (154.3 g/mol ).[1][2] The fragmentation pattern is consistent with that of other long-chain alkenes, showing characteristic clusters of peaks separated by 14 Da (corresponding to CH₂ groups).
Quantitative Mass Spectral Data
The following table summarizes the primary mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of this compound. The data is sourced from the NIST Mass Spectrometry Data Center.[3]
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 27 | 25 | [C₂H₃]⁺ |
| 29 | 35 | [C₂H₅]⁺ |
| 39 | 40 | [C₃H₃]⁺ |
| 41 | 85 | [C₃H₅]⁺ (Allylic) |
| 42 | 45 | [C₃H₆]⁺ |
| 43 | 60 | [C₃H₇]⁺ |
| 55 | 100 | [C₄H₇]⁺ (Base Peak) |
| 56 | 50 | [C₄H₈]⁺ |
| 69 | 70 | [C₅H₉]⁺ |
| 70 | 30 | [C₅H₁₀]⁺ |
| 83 | 40 | [C₆H₁₁]⁺ |
| 97 | 20 | [C₇H₁₃]⁺ |
| 111 | 10 | [C₈H₁₅]⁺ |
| 125 | 5 | [C₉H₁₇]⁺ |
| 154 | <5 | [C₁₁H₂₂]⁺• (Molecular Ion) |
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is a complex process involving the cleavage of various carbon-carbon bonds. The most prominent fragmentation pathways are those that lead to the formation of stable carbocations. A key fragmentation mechanism for alkenes is allylic cleavage, which results in a resonance-stabilized allylic cation.
Caption: Fragmentation pathway of this compound.
Experimental Protocol for GC-MS Analysis
The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique allows for the separation of the compound from a mixture followed by its detection and identification by the mass spectrometer.
Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane. The concentration should be optimized to avoid column overloading and detector saturation, typically in the range of 1-10 µg/mL.
Gas Chromatography (GC) Conditions
-
Instrument: A gas chromatograph equipped with a capillary column is used. A common setup would be a Thermo Scientific Trace GC1310 or equivalent.
-
Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of hydrocarbons.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Inlet: The injector is operated in split mode with a split ratio of 50:1 to prevent column overloading. The injector temperature is maintained at 250°C.
-
Oven Temperature Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.
Mass Spectrometry (MS) Conditions
-
Instrument: A mass spectrometer, such as a Thermo Scientific ISQ single quadrupole mass spectrometer, is coupled to the GC.
-
Ionization Mode: Electron Ionization (EI) is used.
-
Ionization Energy: The electron energy is set to a standard 70 eV.
-
Mass Range: The mass spectrometer scans a mass range of m/z 20-200.
-
Ion Source Temperature: The ion source temperature is maintained at 230°C.
-
Transfer Line Temperature: The transfer line connecting the GC to the MS is kept at 250°C to prevent condensation of the analyte.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide has provided a detailed examination of the mass spectrometry of this compound. The presented quantitative data, fragmentation pathway, and experimental protocol offer a solid foundation for researchers and professionals working with this and similar long-chain alkenes. The characteristic fragmentation pattern, dominated by allylic cleavage, allows for the confident identification of this compound, although care must be taken when distinguishing it from its isomers. The provided GC-MS methodology represents a robust approach for the routine analysis of this compound in various matrices.
References
An In-depth Technical Guide to the Synthesis of (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-Undecene is an acyclic olefin of interest in various fields of chemical research, including pheromone synthesis and materials science. The stereoselective synthesis of the (E)-isomer presents a significant challenge due to the thermodynamic stability of the corresponding (Z)-isomer. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound, with a focus on the Wittig reaction, specifically the Schlosser modification for E-selectivity, and olefin metathesis utilizing E-selective catalysts. This document details experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthetic pathways.
Introduction
The precise construction of carbon-carbon double bonds with specific stereochemistry is a cornerstone of modern organic synthesis. This compound, a simple internal alkene, serves as a valuable model and building block in organic chemistry. The primary challenge in its synthesis lies in controlling the stereochemical outcome to favor the (E) or trans configuration over the generally more stable (Z) or cis isomer. This guide explores two powerful and widely employed synthetic strategies to achieve this goal: the Wittig reaction and olefin metathesis.
Synthesis Methodologies
Two principal routes have been identified for the stereoselective synthesis of this compound: the Wittig reaction (employing the Schlosser modification) and olefin cross-metathesis.
Wittig Reaction: The Schlosser Modification for (E)-Selectivity
The standard Wittig reaction involving non-stabilized ylides, such as those required for the synthesis of 5-undecene, typically yields the (Z)-alkene as the major product. To overcome this inherent selectivity, the Schlosser modification is employed. This method involves the in-situ epimerization of the initially formed syn-betaine intermediate to the more stable anti-betaine, which then proceeds to form the (E)-alkene.[1][2][3][4]
The synthesis can be approached from two retrosynthetic disconnections: the reaction of hexanal with a pentylide, or the reaction of valeraldehyde with a hexylide.
Caption: Generalized workflow for this compound synthesis via olefin metathesis.
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields and E/Z selectivity for analogous reactions using the described methodologies. This data provides a reasonable expectation for the synthesis of the target molecule.
| Method | Substrates | Catalyst/Reagents | Typical Yield (%) | Typical E/Z Ratio | Reference |
| Wittig (Schlosser) | Aldehyde + non-stabilized ylide | 1. n-BuLi, 2. Aldehyde, 3. PhLi, 4. t-BuOH | 60-80 | >95:5 | [2][3] |
| Olefin Metathesis | Terminal Alkene 1 + Terminal Alkene 2 | Grubbs II Catalyst | 70-90 | >85:15 | [5][6] |
Detailed Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound based on the methodologies discussed.
Protocol 1: Wittig Reaction (Schlosser Modification)
This protocol describes the synthesis of this compound from hexanal and pentyltriphenylphosphonium bromide.
Materials:
-
Pentyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Hexanal
-
Phenyllithium (PhLi) in dibutyl ether (1.8 M)
-
tert-Butanol (t-BuOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add pentyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Betaine Formation: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add hexanal (1.0 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Epimerization: Add phenyllithium (1.1 eq) dropwise to the reaction mixture at -78 °C. The color of the solution may change. Stir for an additional 30 minutes at -78 °C.
-
Protonolysis and Elimination: Add a solution of tert-butanol (2.0 eq) in THF dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude oil by column chromatography on silica gel using hexanes as the eluent to afford this compound. The separation of (E)- and (Z)-isomers may require preparative gas chromatography for high purity. [7][8][9]
Protocol 2: Olefin Cross-Metathesis
This protocol describes the synthesis of this compound from 1-hexene and 1-heptene using Grubbs second-generation catalyst.
Materials:
-
1-Hexene
-
1-Heptene
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous Dichloromethane (DCM)
-
Ethyl vinyl ether
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Grubbs Catalyst®, 2nd Generation (0.01-0.05 eq). Add anhydrous, degassed DCM to dissolve the catalyst.
-
Substrate Addition: Add a mixture of 1-hexene (1.0 eq) and 1-heptene (1.0 eq) in anhydrous, degassed DCM to the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and stir under an argon atmosphere. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexanes as the eluent to yield a mixture of (E)- and (Z)-5-undecene. Further purification to separate the stereoisomers can be achieved by preparative gas chromatography or HPLC on a silver-impregnated stationary phase. [7][10]
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through two primary methodologies: the Schlosser modification of the Wittig reaction and olefin cross-metathesis. The Schlosser modification provides a route to the (E)-isomer from non-stabilized ylides, which would otherwise favor the (Z)-product. Olefin cross-metathesis, particularly with second-generation Grubbs catalysts, offers a more direct approach from terminal alkenes with a general preference for the thermodynamically favored (E)-isomer. The choice of method will depend on factors such as substrate availability, desired stereoselectivity, and catalyst cost and sensitivity. For both methods, careful purification, often involving advanced chromatographic techniques, is necessary to isolate the pure (E)-isomer. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis of this and related alkene structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vurup.sk [vurup.sk]
- 8. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
(E)-5-Undecene (CAS 764-97-6): A Technical Guide
(E)-5-Undecene , also known as trans-5-undecene, is an acyclic olefin with the chemical formula C₁₁H₂₂.[1][2] As a long-chain alkene, it serves as a fundamental building block in organic synthesis and is of interest to researchers in various fields of chemistry. This technical guide provides a summary of its physicochemical properties, spectroscopic data, potential synthetic routes, and known biological context, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 764-97-6 | [2] |
| Molecular Formula | C₁₁H₂₂ | [1][2] |
| Molecular Weight | 154.29 g/mol | [1][3] |
| IUPAC Name | (E)-undec-5-ene | [1] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | 192.0 °C at 760 mmHg | |
| Melting Point | -62.0 to -61.0 °C | |
| Vapor Pressure | 0.725 mmHg at 25 °C (estimated) | |
| Solubility | In water, 0.4006 mg/L at 25 °C (estimated) | |
| LogP (o/w) | 5.902 (estimated) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While comprehensive experimental spectra are not always readily available, data from reference databases and theoretical predictions provide valuable insights.
Mass Spectrometry (MS)
Electron ionization mass spectrometry data for this compound is available through the NIST WebBook.[4] The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 154, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of a long-chain alkene, with prominent peaks resulting from cleavage at the allylic positions and a series of peaks separated by 14 amu (corresponding to CH₂ groups).
Infrared (IR) Spectroscopy
An IR spectrum for the gas phase of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[4] Key expected absorption bands for its structure include:
-
C-H stretch (alkane) : ~2850-2960 cm⁻¹
-
C=C stretch (trans-alkene) : ~1665-1675 cm⁻¹ (weak)
-
C-H bend (trans-alkene) : ~960-970 cm⁻¹ (strong and characteristic)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for this compound is not provided in the search results. However, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on its structure:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Protons |
| ¹H | ~5.4 | Multiplet | 2H (olefinic) |
| ¹H | ~2.0 | Multiplet | 4H (allylic) |
| ¹H | ~1.2-1.4 | Multiplet | 12H (aliphatic) |
| ¹H | ~0.9 | Triplet | 6H (terminal methyl) |
| ¹³C | ~130 | - | Olefinic |
| ¹³C | ~32 | - | Allylic |
| ¹³C | ~22-31 | - | Aliphatic |
| ¹³C | ~14 | - | Terminal methyl |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature, general methods of alkene synthesis can be applied.
Proposed Synthetic Pathway: Wittig Reaction
A common and effective method for synthesizing a trans-alkene is the Wittig reaction, particularly using a stabilized ylide. A plausible route would involve the reaction of pentanal with the phosphonium ylide derived from 1-bromohexane.
Caption: Proposed Wittig reaction pathway for the synthesis of this compound.
Reactivity
As an alkene, this compound is expected to undergo typical reactions of a carbon-carbon double bond, including:
-
Hydrogenation : Reduction to undecane in the presence of a metal catalyst (e.g., Pd, Pt, Ni).
-
Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
-
Hydrohalogenation : Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.
-
Oxidation : Cleavage of the double bond with strong oxidizing agents (e.g., ozone, KMnO₄) to yield aldehydes or carboxylic acids.
-
Epoxidation : Reaction with peroxy acids to form an epoxide.
Biological Activity and Toxicology
The biological role and toxicological profile of this compound are not well-characterized.
Natural Occurrence
5-Undecene has been identified as a volatile organic compound in several plants, including Angelica gigas and rice (Oryza sativa), and in the marine sponge Plakortis angulospiculatus.[5] Its presence in these organisms suggests potential roles in chemical ecology, such as acting as a semiochemical, though specific functions have not been elucidated.
Toxicology
There is a lack of comprehensive toxicological data for this compound.[6] A safety data sheet for the compound indicates that toxicity data for various endpoints (e.g., oral, dermal, inhalation) is not available. As with other hydrocarbons, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment and adequate ventilation.
Experimental Protocols
Detailed, validated experimental protocols for this compound are scarce. The following are generalized procedures that can be adapted for its synthesis and analysis.
General Protocol for Alkene Synthesis via Wittig Reaction
-
Phosphonium Salt Formation : Reflux an equimolar mixture of 1-bromohexane and triphenylphosphine in a suitable solvent (e.g., toluene) for 24-48 hours to form hexyltriphenylphosphonium bromide.
-
Ylide Generation : Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to -78 °C and add a stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to warm to room temperature to form the ylide.
-
Reaction with Aldehyde : Cool the ylide solution to -78 °C and add an equimolar amount of pentanal dropwise.
-
Workup and Purification : After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a nonpolar solvent (e.g., hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product via column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to isolate this compound.
General Protocol for Spectroscopic Characterization
The workflow for characterizing a synthesized sample of this compound would logically proceed from purification to structural confirmation.
Caption: Logical workflow for the purification and characterization of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Dissolve a small sample of the purified product in a volatile solvent (e.g., hexane). Inject an aliquot into a GC-MS system equipped with a nonpolar capillary column. The resulting chromatogram will indicate the purity, and the mass spectrum of the corresponding peak will confirm the molecular weight.
-
Infrared (IR) Spectroscopy : Place a drop of the neat liquid sample between two NaCl or KBr plates (or use an ATR-FTIR spectrometer). Acquire the spectrum and identify the characteristic peaks for C=C and trans C-H bending to confirm the presence of the trans-alkene functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integrations, and coupling patterns will provide detailed information to confirm the complete structure of the molecule.
References
- 1. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Undecene, (E)- [webbook.nist.gov]
- 3. 5-Undecene, (E)- (CAS 764-97-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 5-Undecene, (E)- [webbook.nist.gov]
- 5. 5-Undecene | C11H22 | CID 136588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Weight of (E)-5-Undecene
This guide provides a comprehensive overview of the molecular weight of this compound, including its calculation, experimental determination, and relevant data presented in a clear and structured format.
Molecular Composition and Weight
This compound is an acyclic olefin with the chemical formula C₁₁H₂₂.[1][2] Its molecular weight is a fundamental property, crucial for various applications in chemical synthesis, analysis, and drug development. The molecular weight is determined by the sum of the atomic weights of its constituent atoms.
The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu). The standard atomic weight of hydrogen is represented as an interval [1.00784, 1.00811] amu, with a conventional value of 1.008 amu often used for general calculations.[3][4]
The calculated molecular weight of this compound is approximately 154.29 g/mol .[1][2] A detailed calculation is provided in the table below.
Data Presentation: Molecular Weight of this compound
| Constituent Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 22 | 1.008 | 22.176 |
| Total | 154.297 |
Note: The total molecular weight may vary slightly depending on the specific atomic weight values used for the isotopes.
Experimental Determination of Molecular Weight
The molecular weight of a compound like this compound can be experimentally determined using several analytical techniques. Mass spectrometry is one of the most common and accurate methods.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Objective: To determine the molecular weight of this compound using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
This compound sample
-
Helium gas (carrier gas)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Volumetric flask and appropriate solvent (e.g., hexane) for sample dilution
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane. The concentration is typically in the range of 10-100 ppm.
-
Gas Chromatography (GC) Separation:
-
The GC is equipped with a non-polar capillary column suitable for the separation of hydrocarbons.
-
The oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.
-
A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried through the column by the helium carrier gas, and the components are separated based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry (MS) Analysis:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are ionized, typically using electron ionization (EI). This process fragments the molecule into a parent molecular ion and various fragment ions.
-
The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
-
-
Data Interpretation:
-
The mass spectrum will show a molecular ion peak (M⁺), which corresponds to the intact molecule. For this compound (C₁₁H₂₂), this peak will be observed at an m/z value corresponding to its molecular weight, approximately 154.
-
The isotopic pattern of the molecular ion peak can be analyzed to confirm the elemental composition.
-
The fragmentation pattern observed in the mass spectrum can be used to further confirm the structure of the compound.
-
Mandatory Visualization: Workflow for Molecular Weight Determination
Caption: Workflow for determining the molecular weight of this compound using GC-MS.
References
Discovery and isolation of (E)-5-Undecene
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of (E)-5-Undecene
Introduction
This compound is an acyclic olefin, a member of the unsaturated aliphatic hydrocarbon class of organic compounds.[1] Its structure consists of an eleven-carbon chain with a double bond between the fifth and sixth carbon atoms, with the substituents on the double bond in a trans configuration. While the specific discovery and initial isolation of this compound are not prominently documented in dedicated historical literature, its synthesis and characterization fall under well-established principles of organic chemistry. This technical guide provides a comprehensive overview of the plausible synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are well-documented, providing a basis for its synthesis and characterization.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂ | [2] |
| Molecular Weight | 154.29 g/mol | [2] |
| IUPAC Name | (E)-undec-5-ene | [2] |
| Synonyms | trans-5-Undecene, 5-Undecene, (5E)- | [2] |
| CAS Registry Number | 764-97-6 | [2] |
| Boiling Point (estimated) | 187.71°C | [3] |
| XLogP3 | 5.2 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| Mass Spectrometry (MS) | Main library; 39 total peaks; top peak at m/z 55 | [2] |
| Infrared (IR) Spectroscopy | Data available in NIST/EPA Gas-Phase Infrared Database | [4] |
| ¹H NMR Spectroscopy | Expected chemical shifts (ppm): ~5.4 (m, 2H, olefinic), ~2.0 (m, 4H, allylic), ~1.3 (m, 8H, methylene), ~0.9 (t, 6H, methyl) | Inferred from general principles |
| ¹³C NMR Spectroscopy | Expected chemical shifts (ppm): ~130 (olefinic), ~32 (allylic), ~29, ~22 (methylene), ~14 (methyl) | Inferred from general principles |
Experimental Protocols
Synthesis of this compound via Alkyne Reduction
A common and efficient method for the synthesis of trans-alkenes is the reduction of alkynes with sodium metal in liquid ammonia.[5][6] This reaction proceeds via an anti-addition of hydrogen across the triple bond.[6]
Reaction: 5-Undecyne → this compound
Materials and Reagents:
-
5-Undecyne
-
Anhydrous liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere of argon or nitrogen.
-
Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 100 mL of anhydrous ammonia into the flask for every 0.1 mol of alkyne.
-
Once the desired volume of liquid ammonia is collected, add a small piece of sodium metal (approximately 0.2 equivalents) until a persistent blue color is observed, indicating the absence of water.
-
Dissolve 5-undecyne (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the stirred ammonia solution.
-
To the stirred solution, add small, freshly cut pieces of sodium metal (2.2 equivalents) over 30 minutes. A deep blue color will persist throughout the addition, indicating the presence of solvated electrons.[5]
-
Allow the reaction to stir at -78°C for 2-3 hours, or until the blue color disappears. If the color persists, the reaction can be quenched.
-
Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride or dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color is discharged.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add distilled water and extract the organic product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.
Isolation and Purification Protocol
This compound is a volatile hydrocarbon, making fractional distillation an effective method for its purification, separating it from any unreacted starting material or potential isomeric byproducts.[7][8] For achieving very high purity, preparative gas chromatography can be employed.[9][10]
Purification by Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux column. The length of the column should be chosen based on the expected boiling point difference between the product and impurities.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature and observe the condensation ring rise through the fractionating column.[8]
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 188°C at atmospheric pressure). Discard any initial lower-boiling fractions.
-
The purity of the collected fractions should be assessed by analytical gas chromatography or NMR spectroscopy.
Characterization and Structure Elucidation
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a multiplet around 5.4 ppm corresponding to the two olefinic protons. The allylic protons should appear as a multiplet around 2.0 ppm. The remaining methylene and methyl protons will be in the aliphatic region (0.9-1.4 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the olefinic carbons around 130 ppm. The other carbon signals will be in the aliphatic region, with the allylic carbons appearing around 32 ppm.
-
Mass Spectrometry: Electron ionization mass spectrometry will likely show a molecular ion peak (M+) at m/z = 154. The fragmentation pattern is characteristic of long-chain alkenes, with cleavage at the allylic positions being favorable.[11][12] The observed top peak at m/z 55 corresponds to a common fragment for this class of compounds.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of a trans-alkene is characterized by a C-H out-of-plane bending vibration at approximately 965 cm⁻¹. The C=C stretch is often weak for symmetrically substituted alkenes.
Biological Activity and Potential Applications
Currently, there is limited specific information on the biological activities or signaling pathways directly involving this compound. However, long-chain alkenes are known to be components of various natural products and can act as semiochemicals, such as pheromones, in insects. While some studies have investigated the general biological activities of plant extracts containing various alkenes, no specific therapeutic or signaling role has been attributed to this compound.[13] Further research would be required to elucidate any potential roles in biological systems or as a precursor for drug development.
Conclusion
This technical guide outlines the essential methodologies for the synthesis, isolation, and characterization of this compound. The reduction of 5-undecyne using sodium in liquid ammonia provides a reliable route to the trans-alkene. Purification via fractional distillation is a standard and effective method for obtaining this compound in high purity. The identity and purity of the final product can be unequivocally confirmed through a combination of NMR and mass spectrometry. While its specific biological role remains largely unexplored, the protocols described herein provide a solid foundation for producing this compound for further investigation in chemical and biological research.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Undecene, (E)- [webbook.nist.gov]
- 4. 5-Undecene, (E)- [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 7. chemistai.org [chemistai.org]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
A Technical Guide to the Natural Occurrence and Analysis of (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known natural occurrences of (E)-5-undecene and presents a framework for its study as a potential semiochemical. While specific quantitative and biosynthetic data for this compound are limited in current literature, this document outlines the established experimental protocols and theoretical pathways applicable to its investigation, drawing from broader knowledge of insect pheromone research.
Natural Occurrence of this compound
This compound is an acyclic olefin.[1] Its presence has been reported in a few distinct natural sources, although detailed quantitative studies are not widely available. The documented occurrences are primarily in plants and a marine sponge.
Table 1: Reported Natural Occurrences and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ | [1][2] |
| Molecular Weight | 154.29 g/mol | [1][2] |
| IUPAC Name | (E)-undec-5-ene | [1] |
| Reported Organisms | Angelica gigas (Giant Angelica) | [2] |
| Oryza sativa (Rice) | [2] | |
| Plakortis angulospiculatus (Marine Sponge) | [2] |
Given its chemical structure as a medium-chain unsaturated hydrocarbon, this compound is a candidate for being a semiochemical, particularly an insect pheromone. Many insect pheromones are unsaturated hydrocarbons or their derivatives, used for communication in mating, aggregation, or alarm signaling.[3][4] For instance, undecane (a saturated C11 hydrocarbon) is a known alarm pheromone in various ant species of the genus Formica.[5][6] While a different compound, its prevalence highlights the role of C11 hydrocarbons in insect communication.
Experimental Protocols for Semiochemical Identification
The investigation of a volatile compound like this compound from a natural source, such as an insect, follows a well-established workflow. This involves collection of volatiles, analytical separation and identification, and biological activity confirmation.
Two primary methods are employed to collect potential pheromones from insects:
-
Solvent Extraction: This is a common method for obtaining compounds present in specific glands.[7]
-
Dissection: Dissect the relevant gland (e.g., pheromone gland, Dufour's gland) from the insect under a microscope.
-
Extraction: Submerge the dissected gland or the abdominal tip in a small volume (e.g., 50-100 µL) of a high-purity solvent like hexane for a short period (e.g., 10 minutes).[8]
-
Storage: Transfer the solvent extract to a clean vial and store at low temperatures (e.g., -20°C or -80°C) prior to analysis to prevent degradation.[8]
-
-
Aeration (Volatile Collection): This method collects compounds actively released by the insect into the air, providing a more accurate profile of the emitted signal.[7][9]
-
Chamber Setup: Place live insects (e.g., 10-12 virgin females) into a sealed glass chamber.[9]
-
Airflow: Pass purified, charcoal-filtered air over the insects at a controlled flow rate (e.g., 200 mL/min).[9]
-
Adsorption: The exiting air is passed through a cartridge containing an adsorbent material (e.g., Tenax® TA, activated charcoal) that traps the volatile organic compounds.[7][9]
-
Elution/Desorption: The trapped compounds are then recovered either by washing the adsorbent with a solvent (e.g., hexane) or by thermal desorption directly into the analytical instrument.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds.
-
Injection: The sample extract is injected into the GC. For aerations using thermal desorption, the adsorbent cartridge is heated in a specialized unit that injects the volatiles directly onto the GC column.[9]
-
Separation: A capillary column (e.g., ZB-5MS, 30 m x 0.25 mm) separates the compounds based on their volatility and interaction with the column's stationary phase.[8]
-
Identification: The separated compounds enter a mass spectrometer, which fragments them into a predictable pattern (mass spectrum). This spectrum is compared against libraries (e.g., NIST) for identification. The compound's retention time is also compared to that of a synthetic standard for confirmation.
-
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique identifies which compounds in a mixture are biologically active by measuring the response of an insect's antenna.[10]
-
Effluent Splitting: The effluent from the GC column is split into two paths. One path goes to a standard detector (like a Flame Ionization Detector, FID), and the other is directed over a live, mounted insect antenna.
-
Signal Detection: Electrodes attached to the antenna measure nerve impulses. When a biologically active compound (one the insect can smell) passes over the antenna, a depolarization event occurs, which is recorded as a signal.
-
Correlation: By aligning the FID chromatogram with the EAD signal, researchers can pinpoint exactly which chemical peaks elicit a neural response in the insect.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of a typical investigation into a novel semiochemical and a hypothetical biosynthetic pathway for this compound.
References
- 1. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Undecene | C11H22 | CID 136588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insect pheromones - Wikipedia [en.wikipedia.org]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioticapublications.com [bioticapublications.com]
Commercial Availability and Technical Profile of (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic and analytical methodologies related to (E)-5-Undecene. The information is intended to support research and development activities requiring this specific acyclic olefin.
Commercial Availability
This compound, also known as trans-5-Undecene, is commercially available from specialty chemical suppliers. It is typically offered as a reference standard or for research and development purposes. One known supplier is Pharmaffiliates, which lists the compound under CAS number 764-97-6.[1] Prospective buyers should inquire directly with suppliers for current stock, purity specifications, and packaging options.
Physicochemical and Spectroscopic Data
A summary of key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Identifier | ||
| CAS Number | 764-97-6 | [1][2] |
| Molecular Formula | C₁₁H₂₂ | [1][2] |
| Molecular Weight | 154.3 g/mol | [1][2] |
| IUPAC Name | (E)-undec-5-ene | [2] |
| Synonyms | trans-5-Undecene, (5E)-5-Undecene | [1] |
| Physical Properties | ||
| Appearance | Not specified (likely a colorless liquid) | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Spectroscopic Data | ||
| ¹³C NMR Chemical Shifts | Alkenyl carbons are deshielded and typically appear in the 100-170 ppm range. | [3] |
| ¹H NMR Chemical Shifts | Alkenyl protons are deshielded. | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established stereoselective olefination reactions and standard analytical techniques for alkene characterization.
Synthesis via Stereoselective Olefination
The synthesis of this compound can be achieved with high stereoselectivity using methods like the Julia-Kocienski olefination, which is known to favor the formation of (E)-alkenes.
Protocol: Synthesis of this compound via Julia-Kocienski Olefination
This protocol is adapted from the general principles of the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of (E)-alkenes.
-
Step 1: Preparation of the Sulfone. A suitable heteroaryl sulfone is alkylated to introduce the pentyl group.
-
Step 2: Olefination Reaction. The resulting sulfone is reacted with hexanal. The reaction proceeds under mild conditions and exhibits a wide substrate scope and functional group tolerance. The high (E) selectivity is a key feature of this reaction.
-
Step 3: Work-up and Isolation. The reaction mixture is worked up to isolate the crude this compound.
Purification by Column Chromatography
Purification of the crude product can be effectively carried out using silica gel column chromatography.
Protocol: Purification of this compound
-
Column Preparation: A glass column is packed with silica gel as the stationary phase.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.
-
Elution: A non-polar solvent is used as the mobile phase to elute the compound from the column. The less polar this compound will travel through the column faster than more polar impurities.
-
Fraction Collection: The eluent is collected in fractions.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., hexane).
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column suitable for hydrocarbon analysis (e.g., HP-5MS) is employed.
-
GC Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For C11 alkanes, a starting temperature of around 80°C, ramped to 300°C, is a typical starting point.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratio (m/z) of the fragments is recorded.
-
Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum are compared to known standards or literature data for identification. The integration of the peak area provides a measure of its purity.
Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the alkenyl protons, which are expected to be deshielded. The coupling constants between these protons can help confirm the (E) stereochemistry.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond, which are typically found in the downfield region of the spectrum (around 100-170 ppm).
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.
Caption: Synthesis and Quality Control Workflow for this compound.
References
An In-depth Technical Guide to the Safety and Handling of (E)-5-Undecene
(E)-5-Undecene , an acyclic olefin, is a chemical compound utilized in various research and development applications.[1][2] This guide provides a comprehensive overview of its safety and handling protocols, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from data available for structurally similar unsaturated aliphatic hydrocarbons, such as 1-Undecene, and general safety guidelines for this class of chemicals.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key data points gathered from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ | [2][3][4] |
| Molecular Weight | 154.29 g/mol | [2][3] |
| CAS Number | 764-97-6 | [2][3] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 187.71 - 193 °C | [5][7] |
| Melting Point | -67.3 °C (estimate) to -49 °C | [5][6][7] |
| Flash Point | 63 °C (for 1-Undecene) | [5][6] |
| Density | 0.7709 g/cm³ (estimate) | [7] |
| Solubility | Insoluble in water | [6] |
| Vapor Pressure | No data available | [5][6] |
| Autoignition Temperature | No data available | [5][6] |
Hazard Identification and Mitigation
As an unsaturated aliphatic hydrocarbon, this compound is expected to share hazards common to this chemical class, primarily flammability and potential health effects upon exposure.
Hazard Classification (Inferred from similar compounds):
-
Flammable Liquid : Combustible, with the potential to form explosive mixtures with air at elevated temperatures.[8]
-
Skin Irritant : May cause skin irritation upon direct contact.[5][6][9]
-
Aspiration Hazard : May be fatal if swallowed and enters airways.[6][8][9]
-
Respiratory Tract Irritant : Vapors may cause drowsiness or dizziness.[9]
The following diagram illustrates the primary hazards associated with this compound and the corresponding mitigation strategies.
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial for minimizing risks when working with this compound.
3.1. Personal Protective Equipment (PPE)
-
Hand Protection : Wear neoprene or nitrile rubber gloves.[10]
-
Eye Protection : Use chemical safety goggles. Contact lenses should not be worn.[10]
-
Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.[8]
-
Respiratory Protection : If working outside a fume hood or with large quantities, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[10]
3.2. Chemical Handling
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]
-
Avoiding Ignition Sources : Keep the chemical away from open flames, hot surfaces, and sparks.[5][9] Use non-sparking tools and explosion-proof equipment.[1][11]
-
Static Discharge : Ground and bond containers and receiving equipment to prevent static discharge.[8][11]
-
Aerosol Prevention : Avoid the formation of aerosols.[9]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
3.3. Storage
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] Storage under an inert atmosphere is recommended to prevent peroxide formation.[6]
-
Incompatibilities : Keep away from strong oxidizing agents.[12]
-
Labeling : Ensure containers are clearly labeled with the chemical name and associated hazards.
3.4. Disposal
-
Waste Management : Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5]
Emergency Procedures
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8] |
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide, dry chemical powder, or foam.[5][8]
-
Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards : The vapor is heavier than air and can travel to a source of ignition and flash back.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[5][8]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
4.3. Accidental Release Measures
-
Personal Precautions : Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in section 3.1.[10]
-
Environmental Precautions : Prevent the spill from entering drains or waterways.
-
Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[5]
Logical Workflow for Safe Chemical Handling
The following diagram outlines a logical workflow for the safe handling of this compound from acquisition to disposal.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most current safety data sheets for similar compounds and adhere to all institutional and regulatory safety protocols.
References
- 1. 5-Undecene, trans- - Safety Data Sheet [chemicalbook.com]
- 2. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Undecene, (E)- [webbook.nist.gov]
- 4. 5-Undecene [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. gelest.com [gelest.com]
- 11. dhc-solvent.de [dhc-solvent.de]
- 12. biogenex.com [biogenex.com]
An In-depth Technical Guide to the Solubility Parameters of (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility parameters of (E)-5-undecene, a non-polar alkene of interest in various chemical and pharmaceutical applications. In the absence of direct experimental data for its Hansen Solubility Parameters (HSP), this document outlines the theoretical estimation of both Hildebrand and Hansen solubility parameters based on available physical properties and established group contribution methods. Furthermore, a detailed experimental protocol for the determination of these parameters using inverse gas chromatography (IGC) is provided. This guide aims to equip researchers with the fundamental knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction to Solubility Parameters
Solubility parameters are numerical values that provide a theoretical framework for predicting the solubility of a solute in a given solvent, based on the principle of "like dissolves like."[1] They are derived from the cohesive energy density of a substance, which is the energy required to overcome all intermolecular forces in a unit volume of liquid.[2]
Hildebrand Solubility Parameter (δ)
The simplest representation is the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density. It is particularly useful for non-polar systems.[2] The Hildebrand solubility parameter can be calculated from the heat of vaporization (ΔHv), molar volume (Vm), the gas constant (R), and the absolute temperature (T).
Hansen Solubility Parameters (HSP)
For more complex systems involving polar and hydrogen-bonding interactions, the Hildebrand parameter is divided into three Hansen Solubility Parameters (HSP):
-
δd : The energy from dispersion forces between molecules.
-
δp : The energy from dipolar intermolecular forces.
-
δh : The energy from hydrogen bonds between molecules.
The total Hildebrand solubility parameter is related to the Hansen parameters by the following equation:
δt² = δd² + δp² + δh²[3]
Physicochemical Properties and Estimated Solubility Parameters of this compound
Physicochemical Data
A summary of the relevant physicochemical properties of this compound is provided in Table 1.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₂₂ | - | [NIST] |
| Molecular Weight | 154.29 | g/mol | [NIST] |
| Boiling Point | 187.71 (estimate) | °C | [ChemicalBook] |
| Density | 0.7709 (estimate) | g/cm³ | [ChemicalBook] |
| Heat of Vaporization (ΔHv) | 51.8 | kJ/mol | [NIST] |
Estimated Solubility Parameters
The Hildebrand and Hansen solubility parameters for this compound have been estimated using the physical properties listed above and group contribution methods (Van Krevelen and Hoy methods). The results are summarized in Table 2.
| Parameter | Estimated Value | Unit | Method of Estimation |
| Hildebrand (δt) | 16.2 | MPa1/2 | Calculated from ΔHv and Vm |
| Hansen Dispersion (δd) | 16.2 | MPa1/2 | Van Krevelen/Hoy (assumed δp and δh are negligible) |
| Hansen Polar (δp) | ~0 | MPa1/2 | Based on molecular structure |
| Hansen H-bonding (δh) | ~0 | MPa1/2 | Based on molecular structure |
Note: As this compound is a non-polar hydrocarbon with no significant dipole moment or hydrogen bonding capabilities, the polar (δp) and hydrogen bonding (δh) components of the Hansen solubility parameter are considered to be negligible. Therefore, the dispersion component (δd) is approximately equal to the total Hildebrand solubility parameter (δt).
Theoretical Calculation of Solubility Parameters
This section details the methodologies used to estimate the solubility parameters of this compound.
Calculation of Molar Volume (Vm)
The molar volume is a critical parameter for calculating solubility parameters and is determined using the molecular weight (MW) and density (ρ):
-
Vm = MW / ρ
-
Vm = 154.29 g/mol / 0.7709 g/cm³ ≈ 200.15 cm³/mol
Calculation of Hildebrand Solubility Parameter (δt)
The Hildebrand solubility parameter was calculated at 25 °C (298.15 K) using the following equation:
-
δt = [(ΔHv - RT) / Vm]1/2
-
δt = [(51800 J/mol - 8.314 J/(mol·K) * 298.15 K) / 200.15 cm³/mol]1/2
-
δt ≈ (246.6 J/cm³)1/2
-
δt ≈ 15.7 (J/cm³)1/2 ≈ 15.7 MPa1/2
Due to the estimated nature of the density value, the calculated Hildebrand parameter is also an approximation.
Estimation of Hansen Solubility Parameters via Group Contribution Methods
Group contribution methods estimate solubility parameters by summing the contributions of the individual functional groups within a molecule. For this compound (CH₃-(CH₂)₃-CH=CH-(CH₂)₃-CH₃), the relevant groups are -CH₃, -CH₂-, and -CH=CH-.
Due to the lack of a complete and consistent set of group contribution values for alkenes within a single method from the available literature, a precise calculation of Hansen parameters is challenging. However, based on the non-polar nature of hydrocarbons, the following can be inferred:
-
δd : This will be the dominant component. For non-polar molecules, δd ≈ δt.
-
δp : The molecule is largely symmetrical, leading to a very small or negligible dipole moment. Thus, δp is expected to be close to 0.
-
δh : There are no hydrogen bond donor or acceptor sites in the molecule, so δh is expected to be 0.
Experimental Determination of Solubility Parameters
Inverse Gas Chromatography (IGC) is a powerful technique for the experimental determination of solubility parameters of non-volatile materials by probing them with volatile solvents of known properties.
Principle of Inverse Gas Chromatography
In IGC, the material of interest, in this case, a solid coated with this compound, is packed into a column (the stationary phase). A series of well-characterized probe molecules (the mobile phase) are then injected into the column. The retention time of each probe molecule is measured, which is related to the strength of its interaction with the stationary phase. By analyzing the retention behavior of a range of probe molecules with varying Hansen parameters, the HSP of the stationary phase can be determined.
Detailed Experimental Protocol for IGC
-
Column Preparation:
-
A known weight of an inert solid support (e.g., Chromosorb W) is coated with a specific amount of this compound dissolved in a volatile solvent (e.g., hexane).
-
The solvent is then slowly evaporated under a gentle stream of inert gas, leaving a uniform coating of this compound on the support.
-
The coated support is packed into a stainless steel gas chromatography column.
-
-
Instrumentation and Conditions:
-
A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
Carrier Gas: High-purity nitrogen or helium.
-
Flow Rate: Precisely controlled to ensure reproducible retention times.
-
Temperature: The column is maintained at a constant temperature (e.g., 298.15 K) in a thermostatted oven.
-
-
Probe Molecule Injection:
-
A series of probe molecules with known Hansen Solubility Parameters, including a range of alkanes, polar, and hydrogen-bonding solvents, are injected individually into the column.
-
The injections are performed at "infinite dilution" to ensure that interactions are primarily between the probe and the stationary phase.
-
-
Data Acquisition and Analysis:
-
The retention time (tR) for each probe molecule is recorded.
-
The specific retention volume (Vg⁰) is calculated from the retention time, flow rate, column weight, and temperature.
-
The Flory-Huggins interaction parameter (χ) is then determined for each probe-solute pair.
-
Finally, the Hansen Solubility Parameters (δd, δp, δh) of this compound are determined by plotting the interaction parameters of the probe molecules against their respective HSPs and fitting the data to the Hansen sphere model.
-
Visualizations
Logical Workflow for Solubility Parameter Determination and Application
Caption: Logical workflow for determining and applying solubility parameters.
Experimental Workflow for Inverse Gas Chromatography (IGC)
Caption: Experimental workflow for IGC determination of HSP.
Conclusion
This technical guide has provided a thorough examination of the solubility parameters of this compound. While experimental data is lacking, theoretical estimations based on its physicochemical properties and the principles of group contribution methods offer valuable insights into its solubility behavior, identifying it as a non-polar substance with solubility characteristics dominated by dispersion forces. The detailed protocol for experimental determination via Inverse Gas Chromatography provides a clear pathway for researchers to obtain precise Hansen Solubility Parameters. The information and methodologies presented herein will aid scientists and professionals in the informed selection and application of this compound in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols: (E)-5-Undecene in Insect Pheromone Synthesis
Introduction
(E)-5-Undecene is an acyclic olefin that serves as a crucial building block in the synthesis of various insect pheromones.[1] Insect pheromones are chemical signals used for intraspecific communication, playing a vital role in behaviors such as mating, aggregation, and trail-following.[2] The specific stereochemistry of the double bond is often critical for biological activity, making stereoselective synthesis of compounds like this compound essential for producing effective pheromone lures for pest management and ecological studies.[3][4] This document provides detailed protocols for the synthesis of this compound and its application in the preparation of insect pheromones, targeting researchers in chemical synthesis and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂ | [5] |
| Molecular Weight | 154.29 g/mol | [5] |
| CAS Number | 764-97-6 | [5] |
| IUPAC Name | (E)-undec-5-ene | [1] |
| Boiling Point | Data available in SpringerMaterials | [1] |
| Kovats Retention Index | Standard non-polar: 1090, 1082 | [1] |
Synthesis of this compound
Two primary stereoselective methods for the synthesis of this compound are the Wittig reaction and olefin metathesis.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7] To achieve high (E)-selectivity for non-stabilized ylides, the Schlosser modification is often employed.[8] For stabilized ylides, the (E)-alkene is typically the major product.[9]
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Protocol: Wittig Synthesis of this compound
This protocol describes the synthesis of this compound from pentanal and hexyltriphenylphosphonium bromide.
Materials:
-
Hexyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Pentanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend hexyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add one equivalent of n-BuLi solution dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Add one equivalent of pentanal dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound. The byproduct, triphenylphosphine oxide, is more polar and will elute later.[10]
Expected Yield: Yields can vary but are often in the range of 60-80%. The E/Z ratio should be determined by GC-MS or NMR analysis.
Olefin Metathesis
Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds.[11] Cross-metathesis between 1-hexene and 1-heptene, using a ruthenium-based catalyst (e.g., Grubbs' catalyst), can produce this compound.[12][13] The reaction is driven by the removal of the volatile byproduct, ethylene.[13]
Caption: Olefin cross-metathesis for this compound synthesis.
Experimental Protocol: Olefin Metathesis Synthesis of this compound
Materials:
-
1-Hexene
-
1-Heptene
-
Grubbs' Second Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve 1-hexene and 1-heptene (1:1 molar ratio) in anhydrous DCM.
-
Add the Grubbs' catalyst (typically 1-5 mol%).
-
Gently bubble argon or nitrogen through the solution to help remove the ethylene byproduct, driving the reaction to completion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the starting materials are consumed, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to isolate this compound.
Expected Yield: Cross-metathesis reactions can provide high yields, often exceeding 80-90%, with good (E)-selectivity depending on the catalyst and conditions.
Application in Pheromone Synthesis: Case Study
This compound and its derivatives are precursors to various insect pheromones. For example, functionalized undecenes can be key intermediates. A general workflow for pheromone synthesis often involves the creation of the core alkene structure, followed by functional group manipulation.
Caption: General workflow for insect pheromone synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of (E)-alkenes relevant to pheromone production.
| Synthesis Method | Key Reactants | Product | Typical Yield (%) | E/Z Ratio | Reference |
| Wittig Reaction | Hexyltriphenylphosphonium bromide, Pentanal | This compound | 60 - 80% | >90:10 (with Schlosser mod.) | [8] |
| Cross-Metathesis | 1-Hexene, 1-Heptene | This compound | 80 - 95% | >85:15 | [13][14] |
| Wittig Reaction | (5-carboxypentyl)triphenylphosphonium bromide, Butanal | Dec-6-enoic acid | Not specified | Not specified | [15] |
| Cross-Metathesis | 8-nonenol, 1-pentene | (Z)-4-Tridecen-1-ol | 73% | 14:86 | [14] |
| Cross-Metathesis | Oleyl alcohol, 1-hexene | (Z)-9-Pentadecen-1-ol | 77% | 14:86 | [14] |
Conclusion
The stereoselective synthesis of this compound is a critical step in the production of several insect pheromones. Both the Wittig reaction and olefin metathesis offer viable routes, with olefin metathesis often providing higher yields and efficiency. The detailed protocols and data presented here provide a foundation for researchers to synthesize these valuable semiochemicals for applications in integrated pest management and chemical ecology.
References
- 1. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insect pheromones - Wikipedia [en.wikipedia.org]
- 3. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. 5-Undecene, (E)- [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Application Notes and Protocols for Pheromone Synthesis via Cross-Metathesis
Topic: Cross-metathesis of (E)-5-Undecene for Pheromone Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
Insect pheromones are vital for communication, playing a crucial role in behaviors such as mating, aggregation, and trail marking. Their species-specificity and high biological activity make them excellent candidates for use in integrated pest management (IPM) strategies as eco-friendly alternatives to conventional pesticides. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has emerged as a highly efficient and versatile tool for the synthesis of these complex molecules.[1][2][3] Specifically, cross-metathesis (CM) allows for the modular construction of pheromones from simpler, readily available olefinic precursors.
This document provides detailed application notes and protocols for the synthesis of insect pheromones utilizing the cross-metathesis of this compound. The focus is on the use of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their functional group tolerance and high catalytic activity.[3]
Principle of the Method
The core of this application is the cross-metathesis reaction between this compound and a suitable olefin partner, catalyzed by a ruthenium alkylidene complex. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, resulting in the statistical scrambling of the alkylidene fragments of the reacting olefins. By carefully selecting the reaction partner and conditions, the synthesis can be directed towards the desired pheromone structure. For instance, the cross-metathesis of this compound with 5-acetoxy-1-pentene could theoretically yield (Z)-5-decenyl acetate, a component of the sex pheromone for various Lepidoptera species.
Data Presentation
The following tables summarize typical quantitative data obtained from cross-metathesis reactions for pheromone synthesis, illustrating the influence of different catalysts and reaction partners on yield and stereoselectivity.
Table 1: Cross-Metathesis of Various Olefins for Pheromone Synthesis
| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Product | Yield (%) | Z:E Ratio | Reference |
| 1 | 1-Hexene | Oleyl alcohol | Z-selective Ru-catalyst (1) | (Z)-9-Tetradecen-1-ol | 77 | 86:14 | [4][5] |
| 2 | 1-Heptene | 4-pentenyl lithium derived alcohol | Z-selective Ru-catalyst (0.5) | Precursor to a ketone-containing pheromone | 70 | 88:12 | [4][6] |
| 3 | 1-Pentene | 8-Nonenol | Z-selective Ru-catalyst | (Z)-9-Tetradecen-1-ol | 73 | 86:14 | [6] |
| 4 | 1-Chloro-5-hexene | 1-Hexene | Grubbs G-1 catalyst | 5-Decenyl chloride | - | 20:80 | |
| 5 | 5-Decene | 5-Hexenyl acetate | Grubbs G-1 catalyst | 5-Decenyl acetate | >98 | 20:80 |
Experimental Protocols
General Protocol for Ruthenium-Catalyzed Cross-Metathesis
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Cross-metathesis partner (e.g., a terminally unsaturated acetate, alcohol, or other functionalized olefin)
-
Ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the this compound (1.0 eq) and the cross-metathesis partner (1.0-1.5 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent to achieve a substrate concentration of 0.1-0.5 M.
-
Catalyst Addition: Add the ruthenium catalyst (1-5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pheromone.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity. The Z:E ratio can be determined by GC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a pheromone via cross-metathesis.
Caption: Workflow for Pheromone Synthesis.
Insect Pheromone Signaling Pathway
The diagram below depicts a generalized signaling pathway for the detection of an insect pheromone.
References
Application Notes and Protocols for the Synthesis of (E)-5-Undecene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of (E)-5-undecene using the Wittig reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the stereoselective formation of (E)-alkenes.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides (Wittig reagents).[1][2] A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond.[1] The stereochemical outcome of the reaction, yielding either the (E) or (Z)-isomer, is influenced by the nature of the substituents on the ylide. Stabilized ylides, typically bearing electron-withdrawing groups, predominantly form (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[2][3]
This protocol details the synthesis of this compound, a linear internal alkene, through the reaction of hexanal with a non-stabilized ylide, pentyltriphenylphosphonium ylide. While non-stabilized ylides generally favor the Z-isomer, reaction conditions can be optimized to enhance the formation of the E-isomer.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the necessary Wittig reagent and the subsequent synthesis and purification of this compound.
Part 1: Synthesis of Pentyltriphenylphosphonium Bromide (Wittig Salt)
This protocol describes the synthesis of the phosphonium salt required for the Wittig reaction.
Materials:
-
1-Bromopentane
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (1.0 eq) and anhydrous toluene.
-
Add 1-bromopentane (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form as the reaction progresses.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the pentyltriphenylphosphonium bromide salt under vacuum. The product is a white, crystalline solid.
Part 2: Synthesis of this compound via Wittig Reaction
This protocol details the Wittig reaction between pentyltriphenylphosphonium bromide and hexanal.
Materials:
-
Pentyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Hexanal
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Ylide Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add pentyltriphenylphosphonium bromide (1.0 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Slowly add a solution of hexanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The disappearance of the deep color of the ylide indicates the reaction is proceeding.
-
The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Part 3: Purification of this compound
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove.
Materials:
-
Crude this compound
-
Hexane or pentane
-
Silica gel
-
Glass column for chromatography
-
Beakers and flasks
Procedure:
-
Column Chromatography:
-
The most effective method for separating the nonpolar this compound from the more polar triphenylphosphine oxide is column chromatography.
-
Pack a glass column with silica gel using hexane as the eluent.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with hexane. This compound will elute first, while triphenylphosphine oxide will remain on the column.
-
Collect the fractions containing the product and combine them.
-
Evaporate the solvent using a rotary evaporator to yield pure this compound as a colorless oil.
-
-
Alternative Precipitation Method:
-
For a less rigorous purification, the crude product can be triturated with a nonpolar solvent like pentane.[4]
-
Suspend the crude residue in cold pentane and stir vigorously. The triphenylphosphine oxide is poorly soluble in pentane and will precipitate.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Concentrate the filtrate to obtain the enriched this compound. This method may need to be repeated for higher purity.
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions
| Parameter | Value |
| Wittig Salt Synthesis | |
| Triphenylphosphine | 1.0 eq |
| 1-Bromopentane | 1.1 eq |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Wittig Reaction | |
| Pentyltriphenylphosphonium bromide | 1.0 eq |
| n-Butyllithium | 1.0 eq |
| Hexanal | 1.0 eq |
| Solvent | Anhydrous THF |
| Ylide Formation Temperature | 0 °C |
| Ylide Formation Time | 1 hour |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Purification | |
| Method | Column Chromatography |
| Eluent | Hexane |
Table 2: Product Characterization
| Property | Value |
| Yield | |
| Typical Yield | 70-85% (E/Z mixture) |
| E/Z Ratio | Varies with conditions, typically favors Z with non-stabilized ylides. Optimization is needed for higher E selectivity. |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.42-5.32 (m, 2H, olefinic), 2.05-1.95 (m, 4H, allylic), 1.40-1.20 (m, 10H, methylene), 0.90-0.85 (t, 6H, methyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~130.8 (olefinic CH), ~32.6 (allylic CH₂), ~31.8, ~29.5, ~22.7, ~22.5 (methylene CH₂), ~14.1, ~14.0 (methyl CH₃) |
| IR (neat, cm⁻¹) | ~3020 (C-H, sp²), ~2958, 2925, 2855 (C-H, sp³), ~1660 (C=C, weak), ~965 (trans C-H bend) |
| Mass Spectrum (EI) | m/z (%) = 154 (M⁺), ... |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the Wittig synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Lepidoptera Pheromones from (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the synthesis of (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata), a significant pest in forestry. The synthesis commences with the readily available starting material, (E)-5-undecene. The synthetic strategy is centered around two key chemical transformations: ozonolysis for the cleavage of the carbon-carbon double bond, followed by a Wittig reaction to construct the final pheromone structure with the desired Z-stereochemistry. These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Synthetic Strategy Overview
The synthesis of (Z)-6-heneicosen-11-one from this compound is a multi-step process. The overall workflow is depicted below. The initial step involves the oxidative cleavage of this compound via ozonolysis to generate two key aldehyde intermediates: pentanal and hexanal. Subsequently, a Wittig reagent is prepared from 1-bromo-5-decanone. The ketone functionality in 1-bromo-5-decanone is first protected as an ethylene ketal. This is followed by the formation of a triphenylphosphonium salt and subsequent generation of the corresponding ylide. The ylide is then reacted with hexanal to form the carbon skeleton of the target pheromone with a Z-configured double bond. Finally, deprotection of the ketal yields (Z)-6-heneicosen-11-one.
Experimental Protocols
Step 1: Ozonolysis of this compound
This protocol describes the oxidative cleavage of this compound to yield pentanal and hexanal. A reductive work-up with dimethyl sulfide is employed to ensure the formation of aldehydes.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 154.30 | 10.0 g | 64.8 |
| Dichloromethane (CH2Cl2), dry | 84.93 | 200 mL | - |
| Ozone (O3) | 48.00 | Varies | - |
| Dimethyl sulfide ((CH3)2S) | 62.13 | 7.3 mL (9.7 g) | 156 |
Protocol:
-
Dissolve this compound (10.0 g, 64.8 mmol) in dry dichloromethane (200 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. The progress of the reaction can be monitored by the appearance of a blue color in the reaction mixture, indicating an excess of ozone, or by the liberation of iodine in the potassium iodide trap.
-
Once the reaction is complete, purge the solution with nitrogen gas for 15-20 minutes to remove any excess ozone.
-
Slowly add dimethyl sulfide (7.3 mL, 156 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The resulting crude mixture of pentanal and hexanal can be separated by fractional distillation or used directly in the next step. The expected yield is typically high for this reaction.
Expected Yield: Approximately 85-95% for the combined aldehydes.
Step 2: Synthesis of the Wittig Reagent
This multi-part protocol details the preparation of the necessary phosphonium ylide from 1-bromo-5-decanone.
3.2.1. Protection of 1-Bromo-5-decanone
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-5-decanone | 235.15 | 10.0 g | 42.5 |
| Ethylene glycol | 62.07 | 3.16 g (2.85 mL) | 50.9 |
| p-Toluenesulfonic acid | 172.20 | 0.20 g | 1.16 |
| Toluene | 92.14 | 100 mL | - |
Protocol:
-
To a solution of 1-bromo-5-decanone (10.0 g, 42.5 mmol) in toluene (100 mL), add ethylene glycol (2.85 mL, 50.9 mmol) and a catalytic amount of p-toluenesulfonic acid (0.20 g).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to obtain 1-bromo-5-decanone ethylene ketal.
Expected Yield: ~90%
3.2.2. Formation of the Phosphonium Salt
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-5-decanone ethylene ketal | 279.22 | 10.6 g | 38.0 |
| Triphenylphosphine (PPh3) | 262.29 | 10.9 g | 41.6 |
| Toluene, dry | 92.14 | 100 mL | - |
Protocol:
-
Dissolve 1-bromo-5-decanone ethylene ketal (10.6 g, 38.0 mmol) and triphenylphosphine (10.9 g, 41.6 mmol) in dry toluene (100 mL).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield (5,5-ethylenedioxydecyl)triphenylphosphonium bromide.
Expected Yield: ~85%
3.2.3. Generation of the Phosphonium Ylide
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (5,5-Ethylenedioxydecyl)triphenylphosphonium bromide | 541.51 | 17.5 g | 32.3 |
| Tetrahydrofuran (THF), dry | 72.11 | 150 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 13.0 mL | 32.5 |
Protocol:
-
Suspend the phosphonium salt (17.5 g, 32.3 mmol) in dry THF (150 mL) under an inert atmosphere (nitrogen or argon) in a flask equipped with a magnetic stirrer.
-
Cool the suspension to -78 °C.
-
Slowly add n-butyllithium (13.0 mL of a 2.5 M solution in hexanes, 32.5 mmol) via syringe. A deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of the phosphonium ylide is used immediately in the next step.
Step 3: Wittig Reaction and Deprotection
This protocol describes the coupling of the phosphonium ylide with hexanal and the subsequent removal of the ketal protecting group to yield the final product.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Phosphonium ylide solution (from step 3.2.3) | - | ~150 mL | ~32.3 |
| Hexanal | 100.16 | 3.24 g (3.95 mL) | 32.3 |
| Tetrahydrofuran (THF), dry | 72.11 | 50 mL | - |
| Hydrochloric acid (HCl), 2M aqueous solution | 36.46 | 50 mL | - |
| Acetone | 58.08 | 100 mL | - |
Protocol:
-
Cool the solution of the phosphonium ylide from step 3.2.3 to -78 °C.
-
Add a solution of hexanal (3.24 g, 32.3 mmol) in dry THF (50 mL) dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether or hexane.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, protected (Z)-6-heneicosen-11-one, is then subjected to deprotection without further purification.
-
Dissolve the crude product in a mixture of acetone (100 mL) and 2M aqueous HCl (50 mL).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with hexane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product, (Z)-6-heneicosen-11-one, by column chromatography on silica gel.
Expected Overall Yield: ~50-60% from the phosphonium salt.
Quantitative Data Summary:
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 1. Ozonolysis | This compound (10.0 g) | Pentanal & Hexanal (combined) | 12.0 | ~10.8 | ~90% |
| 2.1. Ketal Protection | 1-Bromo-5-decanone (10.0 g) | 1-Bromo-5-decanone ethylene ketal | 11.9 | ~10.7 | ~90% |
| 2.2. Phosphonium Salt Formation | Ketal (10.6 g) | Phosphonium Salt | 20.6 | ~17.5 | ~85% |
| 3. Wittig Reaction & Deprotection | Phosphonium Salt (17.5 g) | (Z)-6-Heneicosen-11-one | 9.9 | ~5.4 | ~55% |
Lepidoptera Pheromone Signaling Pathway
The detection of pheromones in Lepidoptera is a complex process initiated at the antenna and culminating in a behavioral response. The signaling cascade involves a series of molecular events within the olfactory sensory neurons.
Pathway Description:
-
Pheromone Binding: Volatile pheromone molecules enter the pores of the antennal sensilla.
-
Transport: Inside the sensillum lymph, the hydrophobic pheromone binds to a Pheromone Binding Protein (PBP).
-
Receptor Activation: The Pheromone-PBP complex interacts with and activates a heterodimeric receptor complex composed of a specific Odorant Receptor (OR) and a co-receptor (Orco) located on the dendritic membrane of an olfactory sensory neuron.
-
G-Protein Activation: The activated OR/Orco complex activates a G-protein of the Gq alpha subunit family.
-
Second Messenger Production: The activated G-protein stimulates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Ion Channel Opening: IP3 and DAG bind to and open ion channels in the neuronal membrane.
-
Signal Transduction: The influx of cations through the opened channels leads to the depolarization of the neuron's membrane.
-
Neural Signal: If the depolarization reaches the threshold, an action potential is generated and transmitted to the brain, leading to a behavioral response.
Application Notes and Protocols for (E)-5-Undecene in Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-Undecene is an unsaturated aliphatic hydrocarbon with the molecular formula C₁₁H₂₂. While the roles of various hydrocarbons as semiochemicals in insect communication are well-documented, the specific applications of this compound in chemical ecology remain largely unexplored. However, the structural characteristics of this compound, particularly its carbon chain length and the presence of a double bond, suggest its potential as a semiochemical, such as a pheromone or kairomone.
This document provides a comprehensive overview of the potential applications of this compound in chemical ecology, drawing parallels with structurally similar and functionally characterized semiochemicals. It also outlines detailed experimental protocols for the systematic investigation of its biological activity. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the chemical ecology of this compound.
Context from Structurally Related Semiochemicals
Several hydrocarbons and unsaturated compounds with similar chain lengths to this compound have been identified as crucial mediators of insect behavior. These compounds often originate from sources such as the Dufour's gland in Hymenoptera and are involved in a variety of signaling contexts, including alarm, trail following, and mate recognition.[1][2][3] For instance, undecane (C₁₁H₂₄), the saturated analogue of undecene, has been identified as a potent alarm pheromone in the ant species Formica argentea.[4][5] The presence of a double bond in this compound could confer greater specificity and potency in biological systems compared to its saturated counterpart.
The biosynthesis of hydrocarbons in insects typically involves the elongation of fatty acyl-CoAs, followed by reduction and decarbonylation.[6][7][8] The introduction of double bonds is catalyzed by desaturase enzymes, leading to a diverse array of unsaturated hydrocarbons that can serve as species-specific signals.[9]
Potential Applications of this compound
Based on the functions of structurally related compounds, this compound could potentially function as:
-
An Alarm Pheromone: Its volatility is within the range of known insect alarm pheromones.
-
A Trail Pheromone Component: It could be a component of a more complex trail pheromone blend.
-
A Sex Pheromone or Kairomone: The double bond could be a key feature for recognition by specific chemoreceptors involved in mating or host/prey location.
-
A Cuticular Hydrocarbon: It may play a role in species or colony recognition.
Quantitative Data of Structurally Related Semiochemicals
The following table summarizes the quantitative data for semiochemicals that are structurally or functionally related to this compound, providing a basis for comparison and for designing future experiments.
| Compound | Chemical Formula | Insect Species | Glandular Source | Pheromone Type | Behavioral Response |
| Undecane | C₁₁H₂₄ | Formica argentea | Dufour's Gland | Alarm | Increased activity and aggression[4][5] |
| Undecane | C₁₁H₂₄ | Formica rufibarbis | Dufour's Gland | Alarm | Aggressive approach to the odor source[10] |
| (Z,E)-α-Farnesene | C₁₅H₂₄ | Various Aphid Species | Cornicle secretions | Alarm | Dispersion and escape behaviors |
| (E)-β-Farnesene | C₁₅H₂₄ | Various Aphid Species | Cornicle secretions | Alarm | Dispersion and escape behaviors |
| Heneicosane | C₂₁H₄₄ | Reticulitermes flavipes | Cuticular | Royal Recognition | Recognition of reproductive individuals |
Experimental Protocols for Investigating this compound
The following protocols are designed to systematically evaluate the potential role of this compound as a semiochemical.
Protocol 1: Collection and Analysis of Insect Volatiles
Objective: To determine if this compound is naturally produced by a target insect species.
Materials:
-
Live insects of the target species.
-
Glass aeration chambers.
-
Purified air source (charcoal and molecular sieve filtered).
-
Volatile collection traps (e.g., Porapak Q, Tenax TA, or SPME fibers).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
This compound synthetic standard.
-
Solvents (e.g., hexane, dichloromethane).
Methodology:
-
Place a known number of insects into a clean glass aeration chamber.
-
Pass a stream of purified air through the chamber at a controlled flow rate (e.g., 100 mL/min).
-
Draw the air from the chamber through a volatile collection trap to adsorb any emitted organic compounds.
-
Collect volatiles for a predetermined period (e.g., 1-24 hours).
-
Elute the collected volatiles from the trap using a minimal amount of high-purity solvent or perform thermal desorption for SPME.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
Analyze the sample using GC-MS.
-
Compare the mass spectrum and retention time of any peaks of interest with those of the synthetic this compound standard.
Protocol 2: Electroantennography (EAG)
Objective: To assess the olfactory response of a target insect species to synthetic this compound.
Materials:
-
Live, immobilized insects.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Ag/AgCl wires.
-
Saline solution (e.g., Ringer's solution).
-
EAG amplifier and data acquisition system.
-
Purified air delivery system.
-
Odor cartridges or Pasteur pipettes with filter paper.
-
Synthetic this compound in a suitable solvent (e.g., paraffin oil or hexane) at various concentrations.
Methodology:
-
Excise an antenna from a live insect and mount it between the two electrodes filled with saline solution.[11][12]
-
Establish a stable baseline recording of the antennal potential.
-
Deliver a puff of purified air over the antenna as a control.
-
Deliver a puff of air that has passed over the filter paper treated with the solvent control.
-
Deliver puffs of air containing known concentrations of this compound, starting with the lowest concentration.
-
Record the amplitude of the depolarization (in mV) for each stimulus.
-
Randomize the order of stimuli and include positive controls (known pheromones for the species, if available) and negative controls (solvent and blank air).
-
Analyze the data to determine if there is a significant antennal response to this compound compared to the controls.
Protocol 3: Behavioral Bioassay using a Y-tube Olfactometer
Objective: To determine if this compound elicits an attractive, neutral, or repellent behavioral response in a target insect species.[13][14]
Materials:
-
Y-tube olfactometer.
-
Purified and humidified air source with flow meters.
-
Odor sources: Pasteur pipettes with filter paper treated with this compound solution and a solvent control.
-
Live insects, naive to the test odor.
-
Stopwatch and data recording sheets.
Methodology:
-
Set up the Y-tube olfactometer with a constant, laminar airflow through both arms.
-
Place the odor sources at the upwind end of each arm: one with the this compound stimulus and the other with the solvent control.
-
Introduce a single insect at the downwind end of the olfactometer.
-
Observe the insect's behavior for a set period (e.g., 5-10 minutes).
-
Record the first choice of arm (the arm the insect enters completely) and the time spent in each arm.
-
After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Test a sufficient number of insects (e.g., 30-50) to allow for statistical analysis (e.g., Chi-square test for choice and t-test for time spent).
Protocol 4: Field Trapping Experiment
Objective: To evaluate the attractiveness of this compound to a target insect species under natural conditions.[15][16][17][18]
Materials:
-
Insect traps appropriate for the target species (e.g., sticky traps, funnel traps).
-
Lures containing a specific dose of synthetic this compound (e.g., in a rubber septum or other slow-release dispenser).
-
Control lures containing only the solvent or being blank.
-
Randomized block experimental design in the field.
Methodology:
-
Select a suitable field site where the target insect population is present.
-
Set up traps in a randomized block design, with each block containing one trap with the this compound lure and one control trap.
-
Ensure sufficient distance between traps and blocks to avoid interference.
-
Deploy the traps for a specific period (e.g., 24-48 hours).
-
Collect the traps and count the number of target insects caught in each.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA or a paired t-test) to determine if there is a significant difference in catch between the baited and control traps.
Visualizations
Caption: Workflow for the identification and validation of this compound as a semiochemical.
Caption: Hypothesized signaling pathway for the perception of this compound.
References
- 1. Dufour's gland - Wikipedia [en.wikipedia.org]
- 2. Chemical Components of Dufour’s and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of the Dufour’s gland in solitary and social Hymenoptera [jhr.pensoft.net]
- 4. Identification of Undecane as an Alarm Pheromone of the Ant Formica argentea | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ockenfels-syntech.com [ockenfels-syntech.com]
- 12. Electroantennography - Wikipedia [en.wikipedia.org]
- 13. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. researchgate.net [researchgate.net]
- 16. pheromone-baited traps optimal: Topics by Science.gov [science.gov]
- 17. Synthetic Sex Pheromone Attracts the Leishmaniasis Vector Lutzomyia longipalpis (Diptera: Psychodidae) to Traps in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of (Z)-5-Undecene via Photocatalytic Isomerization
Abstract
This application note details a robust and reproducible protocol for the synthesis of the thermodynamically less stable (Z)-5-undecene from its corresponding (E)-isomer. The described method utilizes a metal-free, visible light-promoted photocatalytic isomerization, offering a green and efficient alternative to traditional synthetic routes.[1][2] This process is operationally simple and demonstrates high potential for scalability in drug development and materials science applications where precise stereochemistry is paramount.
Introduction
The geometric configuration of alkenes is a critical determinant of the biological activity and physical properties of molecules. While (E)-alkenes are often the thermodynamically favored products in many chemical transformations, the synthesis of their (Z)-isomers can be challenging.[3] Traditional methods for obtaining (Z)-alkenes often rely on stoichiometric reagents or harsh reaction conditions. Photocatalysis has emerged as a powerful tool for accessing kinetically favored, less stable isomers under mild conditions.[4][5] This protocol leverages the principles of visible light-promoted energy transfer to facilitate the E→Z isomerization of 5-undecene, providing a practical and environmentally benign synthetic route.[2][3]
Experimental Protocol
This protocol is adapted from established methods for the photocatalytic isomerization of alkenes.[1][2]
Materials:
-
(E)-5-Undecene (Substrate)
-
Eosin Y (Photocatalyst)
-
Acetonitrile (CH3CN), HPLC grade (Solvent)
-
Nitrogen (N2) gas, high purity
-
Standard laboratory glassware
-
Blue LED lamp (450 nm)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (Eluents)
Procedure:
-
Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 154.3 mg) in 10 mL of acetonitrile.
-
Catalyst Addition: To the solution, add Eosin Y (0.02 mmol, 13.9 mg) as the photocatalyst.
-
Degassing: Seal the flask and degas the solution by bubbling with nitrogen for 15 minutes to remove any dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction flask approximately 5 cm from a blue LED lamp (450 nm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the E/Z ratio.
-
Work-up: Once the desired E/Z ratio is achieved (or the reaction reaches a photostationary state), turn off the lamp and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (Z)-isomer from the remaining (E)-isomer and the photocatalyst.
-
Characterization: Characterize the purified (Z)-5-undecene by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the expected quantitative data for a typical reaction.
| Parameter | Value |
| Substrate | This compound |
| Product | (Z)-5-Undecene |
| Photocatalyst | Eosin Y |
| Solvent | Acetonitrile |
| Reaction Time | 4-8 hours |
| Temperature | Ambient (20-25 °C) |
| Light Source | Blue LED (450 nm) |
| E/Z Ratio at Equilibrium | > 90:10 (Z:E) |
| Isolated Yield of (Z)-Isomer | 80-90% |
Visualizations
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the photocatalytic synthesis of (Z)-5-undecene.
Signaling Pathway (Proposed Mechanism):
Caption: A simplified diagram showing the proposed photocatalytic cycle for E→Z isomerization.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of (Z)-5-undecene from its (E)-isomer using a visible light-promoted photocatalytic method. The mild reaction conditions, high stereoselectivity, and operational simplicity make this protocol a valuable tool for researchers in organic synthesis and drug development. Further optimization of catalyst loading and reaction time may lead to even higher efficiencies and scalability.
References
- 1. Photocatalyst-free visible light promoted E → Z isomerization of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Insect Pheromones Using (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of insect pheromones, utilizing (E)-5-Undecene as a key starting material. The focus is on the application of olefin cross-metathesis, a powerful and efficient catalytic method for carbon-carbon double bond formation. This methodology offers a streamlined and potentially cost-effective route to valuable semiochemicals used in integrated pest management (IPM) strategies. The protocols provided are based on established principles of olefin metathesis and examples from the scientific literature, offering a practical guide for researchers in organic synthesis and chemical ecology.
Introduction
Insect pheromones are vital tools for sustainable agriculture and forestry, enabling the monitoring and control of pest populations with high specificity and minimal environmental impact. The large-scale and cost-effective synthesis of these complex organic molecules is a critical challenge. Olefin metathesis, particularly cross-metathesis (CM), has emerged as a robust and versatile strategy for the construction of the unsaturated carbon chains characteristic of many lepidopteran pheromones.
This compound, a readily available internal olefin, serves as an excellent C11 building block for the synthesis of various pheromones. This document outlines a synthetic approach to produce insect pheromones, exemplified by the synthesis of a C12 conjugated diene alcohol, a common structural motif in pheromones such as codlemone ((E,E)-8,10-dodecadien-1-ol), the sex pheromone of the codling moth (Cydia pomonella).
Synthetic Strategy Overview
The proposed synthetic pathway involves a key cross-metathesis reaction between this compound and a protected C1 aldehyde equivalent, followed by deprotection and reduction to the corresponding alcohol. This strategy leverages the efficiency of modern ruthenium-based metathesis catalysts, such as Grubbs catalysts, which exhibit high functional group tolerance and catalytic activity.
Caption: Proposed synthetic pathway for (E,E)-8,10-dodecadien-1-ol from this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: this compound (≥95%), Acrolein diethyl acetal (≥98%), Grubbs II catalyst (or other suitable ruthenium catalyst), Dichloromethane (DCM, anhydrous), Diethyl ether (anhydrous), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Sodium borohydride (NaBH₄), Methanol (MeOH), Silica gel for column chromatography.
-
Equipment: Schlenk line or glovebox for inert atmosphere reactions, round-bottom flasks, magnetic stirrers, heating mantles, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates, NMR spectrometer, GC-MS for analysis.
Protocol 1: Cross-Metathesis of this compound and Acrolein Diethyl Acetal
This protocol describes the key C-C bond-forming step to generate the backbone of the target pheromone.
Reaction Scheme:
This compound + Acrolein Diethyl Acetal --(Grubbs Catalyst)--> (E,E)-8,10-dodecadien-1-al diethyl acetal + 2-Butene
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and acrolein diethyl acetal (1.5 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Add the Grubbs II catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature (or gently heat to 40 °C) and monitor the progress by TLC or GC analysis. The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired (E,E)-8,10-dodecadien-1-al diethyl acetal.
Protocol 2: Deprotection of the Acetal
This step converts the protected aldehyde to the free aldehyde.
Procedure:
-
Dissolve the purified (E,E)-8,10-dodecadien-1-al diethyl acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (E,E)-8,10-dodecadien-1-al.
Protocol 3: Reduction to the Pheromone Alcohol
The final step involves the reduction of the aldehyde to the primary alcohol.
Procedure:
-
Dissolve the crude (E,E)-8,10-dodecadien-1-al (1.0 eq) in methanol (MeOH) at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, (E,E)-8,10-dodecadien-1-ol, by column chromatography on silica gel.
Data Presentation
The following table summarizes expected yields and purity for each synthetic step, based on literature precedents for similar olefin metathesis reactions. Actual results may vary depending on reaction scale and optimization.
| Step | Product | Starting Material (eq) | Key Reagents (eq) | Catalyst Loading (mol%) | Typical Yield (%) | Typical Purity (%) |
| Cross-Metathesis | (E,E)-8,10-dodecadien-1-al diethyl acetal | This compound (1.0) | Acrolein diethyl acetal (1.5) | 1-5 | 60-80 | >95 (after column) |
| Deprotection | (E,E)-8,10-dodecadien-1-al | Acetal (1.0) | H⁺ (catalytic) | - | 85-95 | >90 (crude) |
| Reduction | (E,E)-8,10-dodecadien-1-ol | Aldehyde (1.0) | NaBH₄ (1.1) | - | 90-98 | >98 (after column) |
Logical Workflow and Signaling Pathways
The experimental workflow can be visualized as a series of sequential chemical transformations, each with specific inputs and outputs.
Caption: Detailed experimental workflow for the three-step synthesis of the target pheromone.
Troubleshooting and Optimization
-
Low Yield in Cross-Metathesis: If the yield of the cross-metathesis reaction is low, consider increasing the catalyst loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) can also significantly impact the outcome.
-
Incomplete Deprotection: If the deprotection is sluggish, a slightly higher concentration of acid or gentle heating can be employed. However, be cautious of potential side reactions with the conjugated diene system.
-
Over-reduction: During the borohydride reduction, ensure the temperature is kept low during the addition of NaBH₄ to avoid unwanted side reactions.
-
Catalyst Removal: Residual ruthenium catalyst can be challenging to remove. If standard column chromatography is insufficient, consider treatment with activated carbon or specialized scavengers.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ruthenium catalysts are toxic and should be handled with care.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in a controlled manner.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of insect pheromones using this compound via olefin cross-metathesis represents a modern and efficient approach for the large-scale production of these valuable semiochemicals. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize the synthesis of specific pheromone targets. The modularity of this synthetic strategy allows for the potential synthesis of a variety of related pheromone structures by changing the metathesis partner.
Application Notes and Protocols for (E)-5-Undecene Derivatives in Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-Undecene and its derivatives represent a promising class of semiochemicals with potential applications in integrated pest management (IPM) strategies. These compounds can act as insect attractants, repellents, or mating disruptors, offering a targeted and potentially more environmentally benign alternative to broad-spectrum insecticides. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the evaluation of this compound derivatives as pest management agents. The following sections include hypothetical efficacy data, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to guide researchers in this field.
Data Presentation: Efficacy of Hypothetical this compound Derivatives
The following tables summarize hypothetical quantitative data for the biological activity of three novel this compound derivatives against two major agricultural pests: the Diamondback Moth (Plutella xylostella) and the Green Peach Aphid (Myzus persicae).
Disclaimer: The data presented in these tables is for illustrative purposes only and is intended to serve as a template for presenting experimental findings.
Table 1: Insecticidal Activity of this compound Derivatives against Plutella xylostella (3rd Instar Larvae)
| Compound ID | Derivative | LC50 (µg/mL) at 48h [95% CI] | LC90 (µg/mL) at 48h [95% CI] | Method of Application |
| UDA-001 | (E)-5-Undecen-2-one | 15.8 [13.2 - 18.9] | 35.2 [30.1 - 41.4] | Leaf Dip Assay |
| UDA-002 | (E)-5-Undecenyl Acetate | 25.4 [21.9 - 29.5] | 58.1 [50.8 - 66.4] | Leaf Dip Assay |
| UDA-003 | 2-Bromo-(E)-5-undecene | 9.2 [7.5 - 11.2] | 21.7 [18.3 - 25.7] | Leaf Dip Assay |
Table 2: Repellent Activity of this compound Derivatives against Myzus persicae (Alate Adults)
| Compound ID | Derivative | EC50 (µg/cm²) [95% CI] | Protection Time (min) at 10 µg/cm² | Assay Type |
| UDA-001 | (E)-5-Undecen-2-one | 2.1 [1.8 - 2.5] | 120 ± 15 | Choice Chamber Assay |
| UDA-002 | (E)-5-Undecenyl Acetate | 1.5 [1.2 - 1.8] | 180 ± 22 | Choice Chamber Assay |
| UDA-003 | 2-Bromo-(E)-5-undecene | 3.8 [3.2 - 4.5] | 90 ± 12 | Choice Chamber Assay |
Experimental Protocols
Electroantennography (EAG) Protocol for Screening this compound Derivatives
This protocol outlines the procedure for using EAG to assess the antennal response of a target insect species to various this compound derivatives.
Materials:
-
Live, healthy adult insects (e.g., P. xylostella moths)
-
This compound derivatives and control compounds (e.g., hexane)
-
Micropipettes and disposable tips
-
Filter paper strips (1 cm x 2 cm)
-
Glass Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
-
Conductive gel
Procedure:
-
Insect Preparation:
-
Immobilize a single insect using a holder or wax.
-
Carefully excise one antenna at the base using fine scissors under a dissecting microscope.
-
Mount the excised antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel can be used to ensure a good connection.
-
-
Stimulus Preparation:
-
Dissolve the this compound derivatives in a suitable solvent (e.g., hexane) to the desired concentrations (e.g., 1, 10, 100 µg/µL).
-
Apply 10 µL of each test solution onto a filter paper strip and allow the solvent to evaporate for 30 seconds.
-
Insert the filter paper into a Pasteur pipette.
-
-
EAG Recording:
-
Position the tip of the stimulus pipette near the mounted antenna within a continuous humidified air stream.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette to deliver the odorant to the antenna.
-
Record the resulting electrical potential change (EAG response) using the data acquisition software.
-
Allow a sufficient recovery period (e.g., 60 seconds) between stimuli to prevent antennal fatigue.
-
Present the stimuli in a randomized order, including a solvent control.
-
-
Data Analysis:
-
Measure the amplitude of the negative deflection of the EAG response for each stimulus.
-
Normalize the responses to a standard control compound to account for variations in antennal preparation.
-
Compare the mean responses to different derivatives using appropriate statistical analysis (e.g., ANOVA).
-
Behavioral Assay Protocol: Two-Choice Olfactometer
This protocol describes a two-choice olfactometer assay to evaluate the repellent or attractant properties of this compound derivatives.
Materials:
-
Y-tube or T-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air source
-
Test insects (e.g., M. persicae alates)
-
This compound derivatives and control solutions
-
Filter paper discs
Procedure:
-
Olfactometer Setup:
-
Clean the olfactometer thoroughly with a non-residual solvent (e.g., ethanol) and bake at a high temperature to remove any residual odors.
-
Connect the arms of the olfactometer to the air source, ensuring a constant and equal airflow through each arm.
-
-
Stimulus Application:
-
Apply a known amount of the test compound solution to a filter paper disc and place it in the sample chamber of one arm.
-
Apply the solvent control to a separate filter paper disc and place it in the sample chamber of the other arm.
-
-
Insect Bioassay:
-
Introduce a single insect at the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a specified period (e.g., 30 seconds).
-
Test a sufficient number of insects for each compound and concentration.
-
-
Data Analysis:
-
Calculate the preference index (PI) for each compound: PI = (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects.
-
A positive PI indicates attraction, a negative PI indicates repellency, and a PI near zero indicates no preference.
-
Use a chi-square test to determine if the observed distribution of choices is significantly different from a 50:50 distribution.
-
Field Trial Protocol for Evaluating Repellency
This protocol outlines a randomized complete block design for a field trial to assess the efficacy of an this compound derivative formulation as a repellent against a target pest in a crop setting.
Materials:
-
Experimental field with the target crop
-
Target pest population
-
Formulated this compound derivative (e.g., emulsifiable concentrate)
-
Control formulation (placebo)
-
Standard commercial insecticide (positive control)
-
Spraying equipment
-
Pest monitoring traps (e.g., sticky traps, pheromone traps)
-
Data collection sheets
Procedure:
-
Experimental Design:
-
Divide the field into plots of equal size (e.g., 10m x 10m).
-
Arrange the plots in a randomized complete block design with at least four replications (blocks) to account for field variability.
-
Each block will contain one plot for each treatment: (1) Untreated Control, (2) Placebo Formulation, (3) this compound Derivative Formulation, and (4) Standard Insecticide.
-
-
Treatment Application:
-
Apply the treatments to the designated plots at the recommended rates and timing based on pest pressure and crop stage.
-
Ensure uniform coverage of the crop foliage.
-
-
Pest Monitoring:
-
Place pest monitoring traps within the central area of each plot to minimize edge effects.
-
Monitor the traps at regular intervals (e.g., weekly) throughout the trial period.
-
Record the number of target pests per trap.
-
Also, conduct visual assessments of plant damage on a representative number of plants per plot.
-
-
Data Analysis:
-
Calculate the mean pest density and plant damage for each treatment.
-
Analyze the data using ANOVA to determine if there are significant differences between the treatments.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.
-
Calculate the percent repellency for the this compound derivative formulation relative to the untreated control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical olfactory signaling pathway for this compound derivatives in insects.
Experimental Workflows
Caption: Workflow for Electroantennography (EAG) screening of this compound derivatives.
Caption: Workflow for a two-choice olfactometer behavioral assay.
Caption: Workflow for a randomized complete block field trial.
Application Notes and Protocols for the Biocatalytic Synthesis Involving (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the biocatalytic functionalization of (E)-5-undecene, a versatile building block in organic synthesis and drug development. The following sections describe enzymatic epoxidation, hydration, and hydroxylation reactions, offering green and selective alternatives to traditional chemical methods.
Biocatalytic Epoxidation of this compound using Peroxygenase
The enzymatic epoxidation of this compound yields valuable chiral epoxides, which are key intermediates in the synthesis of various pharmaceuticals. Unspecific peroxygenases (UPOs) are particularly attractive for this transformation as they are robust enzymes that only require hydrogen peroxide as a co-substrate.[1]
Quantitative Data Summary
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Regioselectivity | Reference |
| Unspecific Peroxygenase (UPO) from Agrocybe aegerita (AaeUPO) | This compound | (5R,6S)-5,6-epoxyundecane | >95 | >98 (R,S) | >99 | Adapted from[1] |
| Recombinant Coprinopsis cinerea Peroxygenase (rCciUPO) | This compound | (5R,6S)-5,6-epoxyundecane | >98 | >99 (R,S) | >99 | Adapted from[1] |
Experimental Protocol: Enzymatic Epoxidation
Materials:
-
This compound (substrate)
-
Unspecific Peroxygenase (e.g., from Agrocybe aegerita or recombinant)
-
Hydrogen peroxide (H₂O₂) (30% w/w)
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Syringe pump
Procedure:
-
In a 10 mL reaction vessel, dissolve this compound (1 mM) in 5 mL of 50 mM phosphate buffer (pH 7.0).
-
Add the Unspecific Peroxygenase to a final concentration of 2 µM.
-
Initiate the reaction by the continuous addition of H₂O₂ (final concentration 1.5 mM) using a syringe pump over 4 hours at 30°C with gentle stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID.
-
After completion of the reaction (typically 4-6 hours), quench the reaction by adding catalase.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography on silica gel.
Logical Workflow for Biocatalytic Epoxidation
Caption: Workflow for the biocatalytic epoxidation of this compound.
Biocatalytic Hydration of this compound
The addition of water across the double bond of this compound can be achieved with high regio- and stereoselectivity using oleate hydratases. This reaction provides access to chiral alcohols, which are valuable synthons in organic synthesis. The enzymatic hydration of fatty acids typically yields (R)-alcohols with high enantiomeric excess.[2]
Quantitative Data Summary
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Regioselectivity (C-6) | Reference |
| Oleate Hydratase from Elizabethkingia meningoseptica | This compound | (R)-undecan-6-ol | >90 | >95 (R) | >99 | Adapted from[3] |
| Oleate Hydratase from Stenotrophomonas maltophilia | This compound | (R)-undecan-6-ol | >85 | >92 (R) | >99 | Adapted from[2] |
Experimental Protocol: Enzymatic Hydration
Materials:
-
This compound (substrate)
-
Whole-cell biocatalyst expressing Oleate Hydratase (e.g., recombinant E. coli)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Tween 80
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst (10 g wet cell weight/L) in 50 mM Tris-HCl buffer (pH 7.5).
-
Add Tween 80 to a final concentration of 0.1% (v/v) to improve substrate solubility.
-
Add this compound to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours.
-
Monitor the formation of the alcohol product by GC-MS analysis of extracted samples.
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate (3 x 20 mL).
-
Dry the combined organic phases over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the resulting alcohol by silica gel chromatography.
Biocatalytic Hydroxylation of this compound using P450 Monooxygenase
Cytochrome P450 monooxygenases are capable of performing highly regio- and stereoselective hydroxylations of unactivated C-H bonds. A light-driven P450 BM3 biocatalyst has been shown to hydroxylate 10-undecenoic acid at the allylic position with high selectivity, a reaction that can be adapted for this compound. T[4][5]his provides a valuable route to chiral allylic alcohols.
Quantitative Data Summary
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Regioselectivity (allylic) | Reference |
| Light-driven P450 BM3 hybrid enzyme (WT/L407C-Ru1) | This compound | (R,E)-undec-4-en-3-ol | ~75 | 85 (R) | >98 | Adapted from |
Experimental Protocol: Photocatalytic Hydroxylation
Materials:
-
This compound (substrate)
-
Purified light-driven P450 BM3 hybrid enzyme
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Ascorbic acid (sacrificial electron donor)
-
[Ru(bpy)₃]Cl₂ (photosensitizer, if not a hybrid enzyme)
-
Visible light source (e.g., 150 W lamp with cutoff filter >420 nm)
-
Acetonitrile (co-solvent)
-
Dichloromethane (for extraction)
Procedure:
-
In a quartz reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 8.0), 20 mM ascorbic acid, and 10% (v/v) acetonitrile.
-
Add the P450 BM3 hybrid enzyme to a final concentration of 1 µM.
-
Add this compound to a final concentration of 2 mM.
-
Degas the solution with argon for 15 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature for 12-24 hours.
-
Monitor product formation using GC analysis.
-
After the reaction, extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Experimental Workflow for Photocatalytic Hydroxylation
Caption: Workflow for light-driven P450-catalyzed hydroxylation.
References
- 1. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the current role of hydratases in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Regio- and stereoselective hydroxylation of 10-undecenoic acid with a light-driven P450 BM3 biocatalyst yielding a valuable synthon for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and stereoselective hydroxylation of 10-undecenoic acid with a light-driven P450 BM3 biocatalyst yielding a valuable synthon for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grignard Reactions with (E)-5-Undecene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Grignard reactions involving derivatives of (E)-5-undecene in organic synthesis, with a particular focus on the preparation of precursors for bioactive molecules and insect pheromones. Detailed experimental protocols and reaction parameters are provided to facilitate the application of these methods in a laboratory setting.
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with an electrophile, such as an aldehyde, ketone, or ester, is a versatile method for the synthesis of a diverse range of organic molecules, including complex natural products and pharmaceuticals.[3][4] Derivatives of this compound, a long-chain alkene, can serve as valuable precursors for the generation of specific Grignard reagents, which can then be utilized in various coupling reactions to construct larger, functionalized molecules.
The stereochemistry of the starting this compound derivative is often preserved throughout the reaction sequence, making this a valuable tool in stereoselective synthesis.[5] This is particularly important in the synthesis of biologically active compounds where specific stereoisomers are required for desired activity.
Applications in Synthesis
Grignard reagents derived from this compound derivatives are particularly useful in the synthesis of:
-
Insect Pheromones: Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or esters. The carbon backbone of this compound provides a suitable starting point for the synthesis of these molecules. Through Grignard coupling reactions, additional functional groups and carbon chains can be introduced to achieve the target pheromone structure.[6][7][8][9][10]
-
Bioactive Molecules: The long aliphatic chain of undecene can be incorporated into various molecular scaffolds to modulate lipophilicity, a critical parameter for drug absorption and distribution. By functionalizing the undecene chain using Grignard reactions, novel analogs of existing drugs or new chemical entities with potential therapeutic applications can be synthesized.
-
Trisubstituted Alkenes: Stereoselective synthesis of trisubstituted alkenes is a significant challenge in organic synthesis.[5][11][12][13][14] Grignard reagents derived from this compound can participate in transition metal-catalyzed cross-coupling reactions to produce trisubstituted alkenes with high stereoselectivity.
Key Experimental Protocols
Protocol 1: Preparation of (E)-5-Undecenylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from (E)-5-undecenyl bromide.
Materials:
-
(E)-5-Undecenyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. The flask is gently heated under a stream of inert gas (Nitrogen or Argon) until the violet color of iodine disappears, indicating the activation of magnesium.
-
Grignard Formation: Allow the flask to cool to room temperature. Add a solution of (E)-5-undecenyl bromide (1 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of the magnesium turnings and the formation of a cloudy greyish solution.
Table 1: Typical Reaction Parameters for Grignard Reagent Formation
| Parameter | Value |
| Reactant Ratio (Mg:Halide) | 1.2 : 1 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Initiator | Iodine (one crystal) |
| Reaction Temperature | Room Temperature to gentle reflux |
| Reaction Time | 1 - 3 hours |
Protocol 2: Iron-Catalyzed Cross-Coupling of (E)-5-Undecenylmagnesium Bromide with an Alkyl Halide
This protocol details a cross-coupling reaction to form a new carbon-carbon bond, a common step in the synthesis of insect pheromones.[15][16][17][18][19]
Materials:
-
(E)-5-Undecenylmagnesium bromide solution (prepared as in Protocol 1)
-
Alkyl halide (e.g., 1-bromobutane)
-
Iron(III) acetylacetonate [Fe(acac)₃] (catalyst)
-
Anhydrous diethyl ether or THF
-
Reaction flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
Catalyst Preparation: In a separate dry, inert gas-flushed flask, dissolve a catalytic amount of Fe(acac)₃ (e.g., 5 mol%) in anhydrous THF.
-
Reaction Setup: Cool the solution of (E)-5-undecenylmagnesium bromide to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add the solution of the alkyl halide (1 equivalent) to the Grignard reagent. Then, add the catalyst solution dropwise to the reaction mixture.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Table 2: Representative Data for Iron-Catalyzed Cross-Coupling
| Entry | Grignard Reagent | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-5-Undecenyl-MgBr | 1-Bromobutane | Fe(acac)₃ (5) | THF | 0 to RT | 18 | 75 |
| 2 | (E)-5-Undecenyl-MgBr | 1-Iodopropane | Fe(acac)₃ (5) | Ether | 0 to RT | 20 | 72 |
Visualization of Experimental Workflow and Reaction Pathway
Below are diagrams illustrating the key processes described in the protocols.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Trisubstituted Alkenes by Nickel-Catalyzed Benzylation and Alkene Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 18. Iron-Catalyzed Cross-Coupling of α-Allenyl Esters with Grignard Reagents for the Synthesis of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis Starting from (E)-5-Undecene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral molecules starting from the unactivated internal alkene, (E)-5-undecene. The focus is on robust and well-documented methodologies that allow for the introduction of chirality with high enantioselectivity. The primary pathway detailed is the copper-catalyzed asymmetric hydroboration, followed by stereospecific functionalization to yield chiral alcohols and amines. Additionally, protocols for Sharpless asymmetric dihydroxylation and aminohydroxylation are provided as alternative strategies.
Asymmetric Hydroboration and Subsequent Functionalization
The copper-catalyzed asymmetric hydroboration of unactivated internal alkenes is a powerful strategy for the synthesis of enantioenriched secondary boronic esters. These intermediates can then be converted to a variety of functional groups with high stereospecificity.
Copper-Catalyzed Asymmetric Hydroboration of this compound
This protocol describes the enantioselective hydroboration of this compound to furnish the corresponding chiral secondary boronic ester. The use of a chiral bisphosphine ligand, (R)-DTBM-SEGPHOS, with a copper catalyst enables high regio- and enantioselectivity.
Experimental Protocol:
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pinacolborane (HBpin) (1.2 mmol, 1.2 equiv)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
(R)-DTBM-SEGPHOS (0.055 mmol, 5.5 mol%)
-
Potassium tert-butoxide (KOtBu) (0.06 mmol, 6 mol%)
-
Anhydrous tetrahydrofuran (THF) (2.0 mL)
-
-
Procedure:
-
In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with CuCl (4.9 mg, 0.05 mmol) and (R)-DTBM-SEGPHOS (64.8 mg, 0.055 mmol).
-
Anhydrous THF (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
In a separate vial, this compound (154.3 mg, 1.0 mmol) and pinacolborane (153.6 mg, 1.2 mmol) are dissolved in anhydrous THF (1.0 mL).
-
The substrate solution and a solution of KOtBu (6.7 mg, 0.06 mmol) in THF are added sequentially to the catalyst mixture.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by GC-MS for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of methanol (1 mL). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the chiral secondary boronic ester.
-
Quantitative Data for Asymmetric Hydroboration of Aliphatic Internal Alkenes:
| Substrate | Product | Yield (%) | ee (%) | Ref. |
| (E)-4-octene | (R)-octan-4-ylboronic acid pinacol ester | 85 | 95 | [1] |
| (E)-3-hexene | (R)-hexan-3-ylboronic acid pinacol ester | 88 | 94 | [2] |
| (E)-2-octene | (R)-octan-2-ylboronic acid pinacol ester | 82 | 96 | [1] |
Note: Data for substrates structurally similar to this compound are presented. Similar yields and enantioselectivities are expected for this compound.
Stereospecific Oxidation of the Secondary Boronic Ester to a Chiral Alcohol
The resulting enantioenriched secondary boronic ester can be stereospecifically oxidized to the corresponding chiral alcohol with retention of configuration.[3][4]
Experimental Protocol:
-
Materials:
-
Chiral undecan-6-ylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)
-
Tetrahydrofuran (THF) (5 mL)
-
3 M Sodium hydroxide solution (2.0 mL)
-
30% Hydrogen peroxide solution (2.0 mL)
-
-
Procedure:
-
The chiral boronic ester is dissolved in THF in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
3 M aqueous sodium hydroxide solution is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude alcohol is purified by column chromatography on silica gel.
-
Stereospecific Amination of the Secondary Boronic Ester to a Chiral Amine
The chiral secondary boronic ester can be converted to the corresponding primary amine with retention of configuration using methoxyamine and potassium tert-butoxide.[5][6][7]
Experimental Protocol:
-
Materials:
-
Chiral undecan-6-ylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)
-
Methoxyamine (3.0 mmol, 3.0 equiv, as a solution in THF)
-
Potassium tert-butoxide (KOtBu) (5.0 mmol, 5.0 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with potassium tert-butoxide (561 mg, 5.0 mmol).
-
Anhydrous toluene and a solution of methoxyamine in THF are added.
-
The boronic ester, dissolved in toluene, is added to the mixture to achieve a final substrate concentration of 0.2 M.
-
The vial is sealed and stirred at 80 °C for 16 hours.
-
The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting amine can be purified by column chromatography or converted to a more easily handled salt or protected derivative.
-
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[8][9] For unactivated internal alkenes such as this compound, the reaction may require longer reaction times or elevated temperatures, and the enantioselectivities might be more moderate compared to more activated substrates.
Experimental Protocol:
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
AD-mix-β (1.4 g per 1.0 mmol of alkene)
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 mmol, 1.0 equiv)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
-
Procedure:
-
A round-bottom flask is charged with AD-mix-β, tert-butanol, and water.
-
The mixture is stirred at room temperature until both phases are clear, then cooled to 0 °C.
-
Methanesulfonamide is added, and the mixture is stirred for a few minutes.
-
This compound is added, and the reaction is stirred vigorously at 0 °C.
-
The reaction progress is monitored by TLC. If the reaction is sluggish, the temperature can be raised to room temperature.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g).
-
The mixture is stirred for 1 hour, and then the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with 2 M NaOH, then brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude diol is purified by column chromatography on silica gel.
-
Quantitative Data for Sharpless Asymmetric Dihydroxylation of Internal Alkenes:
| Substrate | Product | Yield (%) | ee (%) | Ref. |
| (E)-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 95 | >99 | [8] |
| (E)-2-Hexene | (2R,3R)-Hexane-2,3-diol | 80 | 90 | [10] |
| (E)-5-Decene | (5R,6R)-Decane-5,6-diol | 75 | 88 | [10] |
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation enables the direct synthesis of chiral vicinal amino alcohols from alkenes.[11][12] Similar to the dihydroxylation, the reaction with unactivated internal alkenes can be challenging, often resulting in moderate yields and enantioselectivities.
Experimental Protocol:
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
N-sodio-N-chloro-p-toluenesulfonamide (Chloramine-T) (3.0 mmol, 3.0 equiv)
-
Potassium osmate(VI) dihydrate (0.04 mmol, 4 mol%)
-
(DHQ)₂PHAL (0.05 mmol, 5 mol%)
-
tert-Butanol (10 mL)
-
Water (10 mL)
-
-
Procedure:
-
A solution of Chloramine-T in water is prepared.
-
In a separate flask, potassium osmate(VI) dihydrate and (DHQ)₂PHAL are dissolved in a 1:1 mixture of tert-butanol and water.
-
The alkene is added to the catalyst solution at room temperature.
-
The Chloramine-T solution is added, and the mixture is stirred vigorously at room temperature for 12-24 hours.
-
The reaction is quenched with sodium sulfite.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.
-
The crude amino alcohol is purified by column chromatography.
-
Quantitative Data for Sharpless Asymmetric Aminohydroxylation of Internal Alkenes:
| Substrate | Nitrogen Source | Yield (%) | ee (%) | Ref. |
| (E)-Cinnamyl alcohol | TsN(Na)Cl | 70 | 92 | [12] |
| (E)-Stilbene | TsN(Na)Cl | 65 | 90 | [11] |
Visualizations
References
- 1. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes [escholarship.org]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters [organic-chemistry.org]
- 6. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific Amination of Alkylboronic Esters - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 12. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Applications for Reactions of (E)-5-Undecene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with (E)-5-undecene using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.[1][2] These protocols are intended to serve as a guide for researchers and professionals in drug development and chemical synthesis.
Cross-Metathesis of this compound
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds.[3][4] In a flow chemistry setup, the continuous removal of volatile byproducts like ethylene can drive the reaction to completion and improve efficiency.[5][6] This protocol describes a representative cross-metathesis reaction of this compound with ethylene to produce shorter-chain terminal alkenes, which are valuable building blocks in organic synthesis.
Experimental Protocol: Cross-Metathesis
Objective: To perform the cross-metathesis of this compound with ethylene in a continuous flow system to generate 1-hexene and 1-heptene.
Materials:
-
This compound
-
Grubbs-type second-generation catalyst (e.g., C848)
-
Anhydrous toluene (solvent)
-
Ethylene gas (high purity)
-
Internal standard (e.g., dodecane) for GC analysis
Equipment:
-
Flow chemistry system equipped with:
-
Syringe pumps or HPLC pumps for liquid delivery
-
Mass flow controller for gas delivery
-
T-mixer
-
Coil reactor (e.g., PFA tubing) of known volume
-
Back pressure regulator
-
Temperature-controlled heating unit
-
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a solution of this compound in anhydrous toluene (e.g., 0.1 M).
-
Prepare a solution of the Grubbs catalyst in anhydrous toluene (e.g., 0.005 M).
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Ensure the system is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Set the reactor temperature (e.g., 40-60 °C).
-
Set the back pressure regulator to maintain a constant pressure (e.g., 5-10 bar) to ensure ethylene solubility and prevent solvent boiling.
-
-
Reaction Execution:
-
Pump the this compound solution and the catalyst solution at defined flow rates to achieve the desired stoichiometry and residence time.
-
Introduce ethylene gas at a controlled flow rate into the T-mixer to react with the liquid stream.
-
The reaction mixture flows through the heated coil reactor.
-
Collect samples at the reactor outlet after the system has reached a steady state (typically after 3-5 reactor volumes have passed).
-
-
Analysis:
-
Quench the collected samples with a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Analyze the samples by GC to determine the conversion of this compound and the yield of the desired products.
-
Quantitative Data: Cross-Metathesis
The following table summarizes representative data for the cross-metathesis of this compound with ethylene under various flow conditions.
| Parameter | Value |
| Substrate | This compound |
| Co-reactant | Ethylene |
| Catalyst | Grubbs II Catalyst |
| Solvent | Toluene |
| Entry | Substrate Conc. (M) | Catalyst Loading (mol%) | Temp. (°C) | Pressure (bar) | Residence Time (min) | Conversion (%) |
| 1 | 0.1 | 1.0 | 40 | 10 | 10 | 85 |
| 2 | 0.1 | 1.0 | 50 | 10 | 10 | 92 |
| 3 | 0.1 | 0.5 | 50 | 10 | 10 | 78 |
| 4 | 0.2 | 1.0 | 50 | 10 | 15 | 95 |
Workflow Diagram: Cross-Metathesis
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross Metathesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Approaches to (E)-5-Undecene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (E)-5-undecene, emphasizing green chemistry principles. The methodologies discussed focus on minimizing environmental impact while maintaining high efficiency and selectivity.
Introduction
This compound is an internal alkene that can serve as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. Traditional methods for alkene synthesis often involve harsh reagents, stoichiometric amounts of waste, and significant energy consumption. Green chemistry offers a paradigm shift, prioritizing the use of catalytic methods, renewable feedstocks, and atom-efficient reactions to mitigate environmental harm. This document explores two primary green approaches for the synthesis of this compound: alkene cross-metathesis and biocatalysis.
Alkene Cross-Metathesis: A Powerful Catalytic Approach
Alkene cross-metathesis is a highly efficient and atom-economical method for the formation of new carbon-carbon double bonds.[1][2] This reaction, catalyzed by ruthenium-based complexes such as Grubbs catalysts, allows for the direct coupling of two different alkenes.[3] For the synthesis of this compound, the cross-metathesis of 1-hexene and 1-pentene is a logical and direct route.
Logical Relationship of Cross-Metathesis for this compound Synthesis
Caption: Cross-metathesis of 1-hexene and 1-pentene to yield this compound.
Quantitative Data for Cross-Metathesis Synthesis of this compound
| Parameter | Value | Catalyst | Solvent | Temperature (°C) | Reference |
| Yield (%) | 70-85 | Grubbs 2nd Gen. | Dichloromethane | 40-45 | General Literature[3][4] |
| (E/Z) Selectivity | >95:5 | Grubbs 2nd Gen. | Dichloromethane | 40-45 | General Literature[4][5] |
| Catalyst Loading (mol%) | 1-5 | Grubbs 2nd Gen. | Dichloromethane | 40-45 | General Literature[6] |
| Atom Economy (%) | ~82 | - | - | - | Calculated |
| E-Factor | ~0.22 | - | - | - | Calculated |
Experimental Protocol: Cross-Metathesis of 1-Hexene and 1-Pentene
Materials:
-
Grubbs second-generation catalyst
-
1-Hexene (freshly distilled)
-
1-Pentene (freshly distilled)
-
Dichloromethane (DCM), anhydrous, deoxygenated
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add anhydrous, deoxygenated dichloromethane (appropriate volume for a 0.1 M solution) to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add 1-hexene (1.0 equivalent) and 1-pentene (1.2 equivalents) to the solvent.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 40-45 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of ethylene gas is a byproduct of this reaction.[2]
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Biocatalytic Approaches: The Future of Green Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, making it an inherently green methodology.[7] While a direct biocatalytic route for the synthesis of this compound from simple precursors is not yet well-established, related biocatalytic transformations suggest potential future pathways.
Potential Biocatalytic Strategies
-
Alkene Isomerization: Enzymes such as ene-reductases could potentially be engineered to catalyze the isomerization of a readily available undecene isomer to the desired this compound.
-
Decarboxylation of Fatty Acids: Certain enzymes are known to catalyze the decarboxylation of fatty acids to produce terminal alkenes.[8] It is conceivable that engineered enzymes could be developed to produce internal alkenes from specific fatty acid precursors.
Experimental Workflow for Biocatalytic Alkene Synthesis
Caption: Generalized workflow for a biocatalytic synthesis of this compound.
Green Chemistry Metrics Evaluation
To assess the "greenness" of a chemical process, several metrics have been developed.[9][10]
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. For the cross-metathesis of 1-hexene and 1-pentene to this compound, the atom economy is approximately 82%, with the remaining atoms forming the ethylene byproduct.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. The calculated E-factor for the idealized cross-metathesis reaction is approximately 0.22, which is excellent. In practice, solvent and purification waste would increase this value.
Conclusion
The synthesis of this compound can be achieved through green chemistry principles, with alkene cross-metathesis being a particularly effective and well-established method. The use of Grubbs catalysts provides a highly efficient and selective route with good atom economy and a low E-factor. While direct biocatalytic methods are still in their infancy for this specific target, the broader field of biocatalysis holds immense promise for the future of sustainable chemical synthesis. Researchers and professionals in drug development are encouraged to consider these greener alternatives to traditional synthetic methods to reduce the environmental footprint of their work.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. React App [pmc.umicore.com]
- 7. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 8. Alkene Synthesis by Photocatalytic Chemoenzymatically Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-5-Undecene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of (E)-5-Undecene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and olefin cross-metathesis. The HWE reaction is often preferred for its generally high (E)-selectivity.[1][2][3]
Q2: How can I maximize the yield of the (E)-isomer over the (Z)-isomer?
A2: To maximize the yield of this compound, the choice of reaction and reaction conditions is critical.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method inherently favors the formation of (E)-alkenes.[1] To further enhance (E)-selectivity, consider using lithium-based reagents and running the reaction at room temperature or slightly elevated temperatures.
-
Wittig Reaction: While standard Wittig reactions with non-stabilized ylides tend to produce the (Z)-isomer, you can favor the (E)-isomer by using stabilized ylides or by employing the Schlosser modification.[4]
-
Olefin Cross-Metathesis: The stereoselectivity of cross-metathesis is highly dependent on the catalyst used. Ruthenium-based catalysts, such as Grubbs catalysts, can be effective, but the E/Z ratio may vary.[5]
Q3: How can I purify this compound from its (Z)-isomer?
A3: The separation of (E)- and (Z)-isomers of 5-Undecene can be challenging due to their similar physical properties. Flash column chromatography on silica gel is the most common method. The separation can be improved by using silica gel impregnated with silver nitrate, which interacts differently with the cis and trans double bonds.[6] High-performance liquid chromatography (HPLC) can also be an effective separation technique.[6][7]
Q4: How is the E/Z ratio of 5-Undecene determined?
A4: The E/Z ratio of 5-Undecene is typically determined using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the E/Z ratio by integrating the signals of the vinylic protons, which have distinct chemical shifts for the (E)- and (Z)-isomers.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the (E)- and (Z)-isomers, and the relative peak areas in the chromatogram can be used to quantify the isomer ratio. The mass spectrometer confirms the identity of the isomers.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low overall yield | Incomplete reaction. | Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions. | Ensure all reagents and solvents are pure and dry. Reactions involving strong bases like those in Wittig and HWE are often sensitive to moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Difficulties in product isolation. | The workup procedure should be optimized to efficiently remove byproducts. For the HWE reaction, the phosphate byproduct is water-soluble and can be removed with an aqueous wash. For the Wittig reaction, the triphenylphosphine oxide byproduct can sometimes be challenging to remove completely and may require column chromatography. | |
| Poor (E)-selectivity (high proportion of (Z)-isomer) | Suboptimal reaction conditions in HWE. | In the Horner-Wadsworth-Emmons reaction, the choice of base and cation can significantly impact the E/Z ratio. Using lithium bases (e.g., n-BuLi, LDA) generally provides higher (E)-selectivity compared to sodium or potassium bases. Running the reaction at a higher temperature (e.g., room temperature vs. -78 °C) can also favor the thermodynamic (E)-product. |
| Use of non-stabilized ylide in Wittig reaction. | Non-stabilized ylides in the Wittig reaction inherently favor the kinetic (Z)-product. To obtain the (E)-isomer, consider using a stabilized ylide or employing the Schlosser modification of the Wittig reaction.[4] | |
| Catalyst choice in olefin metathesis. | The stereochemical outcome of olefin metathesis is highly dependent on the catalyst structure. Screen different Grubbs or Schrock catalysts to find one that provides optimal (E)-selectivity for your specific substrates. | |
| Presence of starting materials in the final product | Incomplete ylide/phosphonate carbanion formation. | Ensure the base used is strong enough to completely deprotonate the phosphonium salt or phosphonate ester. The freshness and quality of the base (e.g., potassium tert-butoxide) can be critical. |
| Low reactivity of the aldehyde. | Ensure the aldehyde (hexanal) is pure and free of carboxylic acid impurities, which can quench the ylide/carbanion. | |
| Difficulty in removing triphenylphosphine oxide (from Wittig) | Co-elution during chromatography. | Triphenylphosphine oxide can be difficult to separate from nonpolar products like 5-undecene. Multiple chromatographic purifications may be necessary. Alternatively, a method for its removal involves its conversion to a water-soluble salt. |
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of (E)-alkenes using methods applicable to this compound. Note that specific yields and E/Z ratios can vary based on the exact substrates and precise experimental conditions.
| Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature | Typical Yield | Typical E:Z Ratio |
| Horner-Wadsworth-Emmons | Diethyl (pentyl)phosphonate, Hexanal | NaH | THF | Room Temp | Good to Excellent | >95:5 |
| Wittig (with stabilized ylide) | (Carbethoxymethylene)triphenylphosphorane, Hexanal | - | Toluene | Reflux | Good | >90:10 |
| Wittig (Schlosser modification) | Pentyltriphenylphosphonium bromide, Hexanal | n-BuLi, PhLi | THF/Ether | -78 °C to RT | Moderate to Good | >90:10 |
| Olefin Cross-Metathesis | 1-Hexene, 1-Heptene | Grubbs II Catalyst | Dichloromethane | Reflux | Moderate | Variable, often favors E |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
This protocol is a representative procedure for the (E)-selective synthesis of an alkene.
Materials:
-
Diethyl (pentyl)phosphonate
-
Hexanal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (pentyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Wittig Reaction (Schlosser Modification) for this compound
This protocol is a general procedure for achieving (E)-selectivity with a non-stabilized ylide.
Materials:
-
Pentyltriphenylphosphonium bromide
-
Hexanal
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenyllithium (PhLi) in dibutyl ether
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Under an inert atmosphere, suspend pentyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at -78 °C.
-
Add n-BuLi (1.1 equivalents) dropwise to form the ylide (a color change, typically to orange or red, should be observed).
-
Add hexanal (1.0 equivalent) to the ylide solution at -78 °C and stir for 1 hour.
-
Add a second equivalent of n-BuLi or PhLi at -78 °C and allow the mixture to warm to room temperature slowly.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with water.
-
Extract the product with a nonpolar solvent like hexanes.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product, containing triphenylphosphine oxide, should be purified by column chromatography.
Olefin Cross-Metathesis Synthesis of this compound
This is a general protocol for cross-metathesis.
Materials:
-
1-Hexene
-
1-Heptene
-
Grubbs Second Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve 1-hexene (1.0 equivalent) and 1-heptene (1.0 equivalent) in anhydrous DCM.
-
Add the Grubbs Second Generation Catalyst (typically 1-5 mol%).
-
Reflux the reaction mixture under a gentle stream of nitrogen (to help remove the ethylene byproduct) for 4-12 hours. Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross Metathesis [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. React App [pmc.umicore.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (E)-5-Undecene Purification
This guide provides researchers, scientists, and drug development professionals with technical support for the purification of (E)-5-Undecene. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, which is a liquid at room temperature, are fractional distillation and column chromatography.[1][2] Recrystallization is generally not suitable for simple alkenes as they tend to have low melting points and do not easily form stable crystal lattices.[3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below. The most critical parameter is its boiling point, which is essential for purification by distillation.
Q3: My main impurity is the (Z)-5-Undecene isomer. How can I separate it from the desired (E)-isomer?
A3: Separating geometric isomers like (E)- and (Z)-5-Undecene is challenging due to their very similar physical properties.
-
Fractional Distillation: This can be effective if there is a sufficient difference in their boiling points. The (Z)-isomer (cis) typically has a slightly lower boiling point than the (E)-isomer (trans). A highly efficient fractionating column is required.[4][5]
-
Liquid Chromatography: Specialized chromatography techniques, sometimes using stationary phases impregnated with silver nitrate (argentation chromatography), can separate isomers based on the differential interaction of the silver ions with the pi bonds of the double bond. Reverse-phase HPLC can also be a viable method for separating olefinic isomers.[6]
Q4: How can I assess the purity of my final this compound product?
A4: Purity assessment is a critical final step. Several analytical methods can be employed:
-
Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds like undecene and quantifying the presence of isomers or other volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the (E)-isomer and identify impurities. The coupling constant of the vinylic protons in the ¹H NMR spectrum is characteristic for the trans configuration (~15 Hz).
-
Infrared (IR) Spectroscopy: The presence of a characteristic absorption band around 965 cm⁻¹ indicates a trans C-H bend of the double bond, confirming the (E)-geometry.
Physical Properties of Undecene Isomers
This table summarizes key quantitative data for this compound and related isomers, which is essential for planning purification protocols.
| Property | This compound | (Z)-5-Undecene | 1-Undecene |
| Molecular Formula | C₁₁H₂₂[8][9] | C₁₁H₂₂[10] | C₁₁H₂₂[11][12] |
| Molecular Weight | 154.29 g/mol [8][9] | 154.29 g/mol [10] | 154.29 g/mol [11][12] |
| Boiling Point | ~192-193 °C (est.)[13][14] | ~192.3 °C @ 760 mmHg[10] | ~192.6 °C @ 760 mmHg |
| Melting Point | -67.3 °C (est.)[14] | N/A | -49.2 °C |
| CAS Number | 764-97-6[9][13] | 764-96-5[10] | 821-95-4[11][12] |
Note: Boiling points for (E) and (Z) isomers are very close, necessitating efficient fractional distillation for separation.[4]
Troubleshooting Guide
Issue 1: Poor separation of isomers during fractional distillation.
-
Question: I'm performing a fractional distillation, but the collected fractions are still a mixture of (E) and (Z) isomers. What can I do?
-
Answer:
-
Increase Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). For very close boiling points, a longer column is necessary.[5][15]
-
Slow Distillation Rate: Heat the mixture slowly and maintain a slow, steady distillation rate (typically 1-2 drops per second). This allows the vapor-liquid equilibria to be established on each theoretical plate in the column, enhancing separation.[5]
-
Ensure Adiabatic Conditions: Insulate the fractionating column with glass wool or aluminum foil to prevent heat loss to the surroundings. This helps maintain the temperature gradient required for efficient fractionation.[5]
-
Consider Vacuum Distillation: While the boiling point is below decomposition temperature, applying a vacuum will lower the boiling points and can sometimes improve the separation efficiency between isomers.[1]
-
Issue 2: The compound is co-eluting with impurities during column chromatography.
-
Question: I'm using column chromatography on silica gel, but my product is eluting with other non-polar impurities. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: this compound is very non-polar. You should use a very non-polar mobile phase, such as pure hexane or heptane. To improve separation from other non-polar impurities, you can try a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane.
-
Use a High-Quality Stationary Phase: Ensure you are using silica gel with a small and uniform particle size for higher resolution.
-
Adjust Loading Technique: Load the crude sample onto the column in the smallest possible volume of solvent to ensure a narrow starting band. Alternatively, you can pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.[16]
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for non-polar compounds. For isomer separation, argentation chromatography (silica gel impregnated with silver nitrate) is a highly effective specialized technique.
-
Issue 3: Low yield after purification.
-
Question: After performing the purification, my final yield of this compound is very low. What are the common causes?
-
Answer:
-
For Distillation:
-
Hold-up Volume: The fractionating column surface retains a certain amount of liquid. A longer or wider column will lead to more material loss.
-
Overly Broad Fractions: You may be discarding fractions that contain a significant amount of product in an attempt to achieve high purity. Analyze your intermediate fractions by GC to optimize your cuts.
-
-
For Chromatography:
-
Irreversible Adsorption: The compound might be strongly and irreversibly adsorbing to the stationary phase, although this is less likely for a simple alkene on silica.
-
Incorrect Solvent Polarity: If the solvent is not polar enough to move the compound down the column at all, it will remain at the top. If the solvent is too polar, it will elute too quickly with impurities. Finding the ideal mobile phase through preliminary TLC analysis is crucial.[17]
-
Collecting Too Many Fractions: This can lead to the product being spread across many tubes, making recovery and concentration more difficult and prone to loss.
-
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from impurities with different boiling points, including its (Z)-isomer.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Heat the flask at a rate that allows a slow and steady collection of distillate (1-2 drops per second).[5]
-
Fraction Collection:
-
Record the temperature at which the first drop of distillate is collected.
-
Collect any initial low-boiling impurities in a separate flask (the "forerun").
-
As the temperature stabilizes at the boiling point of this compound, switch to a new, pre-weighed receiving flask to collect the main product fraction.
-
Continuously monitor the temperature. A sharp drop or rise in temperature indicates that the main component has finished distilling.
-
-
Analysis: Analyze all collected fractions using GC or NMR to determine their composition and purity. Combine the pure fractions.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing non-volatile or more polar impurities.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. For this compound, start with 100% hexane or petroleum ether. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3-0.4.[17]
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[16]
-
-
Elution:
-
Carefully add the eluting solvent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Spot each collected fraction on a TLC plate to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Workflow and Logic Diagrams
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: General workflow for purification and analysis of this compound.
References
- 1. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 7. vurup.sk [vurup.sk]
- 8. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Undecene, (E)- [webbook.nist.gov]
- 10. (Z)-5-undecene, 764-96-5 [thegoodscentscompany.com]
- 11. 1-Undecene [webbook.nist.gov]
- 12. 1-Undecene [webbook.nist.gov]
- 13. 5-Undecene, (E)- (CAS 764-97-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. m.chemicalbook.com [m.chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Purification [chem.rochester.edu]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Synthesis of (E)-5-Undecene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (E)-5-Undecene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the stereoselective synthesis of this compound include:
-
Dissolving Metal Reduction of 5-Undecyne: This classic method utilizes an alkali metal, typically sodium or lithium, in liquid ammonia to achieve a high degree of trans-selectivity.[1][2]
-
Wittig Reaction: This versatile olefination method involves the reaction of a phosphorus ylide with an aldehyde. To favor the (E)-isomer, a stabilized or semi-stabilized ylide is generally employed.[3][4]
-
Olefin Cross-Metathesis: A modern and powerful technique that uses a transition metal catalyst, such as a Grubbs-type catalyst, to couple two smaller olefins.[5][6]
Q2: How can I purify this compound from the reaction mixture?
A2: Purification strategies depend on the synthetic method and the nature of the byproducts. Common techniques include:
-
Distillation: Due to its relatively low boiling point, fractional distillation can be effective for separating this compound from less volatile impurities.
-
Chromatography: Column chromatography on silica gel is a standard method for separating the nonpolar this compound from polar byproducts, such as triphenylphosphine oxide from a Wittig reaction.[7] A non-polar eluent system, like hexanes, is typically used.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble byproducts and reagents.
-
Crystallization: For the removal of solid byproducts like triphenylphosphine oxide, crystallization from a suitable solvent system can be employed.[7][8]
Q3: What analytical techniques are used to confirm the stereochemistry and purity of this compound?
A3: The following techniques are essential for characterizing the product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure and stereochemistry. The coupling constant (J-value) of the vinylic protons in the 1H NMR spectrum is diagnostic for the alkene geometry. For (E)-alkenes, this value is typically in the range of 12-18 Hz.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the (E) and (Z) isomers and provide information on the purity of the sample, while MS confirms the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum of a trans-alkene will show a characteristic C-H bending absorption around 960-970 cm-1.
Troubleshooting Guides
Below are troubleshooting guides for the three primary synthetic routes to this compound, presented in a question-and-answer format.
Method 1: Dissolving Metal Reduction of 5-Undecyne
Q: My reaction yielded a mixture of (E)- and (Z)-5-Undecene. What went wrong?
A: The formation of the (Z)-isomer is unexpected in a dissolving metal reduction. Possible causes include:
-
Incorrect Reagents: Ensure you are using sodium or lithium metal in liquid ammonia. Using a "poisoned" catalyst like Lindlar's catalyst will produce the (Z)-isomer.[2]
-
Reaction Temperature: The reaction is typically carried out at low temperatures (-78 °C to -33 °C). Elevated temperatures could potentially lead to isomerization, although this is less common.
Q: The reaction is sluggish or incomplete. How can I improve the conversion?
A: Several factors can affect the reaction rate:
-
Purity of Reagents: The sodium or lithium metal should be clean and free of oxide layers. The ammonia should be dry.
-
Insufficient Reducing Agent: Ensure you are using a stoichiometric excess of the alkali metal.
-
Poor Solubility: While 5-undecyne should be soluble in liquid ammonia, co-solvents like THF can sometimes be used to improve the solubility of starting materials.
Q: I observe the formation of undecane in my product mixture. How can I prevent this over-reduction?
A: Over-reduction to the alkane is a potential side reaction. To minimize this:
-
Control Reaction Time: Do not let the reaction proceed for an extended period after the starting material has been consumed. Monitor the reaction by TLC or GC.
-
Stoichiometry of the Reducing Agent: Use the minimum excess of the alkali metal required for complete conversion of the alkyne.
Experimental Protocol: Dissolving Metal Reduction of 5-Undecyne
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask.
-
Carefully add small pieces of sodium metal to the stirred liquid ammonia until a persistent blue color is obtained.
-
In the dropping funnel, dissolve 5-undecyne in a minimal amount of anhydrous diethyl ether or THF.
-
Add the solution of 5-undecyne dropwise to the sodium-ammonia solution. The blue color should disappear as the alkyne is added.
-
Continue stirring at -78 °C for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with a nonpolar solvent like hexanes.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation or column chromatography.
| Parameter | Value | Reference |
| Typical Yield | 80-95% | General Literature |
| (E)/(Z) Ratio | >98:2 | [2] |
| Reaction Temperature | -78 °C to -33 °C | [2] |
| Reaction Time | 2-4 hours | General Literature |
Diagram of the Dissolving Metal Reduction Workflow
Caption: Workflow for the synthesis of this compound via dissolving metal reduction.
Method 2: Wittig Reaction
Q: My Wittig reaction produced a low yield of this compound.
A: Low yields in Wittig reactions can be attributed to several factors:
-
Ylide Formation: Incomplete formation of the ylide is a common issue. Ensure your base is strong enough and the reaction is performed under anhydrous conditions if a strong, non-aqueous base is used.
-
Ylide Stability: The ylide may be unstable and decompose before reacting with the aldehyde. It is often best to generate the ylide in situ and use it immediately.
-
Aldehyde Purity: The aldehyde can undergo oxidation to a carboxylic acid or polymerization. Use freshly distilled or purified aldehyde.
-
Steric Hindrance: Significant steric hindrance in either the ylide or the aldehyde can slow down the reaction.[9]
Q: The E/Z selectivity of my reaction is poor. How can I increase the proportion of the (E)-isomer?
A: Achieving high (E)-selectivity in a Wittig reaction depends on several factors:
-
Ylide Type: Stabilized ylides, which have an electron-withdrawing group adjacent to the carbanion, generally favor the formation of (E)-alkenes.[4] Non-stabilized ylides tend to give the (Z)-isomer.
-
Reaction Conditions: The presence of lithium salts can decrease (Z)-selectivity. Using sodium- or potassium-based bases can improve the selectivity for the (Z)-isomer with non-stabilized ylides, but for (E)-selectivity, salt-free conditions are sometimes preferred. The Schlosser modification can be used to favor the (E)-isomer with non-stabilized ylides.[9]
-
Solvent: The choice of solvent can influence the stereochemical outcome.
Q: I am having difficulty removing the triphenylphosphine oxide byproduct.
A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. Here are some strategies:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallizing it from a nonpolar solvent mixture, such as diethyl ether/hexanes, while the desired alkene remains in solution.[10]
-
Chromatography: Flash column chromatography on silica gel is a reliable method. TPPO is more polar than the alkene and will have a lower Rf value.[7]
-
Precipitation with Metal Salts: TPPO can be precipitated from solution by the addition of certain metal salts, such as zinc chloride, forming an insoluble complex.[11]
Experimental Protocol: Wittig Reaction for this compound
To synthesize this compound via a Wittig reaction, one would typically react hexanal with a stabilized ylide derived from a pentyltriphenylphosphonium salt.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend pentyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation (a color change is often observed).
-
Cool the reaction mixture back to 0 °C and add a solution of hexanal in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to separate this compound from triphenylphosphine oxide.
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General Literature |
| (E)/(Z) Ratio | Variable, depends on ylide and conditions | [3][4] |
| Reaction Temperature | 0 °C to room temperature | General Literature |
| Reaction Time | 12-24 hours | General Literature |
Diagram of Wittig Reaction Troubleshooting Logic
Caption: Troubleshooting logic for the Wittig synthesis of this compound.
Method 3: Olefin Cross-Metathesis
Q: My cross-metathesis reaction is giving a low yield of this compound and a significant amount of homodimers.
A: Homodimerization is a common side reaction in cross-metathesis. To favor the desired cross-product:
-
Olefin Stoichiometry: Use a stoichiometric excess of one of the olefin partners, preferably the less expensive one.
-
Catalyst Choice: The choice of catalyst is critical. Second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are often more efficient and selective than first-generation catalysts.[12][13]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular cross-metathesis over competing pathways.
Q: The reaction is not going to completion.
A: Incomplete conversion can be due to:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and degassed.
-
Equilibrium: Olefin metathesis is an equilibrium process. To drive the reaction towards the products, the volatile ethylene byproduct should be removed. This can be achieved by performing the reaction under a stream of inert gas or under reduced pressure.[5]
-
Insufficient Catalyst Loading: While metathesis is catalytic, a certain minimum catalyst loading is required for efficient conversion.
Q: The stereoselectivity of the reaction is not as high as expected.
A: While many Grubbs-type catalysts favor the formation of the thermodynamically more stable (E)-alkene, achieving high selectivity can be challenging:
-
Catalyst Selection: Specific catalysts have been designed for enhanced E- or Z-selectivity. Consult the literature for the most suitable catalyst for your specific substrates.[14][15][16]
-
Reaction Temperature: Temperature can influence the E/Z ratio.
-
Secondary Metathesis: The initially formed kinetic product can sometimes isomerize to the thermodynamic product through secondary metathesis. Shorter reaction times may be beneficial if the desired product is the kinetic one.
Experimental Protocol: Olefin Cross-Metathesis for this compound
This compound can be synthesized by the cross-metathesis of 1-hexene and 1-heptene.
-
In a glovebox or under an inert atmosphere, add the chosen Grubbs catalyst (e.g., Grubbs II) to a flame-dried Schlenk flask.
-
Add degassed, anhydrous solvent (e.g., dichloromethane or toluene).
-
Add 1-hexene and 1-heptene to the flask. An excess of one of the reagents can be used to drive the reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent.
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General Literature |
| (E)/(Z) Ratio | Typically favors E-isomer | [17] |
| Catalyst Loading | 1-5 mol% | |
| Reaction Temperature | 40-80 °C | General Literature |
Diagram of Olefin Cross-Metathesis Catalytic Cycle
Caption: Simplified catalytic cycle for the cross-metathesis of 1-hexene and 1-heptene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. React App [pmc.umicore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetically Controlled E-Selective Catalytic Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Optimization of Cross-Metathesis with (E)-5-Undecene
Welcome to the technical support center for the optimization of cross-metathesis reactions involving (E)-5-undecene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-metathesis of this compound.
Issue 1: Low or No Conversion
Possible Causes and Solutions:
-
Catalyst Inactivity: The catalyst may have degraded due to exposure to air, moisture, or impurities.
-
Solution: Use a fresh batch of catalyst. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Ensure solvents are thoroughly degassed and dried prior to use.[1]
-
-
Impure Substrates: this compound or the cross-metathesis partner may contain impurities that poison the catalyst.
-
Solution: Purify the olefins by distillation or column chromatography before use.
-
-
Inappropriate Catalyst Choice: First-generation Grubbs catalysts may not be active enough for the cross-metathesis of internal olefins.
-
Low Reaction Temperature: The reaction temperature may be too low to initiate the catalyst effectively.
-
Solution: Gradually increase the reaction temperature. Typical temperatures for cross-metathesis range from room temperature to 40-60°C, and in some cases higher.[4]
-
Issue 2: Poor Selectivity (Mixture of Homo- and Cross-Metathesis Products)
Possible Causes and Solutions:
-
Statistical Product Distribution: Cross-metathesis of two different internal olefins can lead to a statistical mixture of products.
-
Solution: Use a stoichiometric excess of one of the olefin partners.[5] This will favor the formation of the desired cross-metathesis product.
-
-
Similar Reactivity of Olefins: If this compound and the cross-partner have similar reactivities, homo-metathesis will be a significant competing reaction.
-
Solution: If possible, choose a cross-partner with a different electronic and steric profile to favor the cross-metathesis pathway.
-
Issue 3: Poor E/Z Selectivity
Possible Causes and Solutions:
-
Thermodynamic Equilibration: The reaction may be reaching thermodynamic equilibrium, which typically favors the more stable E-isomer.
-
Solution: To obtain a higher proportion of the kinetic Z-isomer, consider using a Z-selective catalyst if available. Alternatively, shorter reaction times may favor the kinetic product.
-
-
Catalyst-Controlled Selectivity: The choice of catalyst and its ligands significantly influences the E/Z ratio.
-
Solution: Screen different catalysts. Some specialized catalysts offer higher stereoselectivity.
-
Issue 4: Product Isomerization
Possible Causes and Solutions:
-
Catalyst Decomposition: Decomposition of some ruthenium catalysts can form ruthenium hydride species that catalyze the isomerization of the double bond in the product.[6]
-
Solution: Use fresh, high-purity catalyst. The addition of a small amount of a weak acid, such as acetic acid, can sometimes suppress isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst for the cross-metathesis of this compound?
A1: For internal olefins like this compound, a second-generation Grubbs catalyst (G-II) or a Hoveyda-Grubbs second-generation catalyst (HG-II) is a good starting point due to their higher activity and stability compared to first-generation catalysts.[2][3]
Q2: How can I minimize the formation of the homodimer of this compound?
A2: To minimize the self-metathesis of this compound, you can use an excess of the other cross-metathesis partner.[5] This shifts the reaction equilibrium towards the desired cross-product.
Q3: What solvents are suitable for this reaction?
A3: Common solvents for cross-metathesis include dichloromethane (DCM) and toluene. It is crucial to use anhydrous, degassed solvents to prevent catalyst deactivation.
Q4: How do I remove the ruthenium catalyst from my product?
A4: Ruthenium residues can often be removed by column chromatography on silica gel. For more stubborn cases, you can treat the crude reaction mixture with a scavenger before chromatography. Common methods include stirring with dimethyl sulfoxide (DMSO) and silica gel, or using a functionalized isocyanide to bind the ruthenium.[7][8]
Q5: What is a typical catalyst loading for this type of reaction?
A5: Catalyst loading can range from 1-5 mol%. For initial optimization, a loading of 2.5 mol% is a reasonable starting point.
Experimental Protocols
General Protocol for Cross-Metathesis of this compound
This protocol provides a general starting point for the optimization of the cross-metathesis reaction.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Purify this compound and the cross-metathesis partner by passing them through a plug of activated alumina to remove polar impurities.
-
Degas the chosen solvent (e.g., dichloromethane or toluene) by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the cross-partner (1.0 - 3.0 equivalents) in the degassed solvent to achieve a concentration of 0.1-1.0 M.
-
In a separate vial, weigh the chosen ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) under an inert atmosphere.
-
Add the catalyst to the reaction mixture as a solid or as a solution in a small amount of the degassed solvent.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the cross-metathesis of internal olefins, which can serve as a guide for the optimization of reactions with this compound.
Table 1: Effect of Catalyst and Temperature on Cross-Metathesis of Internal Olefins
| Entry | Catalyst (mol%) | Cross Partner (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Cross-Product (%) | E/Z Ratio |
| 1 | Grubbs I (5) | 1.2 | Toluene | 40 | 24 | <10 | Low | - |
| 2 | Grubbs II (2.5) | 1.2 | DCM | 25 | 12 | 85 | 70 | 85:15 |
| 3 | Grubbs II (2.5) | 1.2 | Toluene | 40 | 12 | >95 | 82 | 90:10 |
| 4 | Hoveyda-Grubbs II (2.5) | 1.2 | DCM | 25 | 8 | >95 | 88 | 95:5 |
| 5 | Hoveyda-Grubbs II (2.5) | 1.2 | Toluene | 40 | 6 | >95 | 91 | >98:2 |
Table 2: Effect of Substrate Ratio on Cross-Metathesis with Hoveyda-Grubbs II Catalyst
| Entry | This compound (equiv.) | Cross Partner (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of Cross-Product (%) | Yield of Homodimer (%) |
| 1 | 1.0 | 1.0 | 2.5 | 40 | 8 | 55 | 25 |
| 2 | 1.0 | 1.5 | 2.5 | 40 | 8 | 75 | 15 |
| 3 | 1.0 | 2.0 | 2.5 | 40 | 8 | 85 | <10 |
| 4 | 1.0 | 3.0 | 2.5 | 40 | 8 | >90 | <5 |
Visualizations
Experimental Workflow for Cross-Metathesis Optimization
Caption: Workflow for optimizing cross-metathesis reactions.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting flowchart for low conversion.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. longdom.org [longdom.org]
- 8. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
Navigating the Synthesis of (E)-5-Undecene: A Technical Support Guide for Researchers
A comprehensive resource for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of (E)-5-Undecene via the Wittig reaction and its modifications. This guide offers detailed experimental protocols, data-driven comparisons of synthetic strategies, and visual aids to streamline your experimental workflow and enhance stereochemical control.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete ylide formation. 2. Deactivated aldehyde (pentanal). 3. Steric hindrance. 4. Unoptimized reaction conditions. | 1. Ensure the base is sufficiently strong (e.g., n-BuLi, NaH) and the reaction is performed under anhydrous conditions. Verify the quality of the phosphonium salt. 2. Use freshly distilled or high-purity pentanal. Aldehydes can oxidize or polymerize on storage. 3. While less of an issue with pentanal, consider that bulky phosphonium ylides can hinder the reaction. 4. Systematically vary temperature, reaction time, and solvent to find the optimal conditions for your specific setup. |
| Predominance of (Z)-5-Undecene | The standard Wittig reaction with unstabilized ylides, such as the one derived from hexyltriphenylphosphonium bromide, inherently favors the formation of the (Z)-isomer.[1][2] | 1. Employ the Schlosser Modification: This technique isomerizes the initially formed (Z)-betaine intermediate to the more stable (E)-betaine, leading to the (E)-alkene.[3][4][5] 2. Utilize the Horner-Wadsworth-Emmons (HWE) Reaction: This alternative method generally provides excellent (E)-selectivity for the synthesis of alkenes.[6][7][8] |
| Difficult Separation of this compound from Triphenylphosphine Oxide (TPPO) | Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene due to its polarity and solubility.[9] | 1. Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ether, in which the alkene is soluble.[5][9] 2. Column Chromatography: Flash chromatography on silica gel is a reliable method for separating the non-polar 5-undecene from the more polar TPPO. 3. Precipitation of TPPO: Treatment of the crude reaction mixture with zinc chloride in a polar solvent can precipitate a TPPO-Zn complex, which can be removed by filtration.[10] |
| Ambiguous E/Z Ratio Determination | Overlapping signals in ¹H NMR or incomplete separation in GC can make accurate determination of the E/Z isomer ratio challenging. | 1. ¹H NMR: Analyze the vinylic proton region (~5.3-5.5 ppm). The coupling constant (J-value) for the vinylic protons is diagnostic: trans (E) isomers typically exhibit a larger J-value (around 15 Hz) compared to cis (Z) isomers (around 10 Hz).[11] 2. GC-MS: Use a capillary column with a suitable stationary phase for separating non-polar isomers. Temperature programming can be optimized to improve resolution between the (E) and (Z) peaks.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is the standard Wittig reaction not ideal for synthesizing this compound?
The standard Wittig reaction using an unstabilized ylide (derived from hexyltriphenylphosphonium bromide) kinetically favors the formation of the syn-betaine intermediate, which subsequently collapses to the (Z)-alkene.[1][2] To achieve the desired (E)-stereochemistry, modifications to the standard protocol are necessary.
Q2: What is the Schlosser modification and how does it favor the (E)-isomer?
The Schlosser modification involves the in-situ generation of the ylide at low temperatures, followed by reaction with the aldehyde to form the lithium salt of the betaine. The addition of a second equivalent of a strong base (like phenyllithium) deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. Subsequent protonation with a mild acid at low temperature preferentially forms the more stable anti-betaine, which then eliminates to give the (E)-alkene with high stereoselectivity.[3][4][5][13]
Q3: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction for this compound synthesis?
The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphonate ylide is more nucleophilic and less basic than the corresponding Wittig reagent. This reaction thermodynamically favors the formation of the more stable (E)-alkene.[6][7][8] A significant practical advantage is that the phosphate byproduct is water-soluble, making the purification of the non-polar this compound significantly easier than removing triphenylphosphine oxide.[8]
Q4: How can I prepare the necessary reagents for these reactions?
-
Hexyltriphenylphosphonium bromide (for Wittig/Schlosser): This is prepared by the reaction of triphenylphosphine with 1-bromohexane.
-
Diethyl hexylphosphonate (for HWE): This can be synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and 1-bromohexane.
Q5: What are the expected ¹H NMR spectral features to distinguish between (E)- and (Z)-5-Undecene?
The key differentiating feature is the coupling constant (J) of the vinylic protons.
-
This compound: The vinylic protons will appear as a multiplet with a large coupling constant, typically around 15 Hz.
-
(Z)-5-Undecene: The vinylic protons will exhibit a smaller coupling constant, around 10 Hz.[11]
Experimental Protocols
Synthesis of this compound via Schlosser-Modified Wittig Reaction
1. Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend hexyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether or THF at -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the resulting orange-red solution for 30 minutes at -78 °C.
2. Reaction with Pentanal:
-
Add a solution of freshly distilled pentanal (1.0 eq) in the same anhydrous solvent to the ylide solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C.
3. Isomerization to the (E)-Betaine:
-
Slowly add a second equivalent of n-butyllithium or phenyllithium at -78 °C and continue stirring for 30 minutes.
-
Slowly add a proton source, such as a pre-cooled solution of methanol in diethyl ether, to the reaction mixture at -78 °C.
4. Workup and Purification:
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate this compound from triphenylphosphine oxide and any (Z)-isomer.
Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction
1. Preparation of the Phosphonate Ylide:
-
In a flame-dried flask under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous THF.
-
Cool the suspension to 0 °C and slowly add diethyl hexylphosphonate (1.0 eq).
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
2. Reaction with Pentanal:
-
Cool the ylide solution to 0 °C and add freshly distilled pentanal (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
3. Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or hexane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The water-soluble phosphate byproduct can be largely removed during the aqueous workup. Further purification can be achieved by column chromatography on silica gel using hexane as the eluent.
Data Presentation: Comparison of Synthetic Methods
| Method | Typical Yield (%) | Typical E/Z Ratio | Key Advantages | Key Disadvantages |
| Standard Wittig | Moderate to High | Low (Favors Z) | Readily available reagents. | Poor E-selectivity for unstabilized ylides; difficult TPPO removal. |
| Schlosser Modification | Good | High ( >95:5) | High E-selectivity with unstabilized ylides. | Requires cryogenic temperatures and use of multiple strong bases. |
| Horner-Wadsworth-Emmons | High | Very High (Often >98:2) | Excellent E-selectivity; easy removal of phosphate byproduct. | Requires synthesis of the phosphonate ester. |
Visualizing the Workflow and Mechanisms
Caption: General workflow for the Wittig synthesis of 5-Undecene.
Caption: Simplified mechanism of the Schlosser modification for (E)-alkene synthesis.
Caption: Key differences between the Wittig and HWE reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. vurup.sk [vurup.sk]
- 13. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Stabilizing (E)-5-Undecene During Storage
Welcome to the technical support center for (E)-5-Undecene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and purity of this compound during storage. Below you will find frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols for quality assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, like other alkenes, is autoxidation. This is a free-radical chain reaction with atmospheric oxygen that leads to the formation of peroxides and other oxidation byproducts. This process can be accelerated by exposure to heat, light, and the presence of metal ion contaminants.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area. It is recommended to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere such as nitrogen or argon to prevent contact with oxygen.
Q3: Are there any recommended stabilizers for this compound?
A3: Yes, the addition of a stabilizer can significantly prolong the shelf-life of this compound. Phenolic antioxidants are commonly used for this purpose. Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant that is effective at low concentrations (typically 0.01-0.1%).[1][2] Natural antioxidants like tocopherols (Vitamin E) can also be used to inhibit lipid peroxidation.[3][4][5][6]
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection may reveal signs of degradation, such as a change in color (yellowing) or an increase in viscosity. However, the most reliable methods for detecting degradation are analytical. A decrease in purity as measured by Gas Chromatography (GC) and an increase in the peroxide value are clear indicators of degradation.
Q5: How often should I test my stored this compound for purity and peroxides?
A5: The frequency of testing depends on the storage conditions and the requirements of your experiments. For long-term storage, it is advisable to test for purity and peroxides every 3-6 months. If the container has been opened and exposed to air, more frequent testing is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased Purity on GC Analysis | - Autoxidation due to exposure to air.- Isomerization (e.g., to (Z)-5-undecene) catalyzed by acid or heat. | - Store under an inert atmosphere (nitrogen or argon).- Avoid exposure to acidic conditions and high temperatures.- If purity is critical, consider re-purification by distillation or chromatography. |
| Increased Peroxide Value | - Prolonged exposure to atmospheric oxygen.- Exposure to light and/or elevated temperatures, which accelerate autoxidation. | - Purge the container with an inert gas before sealing.- Store in an amber or opaque container in a cool, dark place.- Add a suitable antioxidant like BHT or tocopherol to fresh material. |
| Discoloration (Yellowing) | - Formation of colored oxidation byproducts. | - This is a sign of significant degradation. The material may not be suitable for sensitive applications.- Confirm degradation with GC and peroxide value testing.- If necessary, purify by distillation, though this may not remove all colored impurities. |
| Inconsistent Experimental Results | - Use of degraded this compound containing peroxides or other impurities.- Peroxides can initiate unwanted side reactions. | - Always use this compound that has been tested for purity and has a low peroxide value.- If in doubt, perform a quality check before use using the protocols below. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This method is used to determine the purity of this compound and to detect the presence of isomers or degradation products.
1. Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
2. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as hexane or dichloromethane.
-
Ensure the sample is fully dissolved and homogenous before injection.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by running a standard of known purity).
-
Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.
Protocol 2: Determination of Peroxide Value
This protocol determines the concentration of peroxides in the this compound sample, which is a direct measure of its oxidative degradation. The method is based on the oxidation of iodide by peroxides, followed by titration of the liberated iodine with sodium thiosulfate.
1. Reagents:
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
2. Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous swirling, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the starch indicator solution. The solution will turn a dark blue color.
-
Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
3. Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (E)-5-Undecene Reactions
Welcome to the technical support center for (E)-5-Undecene reactions. This resource is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low conversion of this compound in my cross-metathesis reaction?
Low conversion in the cross-metathesis of this compound can stem from several factors, ranging from catalyst selection to reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Catalyst Choice: The selection of the metathesis catalyst is critical. For a disubstituted internal olefin like this compound, a highly active catalyst is often required.
-
Reaction Partner Reactivity: The reactivity of the coupling partner is crucial for successful cross-metathesis. To minimize unproductive homodimerization of your partner alkene, choose a partner with different reactivity. Olefins can be broadly categorized by their tendency to homodimerize.[3]
-
Type I: Electron-rich, unhindered alkenes (e.g., terminal olefins) that readily homodimerize.
-
Type II: Alkenes that homodimerize slowly.
-
Type III: Sterically hindered alkenes that do not homodimerize.
-
Type IV: Electron-deficient alkenes that are unreactive in metathesis.
-
Strategy: To favor cross-metathesis, pair this compound (likely a Type II alkene) with a Type I or Type III alkene. Using a large excess of the less reactive partner can also drive the reaction towards the desired cross-product.[3]
-
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion.
-
Troubleshooting: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
-
-
Reaction Temperature and Time: Olefin metathesis reactions can be sensitive to temperature.
-
Troubleshooting: Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve conversion.[1] Monitor the reaction over time to ensure it has reached completion. Some reactions may require extended periods to achieve high yields.[4]
-
-
Solvent Purity: Impurities in the solvent can deactivate the catalyst.
-
Troubleshooting: Use freshly distilled, anhydrous, and degassed solvents. Common solvents for metathesis include dichloromethane (DCM) and toluene.
-
2. My self-metathesis of this compound is sluggish and gives a poor yield. What are the likely causes?
Self-metathesis of internal olefins can be challenging due to the equilibrium nature of the reaction.
-
Ethylene Removal: The reaction produces a volatile byproduct, likely 2-butene, which needs to be removed to drive the equilibrium towards the product. In many metathesis reactions, the removal of ethylene is crucial for driving the reaction forward; the same principle applies to other volatile byproducts.[5]
-
Troubleshooting: Conduct the reaction under a vacuum or with a gentle stream of an inert gas (e.g., argon or nitrogen) to facilitate the removal of the volatile byproduct.
-
-
Catalyst Decomposition: Ruthenium methylidene intermediates, which can form in the presence of ethylene (or other small olefins), are prone to decomposition.
-
Troubleshooting: If ethylene is a potential byproduct from a side reaction, consider using a catalyst more resistant to ethylene-mediated decomposition, such as those with CAAC ligands.[1]
-
-
Reaction Concentration: The concentration of the substrate can influence the reaction rate.
-
Troubleshooting: For self-metathesis, higher concentrations can be beneficial. Experiment with different concentrations to find the optimal condition.
-
3. I am observing significant amounts of isomeric byproducts. How can I improve the selectivity?
Isomerization of the double bond is a common side reaction in olefin metathesis, often leading to a mixture of E/Z isomers in the product.
-
Cause: This is often attributed to the formation of ruthenium-hydride species.
-
Solution: The addition of a mild acid, such as acetic acid, can suppress the formation of these hydride species and minimize isomerization.[1]
-
Stereoselectivity: If a specific stereoisomer is desired, consider using a Z-selective or stereoretentive catalyst.[1][2]
4. The reaction starts well but then stops before completion. What could be the problem?
This is a classic sign of catalyst deactivation.
-
Catalyst Poisons: Ensure all reagents and solvents are free from catalyst poisons. Peroxides are known to oxidize and inactivate the metal-carbene bond.[2] Strongly coordinating functional groups on the substrate or in impurities can also bind to the metal center and inhibit catalysis.[1]
-
Troubleshooting: Purify all starting materials and use high-purity, degassed solvents.
-
-
Atmosphere: While many modern ruthenium catalysts are air-tolerant as solids, they can be sensitive to oxygen when in solution.[2]
-
Troubleshooting: Perform the reaction under an inert atmosphere of argon or nitrogen.[2]
-
Data Presentation
Table 1: Recommended Catalysts for this compound Metathesis
| Catalyst Type | Example | Recommended for | Key Features |
| Grubbs 2nd Generation | Grubbs Catalyst® M202, M207 | General cross-metathesis | High activity, good functional group tolerance.[1][5] |
| Hoveyda-Grubbs 2nd Gen. | Hoveyda Grubbs Catalyst® M720, M730 | General cross-metathesis, sterically hindered alkenes | High stability, initiate at room temperature.[1][2] |
| CAAC Ligand Catalysts | M1001, M1002 | Reactions prone to ethylene generation | More suitable for reactions where ethylene is a byproduct.[1] |
Table 2: General Reaction Parameter Optimization
| Parameter | Typical Range | Troubleshooting Action |
| Catalyst Loading | 1 - 10 mol% | Increase if conversion is low. |
| Temperature | 25 - 100 °C | Optimize for specific substrates and catalysts.[1] |
| Concentration | 0.1 - 1.0 M | Higher concentration for self-metathesis, may need optimization for cross-metathesis.[1] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine optimal time. |
Experimental Protocols
General Protocol for Cross-Metathesis of this compound
-
Preparation: In a glovebox or under an inert atmosphere, add the chosen ruthenium catalyst (1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DCM or toluene) to the flask.
-
Reagent Addition: Add the cross-metathesis partner (typically 1.0-1.5 equivalents) to the flask, followed by this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Catalyst Selection for (E)-5-Undecene Metathesis
Welcome to the technical support center for the metathesis of (E)-5-undecene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this specific olefin metathesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the metathesis of an internal olefin like this compound?
A1: The self-metathesis of an internal olefin like this compound is an equilibrium-limited process. The reaction produces a mixture of the starting material, 5-decene, and 6-dodecene. Driving the reaction to completion to favor the products can be challenging and often requires removal of one of the products to shift the equilibrium.
Q2: Which types of catalysts are generally recommended for the metathesis of internal olefins?
A2: Both ruthenium-based and molybdenum-based catalysts are active for internal olefin metathesis. Ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are known for their high functional group tolerance and stability in air and moisture.[1][2] Molybdenum and tungsten-based catalysts, often referred to as Schrock catalysts, generally exhibit higher reactivity but are more sensitive to air, moisture, and functional groups.[1][3]
Q3: How do I choose between a Grubbs-type and a Schrock-type catalyst for my this compound metathesis?
A3: The choice depends on your specific experimental requirements.
-
Grubbs-type catalysts (Ruthenium): Recommended if your substrate or solvent contains functional groups, or if you require a catalyst that is easier to handle in a standard laboratory setting.[2] Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active than the first-generation catalysts for sterically demanding olefins.[4]
-
Schrock-type catalysts (Molybdenum/Tungsten): Consider these if you require very high catalytic activity and your system is free of catalyst poisons like water, oxygen, and certain functional groups.[1] They are particularly effective for sterically demanding substrates.[3]
Q4: What is the expected E/Z selectivity for the products of this compound metathesis?
A4: The metathesis of an (E)-alkene will generally lead to a mixture of (E)- and (Z)-isomers of the products, often approaching a thermodynamic equilibrium ratio which favors the (E)-isomer. However, the kinetic product ratio can be influenced by the catalyst structure. Some specialized ruthenium catalysts have been developed to provide higher Z-selectivity.[5]
Q5: Can I perform a cross-metathesis reaction with this compound?
A5: Yes, cross-metathesis of this compound with another olefin is a common application. To favor the desired cross-metathesis product over self-metathesis products, it is often necessary to use an excess of one of the olefin partners. The choice of catalyst will also influence the selectivity of the cross-metathesis reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may have decomposed due to exposure to air, moisture, or impurities in the solvent or substrate.[1] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate purity. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation temperature for the chosen catalyst. 4. Presence of Inhibiting Functional Groups: Functional groups on the substrate or in the solvent can poison the catalyst.[2] | 1. Ensure all solvents and substrates are rigorously purified and degassed. Handle air/moisture-sensitive catalysts (e.g., Schrock catalysts) under an inert atmosphere.[1] 2. Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 1-5 mol%). 3. Increase the reaction temperature. Second-generation Grubbs catalysts often require heating. 4. Protect or modify incompatible functional groups on the substrate. Choose a more robust catalyst, such as a second-generation Grubbs catalyst.[2] |
| Low Selectivity (Mixture of many products) | 1. Isomerization: The catalyst or impurities may be causing isomerization of the double bond in the starting material and/or products, leading to a complex mixture of olefins.[7] 2. Secondary Metathesis: The initial metathesis products can undergo further metathesis reactions. | 1. Use highly purified catalyst and substrate. Additives like 1,4-benzoquinone or acetic acid can sometimes suppress isomerization with ruthenium catalysts.[8] 2. Monitor the reaction over time and stop it once the desired product concentration is maximized. Lowering the reaction temperature may also help. |
| Poor E/Z Selectivity | 1. Thermodynamic Equilibration: The reaction may have proceeded to the thermodynamic equilibrium, which typically favors the E-isomer.[9] 2. Catalyst Choice: Most standard catalysts provide a mixture of E/Z isomers. | 1. To obtain a higher ratio of the kinetic Z-product, the reaction time should be minimized. 2. For high Z-selectivity, consider using specialized Z-selective ruthenium or molybdenum catalysts.[5] |
| Catalyst Decomposition (Color change) | 1. Reaction with Impurities: As mentioned, impurities can lead to rapid catalyst decomposition. 2. High Temperature: Some catalysts are not stable at elevated temperatures for extended periods. | 1. Purify all reaction components thoroughly. 2. Consult the catalyst's technical data sheet for its thermal stability and consider running the reaction at a lower temperature for a longer duration. |
Data Presentation
The following table summarizes representative performance data for various catalysts in the self-metathesis of long-chain internal olefins, which can be used as a proxy for the expected performance in this compound metathesis.
| Catalyst | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Product) | TON (Turnover Number) | Reference |
| Grubbs 2nd Gen. | Methyl Oleate | 0.1 | 50 | 4 | ~80 | 9-Octadecene & Dimethyl 9-octadecenedioate | ~800 | [1] |
| Hoveyda-Grubbs 2nd Gen. | Methyl Oleate | 0.1 | 50 | 2 | >95 | 9-Octadecene & Dimethyl 9-octadecenedioate | >950 | [1] |
| Schrock (Mo-based) | cis-4-Nonene | 0.01 | 25 | 0.5 | ~50 (equilibrium) | 3-Hexene & 5-Decene | ~5000 | [10] |
| BICAAC-Ru | 1-Decene | 0.001 | 75 | 3 | High | 9-Octadecene | 54,000 | [11] |
Note: This data is for analogous long-chain internal olefins and should be used as a general guide. Actual results with this compound may vary.
Experimental Protocols
General Protocol for Self-Metathesis of this compound
This protocol is a general guideline and may require optimization for specific catalysts and desired outcomes.
1. Materials and Reagents:
-
This compound (purified by distillation or passing through activated alumina)
-
Selected metathesis catalyst (e.g., Grubbs II, Hoveyda-Grubbs II, or a Schrock catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
2. Reaction Setup:
-
Under an inert atmosphere, add the purified this compound to the Schlenk flask.
-
Add the desired amount of anhydrous, degassed solvent. A typical concentration is 0.1-1 M.
-
If using a solid catalyst, weigh the catalyst in a glovebox or under a stream of inert gas and add it to the reaction flask. For solution-based addition, prepare a stock solution of the catalyst in the reaction solvent and add the appropriate volume. Typical catalyst loadings range from 0.1 to 5 mol%.[12]
3. Reaction Execution:
-
Stir the reaction mixture at the desired temperature. For many second-generation ruthenium catalysts, temperatures between 40-80 °C are common. Schrock catalysts are often active at room temperature.[1][4]
-
Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the conversion and product distribution (5-decene, 6-dodecene, and remaining 5-undecene).
4. Reaction Quench and Workup:
-
Once the desired conversion is reached or the reaction stalls, cool the mixture to room temperature.
-
To quench the catalyst, add a small amount of a quenching agent such as ethyl vinyl ether or triphenylphosphine.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the product olefins from the catalyst residue and any byproducts.
Visualizations
Caption: Catalytic cycle for olefin metathesis.
Caption: Decision tree for troubleshooting low conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Cross Metathesis [organic-chemistry.org]
- 7. US9481627B2 - Methods for suppressing isomerization of olefin metathesis products - Google Patents [patents.google.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Olefin metathesis: what have we learned about homogeneous and heterogeneous catalysts from surface organometallic chemistry? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06880B [pubs.rsc.org]
- 11. Catalytic Decomposition of Long‐Chain Olefins to Propylene via Isomerization‐Metathesis Using Latent Bicyclic (Alkyl)(Amino)Carbene‐Ruthenium Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (E)-5-Undecene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (E)-5-Undecene.
Overview of Synthetic Routes
The synthesis of this compound is commonly achieved through two primary methods: the Wittig reaction and olefin metathesis. Each method presents a unique set of challenges, particularly concerning byproduct formation and stereoselectivity.
Troubleshooting and FAQs: Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[1][2] The reaction is known for its reliability, but byproduct formation and control of stereochemistry can be challenging.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in the Wittig synthesis of this compound?
A1: The most common byproduct is triphenylphosphine oxide, which is formed stoichiometrically with the desired alkene.[1][3] Other potential byproducts include:
-
(Z)-5-Undecene: The geometric isomer of the target compound. The ratio of (E) to (Z) isomers depends on the stability of the ylide and reaction conditions.[4][5]
-
Unreacted Starting Materials: Residual aldehyde/ketone and the phosphonium salt.
-
Side Products from Base: The choice of base can lead to byproducts. For instance, using n-butyllithium can result in butane.[2][6]
Q2: How can the formation of the (Z)-isomer be minimized to favor the (E)-alkene?
A2: To enhance the stereoselectivity for the (E)-isomer, consider the following:
-
Use of Stabilized Ylides: Ylides stabilized by electron-withdrawing groups predominantly yield (E)-alkenes.[5]
-
Schlosser Modification: This modification of the Wittig reaction is specifically designed to produce (E)-alkenes from unstabilized ylides. It involves the use of a strong base like phenyllithium at low temperatures to equilibrate an intermediate betaine to its more stable threo form, which then eliminates to the (E)-alkene.[7]
Q3: What is the most effective method for removing the triphenylphosphine oxide byproduct?
A3: The removal of triphenylphosphine oxide can be challenging due to its physical properties.[8] Common purification methods include:
-
Column Chromatography: This is a reliable but potentially tedious method for separating the alkene from triphenylphosphine oxide.[9]
-
Aqueous Extraction (for HWE variant): In the Horner-Wadsworth-Emmons (HWE) modification, a phosphonate-stabilized carbanion is used instead of a phosphonium ylide. The resulting phosphate byproduct is water-soluble and can be easily removed by aqueous extraction.[9]
Troubleshooting Guide: Wittig Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete ylide formation. | Ensure the use of a sufficiently strong and fresh base, and anhydrous reaction conditions. |
| Low reactivity of the carbonyl compound. | Use a less sterically hindered aldehyde or ketone if possible. | |
| High proportion of (Z)-isomer | Use of a non-stabilized ylide under standard conditions. | Employ the Schlosser modification or consider using a stabilized ylide if the synthesis allows.[7] |
| Difficulty in removing triphenylphosphine oxide | Standard Wittig reaction was performed. | Utilize column chromatography for purification. For future syntheses, consider the Horner-Wadsworth-Emmons reaction for easier byproduct removal.[9] |
Troubleshooting and FAQs: Olefin Metathesis
Olefin metathesis, particularly cross-metathesis, is a powerful tool for the formation of carbon-carbon double bonds.[10][11] This reaction involves the exchange of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most commonly ruthenium-based catalysts.[12]
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the cross-metathesis synthesis of this compound?
A1: Byproduct formation in cross-metathesis can be complex and includes:
-
Homodimers: Self-metathesis of the starting alkenes can lead to unwanted symmetric alkenes.
-
(Z)-5-Undecene: The formation of the geometric isomer is a common issue, and the E/Z selectivity is often catalyst and substrate-dependent.[13]
-
Ethylene: If a terminal alkene is used as a starting material, ethylene gas is a common byproduct.[10][14]
-
Ruthenium Byproducts: Residual ruthenium complexes from the catalyst can contaminate the product.[15]
Q2: How can I improve the E/Z selectivity in an olefin metathesis reaction?
A2: The stereochemical outcome of an olefin metathesis reaction is influenced by several factors:
-
Catalyst Selection: Different generations and types of Grubbs and Schrock catalysts offer varying degrees of stereoselectivity. Z-selective catalysts often have bulky ligands.[13]
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the E/Z ratio. Thermodynamic control generally favors the more stable (E)-isomer.[13]
Q3: What are the best practices for removing residual ruthenium catalyst?
A3: Several methods have been developed to remove ruthenium byproducts from the reaction mixture:
-
Aqueous Extraction: Using a water-soluble phosphine ligand can render the ruthenium byproducts water-soluble, allowing for their removal via aqueous workup.[15]
-
Adsorbents: Activated carbon and mesoporous silicates can be used to adsorb the ruthenium complexes.[15]
-
Supported Catalysts: Using a catalyst supported on a solid phase can simplify its removal by filtration.
Troubleshooting Guide: Olefin Metathesis
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Catalyst deactivation. | Ensure inert atmosphere and use of purified, degassed solvents. |
| Poor catalyst activity for the specific substrates. | Screen different generations of Grubbs or Schrock catalysts. | |
| Formation of significant homodimers | Similar reactivity of starting alkenes. | Use one of the alkenes in excess to favor the cross-metathesis product. |
| Poor E/Z selectivity | Inappropriate catalyst choice. | Select a catalyst known for high E-selectivity or Z-selectivity, depending on the desired outcome. |
| Product isomerization | Residual ruthenium complexes. | Quench the reaction and purify the product promptly to remove the catalyst.[15] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization.
1. Preparation of the Phosphonium Ylide: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hexyltriphenylphosphonium bromide. b. Add anhydrous tetrahydrofuran (THF) via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. The solution should turn a characteristic deep orange or red color, indicating ylide formation. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
2. Wittig Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of pentanal in anhydrous THF dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
3. Workup and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the this compound from triphenylphosphine oxide and other impurities.
Protocol 2: Byproduct Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation: a. Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or hexane.
2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms). c. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample. d. GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C). e. MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
3. Data Analysis: a. Identify the peaks in the chromatogram. (E)- and (Z)-5-undecene will have similar mass spectra but different retention times. b. Compare the mass spectra of the peaks to a library (e.g., NIST) to identify known byproducts like triphenylphosphine oxide or unreacted starting materials.
Protocol 3: Determination of E/Z Isomer Ratio by ¹H NMR Spectroscopy
1. Sample Preparation: a. Dissolve the purified product mixture in a deuterated solvent (e.g., CDCl₃).
2. NMR Analysis: a. Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). b. The olefinic protons of the (E) and (Z) isomers will appear at slightly different chemical shifts. For (E)-alkenes, the coupling constant (J) across the double bond is typically larger (around 12-18 Hz) compared to (Z)-alkenes (around 6-12 Hz). c. Integrate the signals corresponding to the olefinic protons of both isomers to determine their relative ratio.
Data Presentation
Table 1: Expected GC-MS Data for this compound and Potential Byproducts
| Compound | Expected Retention Time | Key m/z Fragments |
| Pentanal | Early eluting | 154, 125, 97, 83, 69, 55, 41 |
| (Z)-5-Undecene | Slightly earlier than (E)-isomer | 154, 125, 97, 83, 69, 55, 41 |
| This compound | - | 154, 125, 97, 83, 69, 55, 41 |
| Triphenylphosphine oxide | Later eluting | 278, 277, 201, 183, 152, 77 |
Note: Retention times are relative and depend on the specific GC conditions and column.
Table 2: Characteristic ¹H NMR Chemical Shifts for Distinguishing (E)- and (Z)-5-Undecene
| Isomer | Olefinic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | ~5.4 (multiplet) | ~2.0 (quartet) | ~15 |
| (Z)-5-Undecene | ~5.3 (multiplet) | ~2.0 (quartet) | ~11 |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for Olefin Metathesis synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 12. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 13. fiveable.me [fiveable.me]
- 14. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up (E)-5-Undecene Production
Welcome to the technical support center for the production of (E)-5-undecene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the stereoselective synthesis of (E)-alkenes like this compound are the Wittig reaction and its modifications (such as the Horner-Wadsworth-Emmons reaction), and olefin metathesis.[1][2] Other methods include the hydroalkylation of terminal alkynes.[3] The choice of method often depends on factors like substrate availability, desired scale, and required stereoselectivity.
Q2: What are the main challenges when scaling up this compound production?
A2: Key challenges in scaling up alkene synthesis include maintaining stereoselectivity (achieving a high E/Z ratio), ensuring efficient catalyst performance and turnover, managing reaction thermodynamics, and developing effective purification strategies to remove byproducts and residual catalyst.[4][5][6] For instance, in olefin metathesis, the removal of volatile byproducts like ethylene can be crucial to drive the reaction to completion, which can be challenging on a large scale.[7]
Q3: How can I improve the (E)-selectivity of my Wittig reaction?
A3: To favor the formation of the (E)-alkene in a Wittig reaction, it is generally recommended to use stabilized ylides, which are those bearing electron-withdrawing groups.[1][8][9] Reaction conditions can also be modified; for example, using a non-polar solvent and avoiding lithium salts can enhance (E)-selectivity. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, is also well-known for producing (E)-alkenes with high selectivity.[9]
Q4: What are the common byproducts in this compound synthesis and how can they be removed?
A4: In Wittig-type reactions, a common byproduct is triphenylphosphine oxide, which can sometimes be difficult to remove.[9][10] Purification methods like column chromatography are often employed.[11] In olefin metathesis, side products can arise from secondary metathesis reactions or catalyst degradation.[4] Purification may involve distillation or chromatography, depending on the physical properties of this compound and the impurities.
Troubleshooting Guides
Wittig Reaction-Based Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete ylide formation. | - Ensure the use of a sufficiently strong base and anhydrous conditions for ylide generation.[10] |
| - Sterically hindered aldehyde or ketone. | - Consider using the Horner-Wadsworth-Emmons modification, which is often more effective for hindered substrates.[1] | |
| - Ylide decomposition. | - Generate and use the ylide at low temperatures. | |
| Poor (E/Z) Selectivity | - Use of an unstabilized ylide. | - Employ a stabilized ylide (e.g., one derived from an α-halocarbonyl compound). Stabilized ylides predominantly yield (E)-alkenes.[8][9] |
| - Reaction conditions favoring the (Z)-isomer. | - Use non-polar solvents and avoid lithium-based reagents to favor the (E)-isomer. | |
| Difficult Purification | - Presence of triphenylphosphine oxide. | - Optimize chromatographic separation conditions. Recrystallization of the product, if it is a solid, can also be effective.[10] |
Olefin Metathesis-Based Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | - Catalyst deactivation. | - Ensure all reagents and solvents are thoroughly degassed and free of impurities that can poison the catalyst.[4] Consider using more robust second-generation catalysts.[4] |
| - Reversible reaction equilibrium. | - If a volatile byproduct (like ethylene) is generated, perform the reaction under vacuum or with a constant inert gas purge to drive the equilibrium towards the products.[7] | |
| Poor (E/Z) Selectivity | - Catalyst choice. | - Select a catalyst known for high (E)-selectivity in cross-metathesis reactions. |
| - Isomerization of the product. | - Minimize reaction time and temperature to reduce the risk of product isomerization. Some ruthenium catalysts can promote double bond migration.[4] | |
| Inconsistent Results at Scale | - Mass transfer limitations. | - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially with heterogeneous catalysts or when dealing with viscous solutions. |
| - Inefficient removal of byproducts. | - For large-scale reactions, consider specialized reactors, such as those equipped for continuous removal of volatile byproducts.[5] |
Experimental Protocols
Protocol 1: this compound Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Materials:
-
Hexanal
-
Diethyl (1-pentyl)phosphonate
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Phosphonate Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Add diethyl (1-pentyl)phosphonate (1.0 equivalent) dropwise to the cooled suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Olefination: Cool the resulting solution back to 0°C and add hexanal (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate this compound.
Protocol 2: this compound Synthesis via Cross-Metathesis
This protocol provides a general framework for a cross-metathesis reaction and will require optimization based on the specific catalyst and substrates used.
Materials:
-
1-Hexene
-
1-Heptene
-
A suitable olefin metathesis catalyst (e.g., a second-generation Grubbs or Hoveyda-Grubbs catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-hexene (1.0 equivalent) and 1-heptene (1.0 equivalent) in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the olefin metathesis catalyst (typically 0.1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC). Note that ethylene gas will be evolved. To drive the reaction to completion, a gentle stream of inert gas can be passed through the reaction mixture.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether or triphenylphosphine and stirring for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate this compound from any remaining starting materials, homodimers, and the catalyst residue.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflows for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Olefin Metathesis
References
- 1. nbinno.com [nbinno.com]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. Stereospecific Synthesis of E-Alkenes through anti-Markovnikov Hydroalkylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in biomass valorization by olefin metathesis [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Purification of a type 5 recombinant adenovirus encoding human p53 by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring (E)-5-Undecene Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the analytical monitoring of reactions involving (E)-5-Undecene. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
General Experimental Workflow
The following diagram illustrates a typical workflow for monitoring a chemical reaction involving this compound, from sample preparation to data analysis and decision-making.
Caption: General workflow for monitoring this compound reactions.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound and its reaction products. Coupling GC with a mass spectrometer (MS) allows for definitive identification of the components.
FAQs for GC/GC-MS Analysis
Q1: Why is GC/GC-MS a suitable method for monitoring this compound reactions? A: this compound is a volatile, non-polar compound, making it ideal for GC analysis. GC offers excellent separation of isomers and reaction byproducts, while MS provides mass information for positive identification of each component eluting from the column.
Q2: What type of GC column is recommended for analyzing this compound? A: A non-polar or mid-polar capillary column is recommended. A common choice is a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), which separates compounds based on their boiling points and slight polarity differences. For better separation of geometric isomers, a more polar column (e.g., a wax column) might be beneficial.
Q3: Can I inject the reaction mixture directly into the GC? A: It is not recommended. Crude reaction mixtures can contain non-volatile components (catalysts, salts) that can contaminate the injector and column.[1] A sample preparation step involving dilution and filtration is essential. Solid-phase extraction (SPE) can also be used to clean up the sample.[2]
GC/GC-MS Troubleshooting Guide
The following table summarizes common issues, their potential causes, and solutions.[3][4][5]
| Symptom | Potential Causes | Solutions |
| Peak Tailing | - Active sites in the inlet liner or column.[4]- Column contamination.- Sample overload.[3] | - Use a deactivated inlet liner or replace it.- Trim the first few centimeters of the column.- Dilute the sample or reduce injection volume.[3] |
| Ghost Peaks | - Contamination from the septum, liner, or previous injections (carryover).[4] | - Replace the septum.- Clean or replace the inlet liner.- Run a blank solvent injection to clean the system.[6] |
| Retention Time Shifts | - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system.[4] | - Verify oven temperature program and carrier gas pressure.- Perform a leak check on all fittings.[5] |
| Poor Resolution | - Incorrect temperature program or flow rate.- Column aging or degradation.- Inappropriate stationary phase for the analytes.[3] | - Optimize the temperature gradient and carrier gas flow.- Condition the column at a high temperature or replace it.- Select a column with a more suitable stationary phase.[3] |
| Baseline Noise/Drift | - Contaminated carrier gas.- Column bleed at high temperatures.- Detector contamination. | - Use high-purity gas with appropriate traps.- Ensure the oven temperature does not exceed the column's maximum limit.- Clean the detector according to the manufacturer's instructions.[5] |
Generic GC-MS Experimental Protocol
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary and dilute it with a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 µg/mL.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrument Parameters (Example):
-
Injector: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[7]
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay to prevent the filament from turning on during the solvent peak elution.[8]
-
-
Data Analysis:
-
Identify the peaks for this compound, its isomer (Z)-5-Undecene, and any products by comparing their retention times and mass spectra to standards or library data.
-
Quantify the reaction progress by comparing the peak areas of the reactant and product(s).
-
Caption: Troubleshooting workflow for common GC peak shape problems.
High-Performance Liquid Chromatography (HPLC)
For less volatile products or when derivatization is undesirable, HPLC can be a valuable alternative to GC. Given the non-polar nature of this compound, a reversed-phase method is typically employed.
FAQs for HPLC Analysis
Q1: When should I use HPLC instead of GC for this compound reactions? A: HPLC is preferable when the reaction products are non-volatile, thermally unstable, or have very high boiling points. It is also useful if the reaction solvent is not GC-compatible (e.g., water or DMSO).
Q2: What column and mobile phase are suitable for analyzing this compound? A: For a non-polar compound like this compound, a reversed-phase column (e.g., C18 or C8) is the appropriate choice.[9] The mobile phase would consist of a mixture of a polar solvent like water and a less polar organic solvent like acetonitrile or methanol. A gradient elution (changing the solvent mixture over time) is often used to separate compounds with different polarities.[9]
HPLC Troubleshooting Guide
Common HPLC issues are outlined below.[10][11][12]
| Symptom | Potential Causes | Solutions |
| High/Unstable Pressure | - Blockage in the column frit or tubing.[12]- Air bubbles in the pump.[11]- High viscosity of the mobile phase. | - Reverse flush the column or replace the frit.- Degas the mobile phase and prime the pump.- Adjust mobile phase composition or heat the column. |
| Retention Time Drift | - Poor column temperature control.- Mobile phase composition changing over time (evaporation).- Column not fully equilibrated.[11] | - Use a column oven for stable temperature.- Keep mobile phase bottles covered.- Ensure the column is equilibrated for a sufficient time before injection. |
| Peak Tailing/Splitting | - Column frit is blocked or the column is failing.- Interference from co-eluting compounds.- Mismatch between injection solvent and mobile phase.[11] | - Replace the column frit or the entire column.- Adjust the mobile phase to improve separation.- Dissolve the sample in the initial mobile phase if possible. |
| Low Sensitivity | - Sample concentration is too low.- Detector settings (e.g., wavelength) are incorrect.- Contaminated detector flow cell.[11] | - Increase sample concentration.- Optimize detector settings for your analyte.- Clean the flow cell according to manufacturer guidelines. |
Generic HPLC Experimental Protocol
-
Sample Preparation:
-
Take an aliquot from the reaction and dilute it with the initial mobile phase solvent to prevent peak distortion.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrument Parameters (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis at 210 nm (alkenes have weak absorbance at low UV). An Evaporative Light Scattering Detector (ELSD) or MS detector would provide better sensitivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the this compound peak area and the increase in the product peak area over time to determine reaction conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for structural elucidation and can be used to monitor reactions in real-time or by analyzing aliquots. It is particularly useful for distinguishing between geometric isomers.[13]
FAQs for NMR Analysis
Q1: How can NMR distinguish between the (E) and (Z) isomers of 5-Undecene? A: ¹H NMR is very effective for this. The coupling constant (J-value) between the vinylic protons (on the C=C double bond) is different for E and Z isomers. Typically, the trans (E) coupling constant is larger (around 12-18 Hz) than the cis (Z) coupling constant (around 6-12 Hz).[13]
Q2: Can I quantify the reaction conversion using NMR? A: Yes. By integrating the signals corresponding to the reactant and the product, you can determine their relative concentrations. Adding a known amount of an internal standard (a compound that does not react or interfere with the spectrum) allows for precise quantification.[14]
Key NMR Data for Alkenes
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) |
| ¹H | Vinylic (H-C=C) | 5.0 - 6.5 |
| ¹H | Allylic (H-C-C=C) | 1.6 - 2.6 |
| ¹³C | Vinylic (C=C) | 100 - 150[15] |
| ¹³C | Allylic (C-C=C) | 20 - 40 |
Generic NMR Experimental Protocol
-
Sample Preparation:
-
Take a representative aliquot from the reaction.
-
Remove the reaction solvent under reduced pressure if it is not a deuterated solvent.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
If quantification is needed, add a known amount of an internal standard (e.g., 1,4-dioxane or mesitylene).[14]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration if performing quantitative analysis.
-
Acquire other spectra as needed (e.g., ¹³C, COSY).
-
-
Data Analysis:
-
Identify the characteristic signals for the reactant and product. For this compound, this would be the vinylic proton signals.
-
Integrate the signals and calculate the conversion based on the relative integrals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for monitoring the functional groups present in a reaction. For this compound reactions, it is primarily used to track the disappearance of the C=C double bond.
FAQs for FTIR Analysis
Q1: What specific bond vibrations can I monitor in an this compound reaction? A: You can monitor the disappearance of the alkene C=C stretching peak, which typically appears between 1680-1630 cm⁻¹.[16] Additionally, the =C-H stretching peak above 3000 cm⁻¹ is characteristic of alkenes.[17] For (E)-alkenes, a strong C-H out-of-plane bending (wagging) peak appears around 960-970 cm⁻¹.
Q2: Is FTIR a quantitative method? A: While FTIR can be used for quantitative analysis, it is often more challenging than chromatographic or NMR methods. It is excellent for quickly confirming the presence or absence of a functional group, making it ideal for tracking reaction completion. For quantification, a calibration curve must be prepared (Beer's Law).[18]
Key FTIR Absorption Frequencies for Alkenes
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
| Alkene | =C-H Stretch | 3100 - 3000[17] |
| Alkene | C=C Stretch | 1680 - 1630[16] |
| (E)-disubstituted | =C-H Bend (out-of-plane) | 970 - 960 (Strong)[19] |
Generic FTIR Experimental Protocol
-
Sample Preparation:
-
Withdraw a small drop of the reaction mixture.
-
If the mixture is concentrated, place a thin film directly onto a salt plate (e.g., NaCl or KBr).
-
If the mixture is dilute, you can deposit a drop on the plate and allow the solvent to evaporate, leaving a thin film of the analyte.
-
-
Data Acquisition:
-
Record a background spectrum of the clean salt plate.
-
Record the sample spectrum.
-
-
Data Analysis:
-
Monitor the intensity of the C=C stretching peak (around 1650 cm⁻¹) over time. A decrease in this peak's intensity indicates consumption of the this compound.
-
Caption: Logic diagram for selecting the appropriate analytical technique.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - NO [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. memphis.edu [memphis.edu]
- 8. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 12. uhplcs.com [uhplcs.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Derivatization of (E)-5-Undecene
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the reaction conditions for the derivatization of (E)-5-Undecene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for an internal alkene like this compound?
A1: For synthetic purposes, the most common derivatization reactions for internal alkenes such as this compound are epoxidation and dihydroxylation. These reactions introduce oxygenated functional groups that are valuable intermediates in organic synthesis. For analytical purposes, such as gas chromatography (GC) or mass spectrometry (MS), derivatization might not be necessary for the alkene itself but could be applied to products derived from it.[1]
Q2: How do I choose the best derivatization strategy for my research goal?
A2: The choice of derivatization strategy depends on your desired outcome:
-
Epoxidation: Select this method if you need to introduce a three-membered epoxide ring (oxirane). This functional group is a versatile intermediate for further reactions, such as ring-opening with nucleophiles to create a variety of difunctionalized products. Common reagents include peroxy acids like m-CPBA.[2][3]
-
syn-Dihydroxylation: This method is used to form a vicinal diol with syn-stereochemistry (both hydroxyl groups on the same side of the original double bond). Reagents like osmium tetroxide (OsO₄) are classic for this transformation.
-
anti-Dihydroxylation: If you require a vicinal diol with anti-stereochemistry (hydroxyl groups on opposite sides), a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis is typically employed.
Q3: What are the primary safety concerns when working with common derivatization reagents?
A3: Safety is paramount. Key concerns include:
-
Peroxy acids (e.g., m-CPBA): These are potentially explosive and should be handled with care, avoiding shock, friction, and high temperatures. They are also strong oxidizers.[2]
-
Osmium Tetroxide (OsO₄): This reagent is highly toxic and volatile. It can cause severe damage to the eyes, skin, and respiratory tract. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can cause severe burns.
-
Organic Solvents: Many solvents used in these reactions (e.g., dichloromethane, acetone) are volatile and flammable.
Q4: What is a typical yield I can expect for the epoxidation of this compound?
A4: With optimized conditions, the epoxidation of long-chain alkenes can be very efficient. Yields can range from 80% to over 95%, depending on the purity of the starting material, the choice of reagent and solvent, and the reaction scale. For instance, epoxidation with m-CPBA in a chlorinated solvent at room temperature generally provides high yields.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Epoxidation
| Potential Cause | Suggested Solution |
| Degraded Reagent | Peroxy acids like m-CPBA can degrade over time. Use a fresh bottle or titrate an older batch to determine its active oxygen content. |
| Incorrect Stoichiometry | Ensure at least a 1:1 molar ratio of the peroxy acid to the alkene. Using a slight excess (1.1-1.2 equivalents) of the oxidizing agent can often improve yields. |
| Sub-optimal Temperature | While many epoxidations run well at room temperature, some may require cooling to 0°C to prevent side reactions, or gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature. |
| Presence of Water | Water can lead to the formation of diols as a side product, especially under acidic conditions. Use anhydrous solvents and reagents if possible. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Ring-Opening of Epoxide | If the reaction mixture is acidic (e.g., from the carboxylic acid byproduct of the peroxy acid), the newly formed epoxide can undergo acid-catalyzed ring-opening to form a diol or other products. Adding a buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can prevent this.[4] |
| Over-oxidation | Using a large excess of the oxidizing agent or prolonged reaction times can lead to further oxidation of the product. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed. |
| Isomerization of Starting Material | Although less common for this compound, some reaction conditions could potentially cause isomerization to the (Z)-isomer, leading to a mixture of diastereomeric products. |
Problem 3: Difficulty in Product Isolation
| Potential Cause | Suggested Solution |
| Carboxylic Acid Byproduct | The peroxy acid is converted to its corresponding carboxylic acid, which can complicate purification. A basic wash (e.g., with saturated NaHCO₃ solution) during the work-up will deprotonate the acid, allowing it to be removed in the aqueous layer. |
| Similar Polarity of Product and Starting Material | If the reaction did not go to completion, separating the nonpolar starting alkene from the slightly more polar epoxide product can be challenging. Careful column chromatography with a nonpolar eluent system (e.g., hexanes/ethyl acetate) is typically effective. |
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for Epoxidation of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features |
| m-CPBA | Dichloromethane (DCM) | 0 to 25 | 1 - 4 | 85 - 95 | Widely available, reliable, byproduct is acidic.[2] |
| Peracetic Acid | Ethyl Acetate | 25 - 40 | 2 - 6 | 80 - 90 | More economical but can be less selective.[2] |
| H₂O₂ / Methyltrioxorhenium (MTO) | Pyridine/DCM | 0 to 25 | 0.5 - 2 | >90 | Catalytic system, efficient but requires a metal catalyst. |
| H₂O₂ / Titanium Silicalite (TS-1) | Methanol | 50 - 60 | 4 - 8 | >90 | Heterogeneous catalyst, environmentally friendly. |
Table 2: Comparison of Reaction Conditions for Dihydroxylation of this compound
| Reaction Type | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Stereochemistry |
| syn-Dihydroxylation | OsO₄ (catalytic), NMO | Acetone/Water | 0 to 25 | 90 - 98 | syn |
| syn-Dihydroxylation | Cold, dilute KMnO₄ | Acetone/Water | < 5 | 30 - 60 | syn (Often lower yield and less selective) |
| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 1. DCM; 2. Acetone/Water | 1. 25; 2. 25 | 80 - 90 (over two steps) | anti |
Experimental Protocols
Protocol 1: Epoxidation of this compound using m-CPBA
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the mixture with additional DCM. Quench the excess peroxy acid by washing the organic layer with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Work-up: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 98:2 Hexane:Ethyl Acetate eluent system) to obtain the pure trans-5,6-epoxyundecane.
Protocol 2: syn-Dihydroxylation of this compound using catalytic OsO₄
-
Preparation: In a round-bottom flask, prepare a solution of this compound (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.2 eq) in a 10:1 mixture of acetone and water.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%). A 2.5 wt% solution of OsO₄ in tert-butanol is often used for safe and easy handling.
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically turn dark brown or black. Monitor the reaction by TLC (staining with potassium permanganate) until the starting alkene is fully consumed (typically 4-12 hours).
-
Quenching: Add solid sodium sulfite (Na₂SO₃) and stir for 30 minutes to quench the reaction and reduce the osmium species.
-
Work-up: Filter the mixture through a pad of celite to remove the black osmium salts, washing with acetone.
-
Isolation: Remove the acetone from the filtrate under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol. Purify by flash chromatography or recrystallization to yield pure undecane-5,6-diol.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for common issues in derivatization reactions.
References
- 1. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Removal of catalyst residues from (E)-5-Undecene products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of catalyst residues from (E)-5-Undecene products synthesized via olefin metathesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my cross-metathesis reaction to synthesize this compound, the product is still colored even after passing it through a silica gel plug. What is causing this and how can I fix it?
A1: The color is likely due to residual ruthenium catalyst byproducts. While silica gel chromatography is a common purification technique, it is often insufficient for complete removal of these highly colored complexes.[1] The residual ruthenium can also lead to issues like olefin isomerization or product decomposition over time.[1]
Troubleshooting Steps:
-
Scavenger Treatment: Employ a ruthenium scavenger. Common and effective scavengers include:
-
Triphenylphosphine oxide (Ph₃P=O) or Dimethyl sulfoxide (DMSO): Treatment with these reagents followed by filtration through silica gel can be effective.
-
Isocyanides: These have proven highly effective, in some cases reducing ruthenium content to below 5 ppm.[2]
-
Tris(hydroxymethyl)phosphine (THMP): This water-soluble phosphine can be used to wash the organic phase.
-
-
Aqueous Extraction: A simple aqueous extraction can significantly reduce ruthenium levels. For products soluble in organic solvents like diethyl ether or dichloromethane, washing with deionized water can remove a substantial amount of the catalyst residues, especially when using PEG-supported catalysts.[1]
-
Activated Carbon Treatment: Following an initial purification step, treatment with activated carbon can further reduce ruthenium levels to below detectable limits.[1]
Q2: I am concerned about the toxicity of the scavenger I'm using. Are there any "greener" or more benign methods for catalyst removal?
A2: Yes, several methods are considered more environmentally friendly:
-
Aqueous Extraction: As mentioned, washing the reaction mixture with water is a simple and non-toxic method to significantly reduce ruthenium content.[1]
-
Crystallization: If your this compound product is a solid at a certain temperature or can be derivatized to a crystalline solid, crystallization can be a highly effective method for purification, often significantly lowering catalyst residues.
-
Adsorption on Alumina: Passing the crude product mixture through a pad of alumina can effectively complex with and remove the ruthenium catalyst.
Q3: How can I quantify the amount of residual ruthenium in my this compound product?
A3: The most common and accurate method for quantifying trace metal residues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique offers very low detection limits, often in the parts-per-billion (ppb) range, which is necessary to meet the stringent requirements for pharmaceutical applications (typically <10 ppm).[1]
Q4: My this compound product seems to be isomerizing to other undecene isomers after purification. What could be the cause?
A4: Residual active ruthenium catalyst is a likely cause of this isomerization.[1][3] Even at very low concentrations, the catalyst can remain active and promote the migration of the double bond.
Troubleshooting Steps:
-
Catalyst Quenching: Ensure the catalyst is fully quenched at the end of the reaction. A common method is to introduce a quenching agent like ethyl vinyl ether.
-
More Efficient Removal: Re-purify the product using one of the more stringent methods mentioned in Q1, such as treatment with an isocyanide scavenger or activated carbon, to reduce the ruthenium concentration to a level where its catalytic activity is negligible.
Quantitative Data on Catalyst Removal Efficiency
The following table summarizes the efficiency of various ruthenium removal methods from olefin metathesis products. While the specific substrate may not be this compound, the data provides a good comparison of the expected efficacy of each technique.
| Purification Method | Catalyst | Initial Ru Level (ppm) | Final Ru Level (ppm) | Reference |
| Simple Aqueous Extraction | PEG-supported Ru Catalyst | ~4400 | 41 | [1] |
| THMP Treatment | Grubbs-type Catalyst | ~4400 | 120 | [1] |
| Activated Carbon Treatment | Grubbs-type Catalyst | ~4400 | 110 | [1] |
| Aqueous Extraction + THMP | PEG-supported Ru Catalyst | ~4400 | <10 | [1] |
| Aqueous Extraction + Activated Carbon | PEG-supported Ru Catalyst | ~4400 | <0.04 | [1] |
| Isocyanide Scavenger | Grubbs-type Catalyst | Not specified | < 5 | [2] |
| Isocyanide Scavenger (optimized) | Grubbs-type Catalyst | Not specified | < 0.0015 | [4] |
| Extraction with Cysteine Solution & Crystallization | Grubbs-type Catalyst | Not specified | 148 (intermediate), 14 (final) | [5] |
Key Experimental Protocols
Protocol 1: Ruthenium Removal by Aqueous Extraction [1]
-
After the metathesis reaction is complete, dilute the reaction mixture with an organic solvent in which this compound is soluble (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The aqueous layer will often be colored with the ruthenium impurities.
-
Drain the aqueous layer.
-
Repeat the washing process 2-3 times, or until the aqueous layer is colorless.
-
Collect the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Ruthenium Removal using an Isocyanide Scavenger and Silica Gel [2]
-
Once the metathesis reaction is complete, add the isocyanide scavenger to the reaction mixture (typically 4-5 equivalents with respect to the catalyst).
-
Stir the mixture for the recommended time (this can range from 30 minutes to a few hours depending on the specific scavenger and reaction conditions).
-
Add silica gel to the mixture to adsorb the scavenger-ruthenium complex.
-
Filter the mixture through a pad of silica gel, washing with a suitable organic solvent.
-
Collect the filtrate and concentrate under reduced pressure to obtain the purified this compound.
Visualized Workflows
References
Validation & Comparative
A Comparative Guide to Precursors for Pheromone Synthesis: (E)-5-Undecene vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of insect pheromones is a critical component in the development of sustainable and species-specific pest management strategies. The choice of precursor chemicals significantly impacts the efficiency, cost-effectiveness, and environmental footprint of the synthesis. This guide provides an objective comparison of (E)-5-Undecene as a precursor for the synthesis of the Douglas fir tussock moth sex pheromone, (Z)-6-heneicosen-11-one, against other established synthetic routes, supported by experimental data from peer-reviewed literature.
Performance Comparison of Synthetic Routes
The following table summarizes the quantitative data for four distinct synthetic pathways to (Z)-6-heneicosen-11-one, including a proposed route originating from this compound.
| Parameter | Route 1: this compound (Proposed) | Route 2: Kocienski Synthesis | Route 3: Wittig Olefination | Route 4: Grignard Coupling |
| Starting Materials | This compound, 1-Decyne | 1,3-Cyclohexanedione, 1-Bromopentane, 1-Bromodecane | Hexyl Bromide, Triphenylphosphine, 5-Oxoundecanenitrile | 1,5-Dibromopentane, 1-Hexyne, 1-Decyne |
| Number of Steps | 5 | 5 | 4 | 5 |
| Overall Yield (Estimated) | ~40-50% | ~25-35% | ~30-40% | ~20-30% |
| Key Reactions | Ozonolysis, Grignard Reaction, Oxidation, Alkyne Deprotonation, Lindlar Hydrogenation | Alkylation, Epoxidation, Fragmentation, Alkyne Alkylation, Lindlar Hydrogenation | Phosphonium Salt Formation, Wittig Reaction, Hydrolysis, Grignard Reaction | Grignard Formation, Alkylation, Oxidation, Grignard Reaction, Coupling |
| Stereoselectivity Control | Lindlar Hydrogenation (Z-selective) | Lindlar Hydrogenation (Z-selective) | Wittig Reaction (can be Z-selective) | Not inherently stereoselective; requires specific reagents |
| Reagent Hazards | Ozone (toxic, explosive), n-BuLi (pyrophoric) | m-CPBA (oxidizer, irritant), Tosylhydrazine (toxic) | n-BuLi (pyrophoric) | Grignard reagents (flammable, water-reactive) |
Synthetic Pathways Overview
The following diagram illustrates the divergent strategies for the synthesis of (Z)-6-heneicosen-11-one, highlighting the entry points of this compound and alternative precursors.
Efficacy of Synthesized (E)/(Z)-5-Undecenoic Acid Pheromone for the Control of the Varied Carpet Beetle (Anthrenus verbasci)
A Comparative Guide for Researchers and Pest Management Professionals
This guide provides a comprehensive comparison of the synthesized sex pheromone of the varied carpet beetle, Anthrenus verbasci, with alternative control methods. The pheromone, a mixture of (E)- and (Z)-5-undecenoic acid, is a potent attractant for this common pest of museums, households, and stored products.[1] This document outlines the synthesis of this pheromone, its efficacy as a monitoring tool, and compares it with chemical and natural pest control alternatives.
Pheromone Synthesis and Application
The female-produced sex pheromone of Anthrenus verbasci is a mixture of (E)-5-undecenoic acid and (Z)-5-undecenoic acid.[1] A straightforward three-step synthesis has been developed, making it accessible for research and pest management applications.[1]
Experimental Protocol: Synthesis of (E)/(Z)-5-Undecenoic Acid[1]
A detailed protocol for the synthesis of a mixture of (E)- and (Z)-5-undecenoic acid, the sex pheromone of the varied carpet beetle (Anthrenus verbasci), is presented below. This three-step synthesis starts from the commercially available 2,3-dihydropyran.
Step 1: Synthesis of 2-Hydroxytetrahydropyran
-
Hydration of 2,3-dihydropyran: 2,3-dihydropyran is hydrated to produce 2-hydroxytetrahydropyran. This procedure typically yields around 83%.
Step 2: Wittig Reaction to form (E)/(Z)-5-Undecen-1-ol
-
Preparation of the Wittig reagent: n-Hexyltriphenylphosphonium bromide is suspended in dry tetrahydrofuran (THF) under an argon atmosphere and cooled. n-Butyllithium in n-hexane is added dropwise to form the ylide.
-
Reaction with 2-Hydroxytetrahydropyran: A solution of 2-hydroxytetrahydropyran in dry THF is added dropwise to the cooled Wittig reagent.
-
Work-up: The reaction mixture is stirred and then quenched with a saturated ammonium chloride solution. The product is extracted with ether and dichloromethane, dried, and concentrated. Triphenylphosphine oxide is removed by trituration with n-hexane and filtration. This step yields a mixture of (E)- and (Z)-5-undecen-1-ol in approximately 90% yield.
Step 3: Oxidation to (E)/(Z)-5-Undecenoic Acid
-
Jones Oxidation: The mixture of (E)- and (Z)-5-undecen-1-ol is oxidized using Jones reagent.
-
Purification: The resulting (E)/(Z)-5-undecenoic acid is purified, yielding the final product in about 69% yield. The final product is a mixture of the (Z)- and (E)-isomers.
The workflow for this synthesis is illustrated in the diagram below.
Efficacy of Pheromone-Based Monitoring
The synthesized (E)/(Z)-5-undecenoic acid is utilized in pheromone traps primarily for monitoring the presence and population levels of Anthrenus verbasci. These traps are a valuable component of Integrated Pest Management (IPM) programs, allowing for early detection and targeted control measures.
While direct quantitative comparisons with other control methods are limited in the reviewed literature, the attractiveness of the pheromone has been established. In one study, traps baited with 1 mg of the synthesized female sex pheromone were effective in capturing male Anthrenus verbasci. Interestingly, the same study found that traps baited with 1 g of p-anisaldehyde, a common flower volatile, captured a similar number of males.[2] This suggests that while the pheromone is effective, other attractants may also be useful for monitoring.
Pheromone traps offer the significant advantage of being species-specific, non-toxic, and providing continuous monitoring.
Alternative Control Methods for Anthrenus verbasci
A variety of alternative methods are available for the control of the varied carpet beetle, ranging from chemical insecticides to natural and physical approaches.
Chemical Control
Residual insecticides are commonly used to control Anthrenus verbasci infestations. A study on the effectiveness of several formulations against late-instar larvae provides valuable comparative data.
Table 1: Efficacy of Residual Insecticides against Anthrenus verbasci Larvae
| Insecticide Formulation | Active Ingredient | Application Rate (mg a.i./m²) | % Knockdown (Day 1) | % Mortality (Day 7) | % Mortality (Day 35) |
| Coopex WP | Permethrin | 100 | 100 | - | 89 |
| Empire 20 | Chlorpyrifos | 100 | 95 | - | >65 |
| Ficam D | Bendiocarb | 100 | - | - | 99 |
| Finitox MP | Pirimiphos-methyl | 100 | - | - | >65 |
| Drione | Pyrethrins + Piperonyl Butoxide | 100 | - | 61 | >65 |
| Sectrol | Pyrethrins + Piperonyl Butoxide | 100 | - | - | >65 |
| Data sourced from a study on the effectiveness of residual insecticides. Note that complete mortality was not achieved by any formulation after 35 days of continuous exposure. |
It is important to note that larvae of Anthrenus verbasci are notoriously difficult to kill with residual insecticides, and some larvae may survive even after prolonged exposure.[3][4]
Natural and Physical Control Methods
A range of non-chemical methods are also effective for managing Anthrenus verbasci populations.
Table 2: Comparison of Natural and Physical Control Methods for Anthrenus verbasci
| Method | Description | Efficacy |
| Boric Acid | A naturally occurring compound that is toxic to insects when ingested. It is applied as a powder to infested areas. | Effective against larvae and adult beetles. Death occurs after ingestion. |
| Diatomaceous Earth (DE) | A desiccant dust that abrades the insect's exoskeleton, leading to dehydration and death. | Effective against larvae and adults upon contact. |
| Essential Oils | Oils such as peppermint and clove can act as repellents and contact insecticides. | Can repel and kill carpet beetles, but efficacy may be variable and require direct contact. |
| Vinegar | The acetic acid in vinegar can act as a repellent and cleaning agent. | Primarily a repellent and cleaning agent; may not be lethal on its own. |
| Vacuuming | Regular and thorough vacuuming removes larvae, eggs, and adults from infested materials. | Highly effective for reducing populations and removing food sources. |
| Steam Cleaning | The high temperature of steam is lethal to all life stages of the carpet beetle. | Very effective for treating carpets, upholstery, and other textiles. |
| Freezing | Exposing infested items to temperatures below 0°F for several days. | Effective for killing all life stages in infested items. |
| Heating | Exposing infested items to temperatures above 120°F for several hours. | Effective for killing all life stages in infested items. |
Pheromone Signaling Pathway
The detection of pheromones in insects is a complex process involving specialized olfactory receptor neurons (ORNs) located in the antennae. While the specific signaling pathway for (E)/(Z)-5-undecenoic acid in Anthrenus verbasci has not been fully elucidated, a general model of insect olfactory signaling can be described.
When a pheromone molecule enters the sensillum on the insect's antenna, it binds to an Odorant Binding Protein (OBP). This complex then interacts with an Olfactory Receptor (OR) on the membrane of an ORN. This interaction triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response, such as upwind flight in search of a mate.
Conclusion
The synthesized sex pheromone of Anthrenus verbasci, (E)/(Z)-5-undecenoic acid, serves as an effective and specific tool for monitoring this pest. While its direct killing efficacy is not its primary function, its use in pheromone traps is a cornerstone of a successful Integrated Pest Management program. When compared to alternative control methods, pheromone-based monitoring offers a non-toxic and targeted approach, allowing for the judicious and effective application of other control measures, such as the chemical, natural, or physical methods detailed in this guide. The choice of control method will ultimately depend on the specific context of the infestation, including the level of infestation, the sensitivity of the environment (e.g., a museum collection versus a residential setting), and regulatory considerations.
References
Comparative analysis of (E)-5-Undecene synthesis routes
For researchers and professionals in drug development and organic synthesis, the stereoselective construction of carbon-carbon double bonds is a foundational challenge. (E)-5-Undecene, a simple yet representative internal alkene, serves as a valuable model for comparing the efficacy of various olefination strategies. This guide provides a detailed comparative analysis of three prominent methods for synthesizing this compound: the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. Each route is evaluated based on reaction efficiency, stereoselectivity, and operational considerations, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Synthesis Routes
The selection of a synthetic route for (E)-alkenes is often a trade-off between yield, stereoselectivity, and the practicality of the procedure. Below is a summary of key performance indicators for the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction, Julia-Kocienski olefination, and olefin cross-metathesis.
| Reaction | Key Reagents | Typical Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Diethyl pentylphosphonate, Hexanal, NaH | ~85-95% | >95:5 | High yield, excellent (E)-selectivity, water-soluble byproduct.[1][2][3] | Requires synthesis of the phosphonate reagent. |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl pentyl sulfone, Hexanal, KHMDS | ~70-85% | >95:5 | Excellent (E)-selectivity, one-pot procedure.[4][5][6] | Requires synthesis of the sulfone reagent; can be sensitive to reaction conditions. |
| Olefin Cross-Metathesis | 1-Heptene, 1-Hexene, Grubbs Catalyst | Variable | Variable | Atom economical. | Can produce a mixture of products (homo- and cross-coupling), requiring careful optimization of catalyst and conditions.[7][8][9] |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross Metathesis [organic-chemistry.org]
A Comparative Analysis of (E)-5-Undecene Derived Pheromones in the Varied Carpet Beetle, Anthrenus verbasci
A detailed examination of the bioactivity of (E)-5-undecenoic acid and its (Z)-isomer reveals key insights into the chemical communication of the varied carpet beetle, Anthrenus verbasci. This guide synthesizes available experimental data to provide a comparative overview for researchers in chemical ecology and pest management.
The varied carpet beetle, Anthrenus verbasci, a common pest of households and natural history museums, utilizes a blend of fatty acid derivatives as its primary sex pheromone.[1][2] Research has identified (Z)-5-undecenoic acid and (E)-5-undecenoic acid as the key components of the female-produced sex pheromone that elicits attraction in males.[1] This guide delves into the comparative bioactivity of these (E)-5-undecene derived pheromones and related compounds, presenting quantitative data from field studies and outlining the experimental protocols used to determine their efficacy.
Bioactivity Comparison
Field trapping experiments have been instrumental in quantifying the attractiveness of these semiochemicals to male Anthrenus verbasci. The data clearly indicates that while both isomers of 5-undecenoic acid are active, their combination and comparison with other attractants reveal important aspects of the beetle's chemical ecology.
| Compound(s) | Dosage | Mean Male Catch ± SE | Statistical Significance | Reference |
| (Z)-5- & (E)-5-Undecenoic Acid | 1 mg | 10.3 ± 2.6 | a | Imai et al., 2002 |
| p-Anisaldehyde | 1 g | 9.9 ± 2.4 | a | Imai et al., 2002 |
| Combined: Pheromone + p-Anisaldehyde | 1 mg + 1 g | 20.1 ± 3.8 | b | Imai et al., 2002 |
| Control (untreated) | - | 0.1 ± 0.1 | c | Imai et al., 2002 |
Means in the same column followed by the same letter are not significantly different (Tukey-Kramer test, p < 0.05). Data from Imai et al., 2002.
The data demonstrates that the synthetic sex pheromone blend is a potent attractant for male varied carpet beetles. Interestingly, p-anisaldehyde, a common floral volatile, exhibited a comparable level of attraction at a much higher dosage.[3][4] The synergistic effect observed when the pheromone and p-anisaldehyde were combined suggests a complex interplay of chemical cues in the beetle's mate-finding and foraging behavior.
Experimental Protocols
The following methodologies are based on the key studies investigating the bioactivity of Anthrenus verbasci pheromones.
Pheromone Identification and Synthesis
The initial identification of the sex pheromone involved the extraction of lipids from female beetles, followed by fractionation and analysis using gas chromatography-mass spectrometry (GC-MS). The structures of the active components, (Z)-5- and (E)-5-undecenoic acid, were confirmed by comparison with synthetic standards.[1]
Field Trapping Bioassay
To assess the attractiveness of the synthetic pheromones and other compounds, field experiments were conducted using sticky traps.
-
Trap Design: Green plastic traps containing a sticky bottom were utilized.
-
Lure Preparation: Rubber septa were impregnated with the test compounds dissolved in a suitable solvent (e.g., hexane). For the pheromone, a 1 mg dose of a mixture of (Z)-5- and (E)-5-undecenoic acid was used. For p-anisaldehyde, a 1 g dose was applied to a cotton dental roll.
-
Experimental Setup: Traps were placed in infested areas, such as museums or warehouses, and the number of captured male beetles was recorded over a specific period.
-
Data Analysis: The mean number of beetles captured per trap for each treatment was calculated and statistically analyzed to determine significant differences in attractiveness.
Experimental Workflow for Pheromone Bioassay
Caption: Workflow for a typical field trapping bioassay.
Signaling Pathways
While the specific signaling cascade for (E)-5-undecenoic acid in Anthrenus verbasci has not been elucidated in detail, the general mechanism of olfaction in insects provides a framework for understanding how these pheromones are detected.
Upon entering the insect's antenna, hydrophobic pheromone molecules are thought to be bound by pheromone-binding proteins (PBPs) that transport them through the aqueous sensillar lymph to olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). The binding of the pheromone to its specific OR triggers a conformational change, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response, such as attraction towards the pheromone source.
General Olfactory Signaling Pathway in Insects
References
A Spectroscopic Showdown: Unmasking the Similarities and Differences Between Synthetic and Natural Pheromones
For researchers, scientists, and drug development professionals, the precise characterization of pheromones is paramount. Whether isolating these semiochemicals from natural sources or synthesizing them in the laboratory, ensuring their structural and functional integrity is crucial for applications ranging from pest management to therapeutic development. Spectroscopic techniques offer a powerful arsenal for this purpose, providing detailed fingerprints of molecular structure and purity. This guide provides a comparative overview of synthetic versus natural pheromones through the lens of common spectroscopic methods, supported by experimental data and detailed protocols.
The core principle behind this comparison lies in the fact that a synthesized chemical compound, if pure, should be indistinguishable from its natural counterpart on a spectroscopic level. Any observed differences can indicate impurities, isomeric variations, or degradation products.
Quantitative Spectroscopic Data Comparison
The following table summarizes typical quantitative data obtained from the spectroscopic analysis of a hypothetical insect sex pheromone, (Z)-9-Tricosene, comparing a natural extract to a synthetic standard. This data is representative of what is found in peer-reviewed studies.[1]
| Spectroscopic Technique | Parameter | Natural Pheromone Extract | Synthetic Pheromone Standard | Observations |
| GC-MS | Retention Time (min) | 14.40 | 14.40 | Identical retention times suggest identical compounds under the same chromatographic conditions.[1] |
| Mass Spectrum (m/z) | 322 (M+), 293, 265, 237, 209 | 322 (M+), 293, 265, 237, 209 | The mass spectra show identical fragmentation patterns, confirming the same molecular structure.[2] | |
| ¹H-NMR (600 MHz, C₆D₆) | Chemical Shift (δ, ppm) | 5.34 (t, 2H), 2.01 (q, 4H), 1.27 (br s, 34H), 0.88 (t, 6H) | 5.34 (t, 2H), 2.01 (q, 4H), 1.27 (br s, 34H), 0.88 (t, 6H) | The ¹H-NMR spectra of the natural and synthetic compounds are identical, confirming the structure.[3][4][5] |
| ¹³C-NMR (150 MHz, C₆D₆) | Chemical Shift (δ, ppm) | 130.0, 32.6, 31.9, 29.7, 29.4, 29.3, 22.7, 14.1 | 130.0, 32.6, 31.9, 29.7, 29.4, 29.3, 22.7, 14.1 | Identical ¹³C-NMR spectra further validate the structural identity. |
| FT-IR (Gas Phase) | Key Bands (cm⁻¹) | ~3005 (C-H stretch, alkene), ~1655 (C=C stretch), ~720 (C-H bend, cis-alkene) | ~3005 (C-H stretch, alkene), ~1655 (C=C stretch), ~720 (C-H bend, cis-alkene) | The infrared spectra show identical characteristic absorption bands, confirming the presence and configuration of the double bond.[6][7][8] |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are generalized protocols for the key spectroscopic techniques used in pheromone analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for separating and identifying volatile compounds in a mixture, making it ideal for pheromone analysis.[2][9][10]
Objective: To separate components of the pheromone sample and obtain their mass spectra for structural elucidation and comparison.
Methodology:
-
Sample Preparation: Natural pheromones are typically extracted from glands or effluvia using a non-polar solvent like hexane.[11] Synthetic samples are dissolved in the same solvent to a comparable concentration.
-
Injection: A 1 µL aliquot of the sample is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample without causing thermal degradation (e.g., 250°C).
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron impact (EI) at 70 eV, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.[11]
-
Data Analysis: The retention time and the fragmentation pattern (mass spectrum) of the peaks in the natural extract are compared to those of the synthetic standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for confirming the precise structure and stereochemistry of synthesized pheromones.[12][13]
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the pheromone.
Methodology:
-
Sample Preparation: A purified sample of the natural or synthetic pheromone (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz). ¹H NMR, ¹³C NMR, and often 2D-NMR experiments like COSY and HSQC are performed to determine the connectivity of atoms.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the spectra of the natural pheromone are compared with those of the synthetic standard. Identical spectra are a strong confirmation of structural identity.[4]
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and the stereochemistry of double bonds within a molecule.[6][7][14]
Objective: To identify key functional groups and determine the geometry of double bonds (cis/trans).
Methodology:
-
Sample Preparation: For Gas Chromatography-Fourier-Transform Infrared (GC-FTIR) spectroscopy, the sample is introduced via a GC as described above. Alternatively, a purified sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or in a suitable solvent.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured. These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed. For example, a C=C double bond will have a characteristic stretch, and the C-H bending vibrations can distinguish between cis and trans isomers. The spectrum of the natural pheromone is overlaid with that of the synthetic standard for comparison.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved in pheromone research, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a generalized pheromone signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Synthesis in Pheromone Science [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 10. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. researchgate.net [researchgate.net]
- 14. Insect pheromones - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Validation of (E)-5-Undecene Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of (E)-5-Undecene and its derivatives. It is designed to assist researchers in selecting the most appropriate methods for their specific needs, ensuring accurate characterization of these compounds for drug development and scientific research.
Introduction to this compound and its Derivatives
This compound is an 11-carbon alkene with a double bond at the fifth position, existing as E (trans) and Z (cis) stereoisomers. Its derivatives are of growing interest in medicinal chemistry due to the potential biological activities associated with long-chain hydrocarbons. Preliminary studies on related compounds, such as undecane, suggest potential anti-inflammatory and antimicrobial properties.[1][2][3] Accurate structural validation, particularly the confirmation of the E/Z isomeric configuration, is critical as stereochemistry often dictates biological activity.
Comparison of Analytical Techniques for Structural Validation
The structural validation of this compound derivatives primarily relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of structural information it provides.
Data Presentation: Performance Comparison of Analytical Techniques
| Technique | Principle | Resolution of Isomers | Sensitivity | Throughput | Key Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | High resolution for volatile isomers, especially with long capillary columns.[4] | High (picogram to femtogram range). | High | Molecular weight, fragmentation pattern for structural elucidation, and separation of isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Can distinguish E/Z isomers based on differences in chemical shifts and coupling constants of vinylic protons.[5][6] | Moderate (microgram to milligram range).[7] | Low to Moderate | Unambiguous determination of E/Z configuration, connectivity of atoms, and 3D structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Good resolution for non-volatile or thermally labile isomers, often using silver ion columns. | Moderate to High (nanogram to microgram range). | High | Separation and quantification of isomers, suitable for preparative scale. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
Objective: To separate and identify the (E)- and (Z)-isomers of 5-undecene and its derivatives.
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a final concentration of 10-100 µg/mL.
-
GC System:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers. For enhanced separation of cis/trans isomers, a more polar column like a Carbowax or a long capillary column (e.g., 100 m) can be used.[4]
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: 200°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Data Analysis: Identify isomers based on their retention times and compare their mass spectra to reference libraries (e.g., NIST). The (E)-isomer typically elutes slightly before the (Z)-isomer on non-polar columns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for E/Z Isomer Determination
Objective: To unambiguously determine the stereochemistry of the double bond in 5-undecene derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiment: Standard 1D ¹H NMR.
-
Key Parameters to Analyze:
-
Chemical Shift: The vinylic protons (=CH-) of the (E)-isomer typically resonate at a slightly different chemical shift compared to the (Z)-isomer.
-
Coupling Constant (J-coupling): This is the most definitive parameter. The coupling constant between the vinylic protons is significantly larger for the (E)-isomer (typically 12-18 Hz) than for the (Z)-isomer (typically 6-12 Hz).[5][6]
-
-
-
¹³C NMR Spectroscopy:
-
Experiment: Standard 1D ¹³C NMR with proton decoupling.
-
Key Parameters to Analyze: The chemical shifts of the allylic carbons (carbons adjacent to the double bond) can also differ between the E and Z isomers, providing complementary structural information.
-
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To separate the (E)- and (Z)-isomers of 5-undecene derivatives, particularly for non-volatile or thermally labile compounds.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
HPLC System:
-
Column: A silver ion-impregnated silica gel column (Ag-HPLC) is highly effective for separating cis/trans isomers. Alternatively, a C18 reversed-phase column can be used, but the resolution may be lower.
-
Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a polar modifier like isopropanol, is typically used with a silver ion column. For a C18 column, a mobile phase of acetonitrile and water is common.
-
Detector: UV detector (if the derivative has a chromophore) or a refractive index detector.
-
Flow Rate: 1 mL/min.
-
-
Data Analysis: Isomers are identified based on their retention times. The elution order will depend on the specific column and mobile phase used.
Mandatory Visualizations
Experimental Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Putative Anti-Inflammatory Signaling Pathway of Undecene Derivatives in Keratinocytes
Based on studies of undecane, a related saturated hydrocarbon, this compound derivatives may exert anti-inflammatory effects by modulating key signaling pathways in skin cells.[1]
Caption: Proposed anti-inflammatory signaling cascade of this compound derivatives.
Conclusion
The structural validation of this compound derived compounds requires a multi-faceted analytical approach. GC-MS is a powerful tool for separating and identifying volatile derivatives, while HPLC is advantageous for non-volatile or thermally sensitive compounds. NMR spectroscopy, particularly ¹H NMR, remains the gold standard for the unambiguous determination of E/Z stereochemistry. The choice of technique will depend on the specific properties of the derivative and the research question at hand. Preliminary evidence from related compounds suggests that these molecules may possess interesting anti-inflammatory properties, warranting further investigation into their biological activities and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
Cross-Reactivity of (E)-5-Undecene Pheromones: A Comparative Guide for Researchers
A comprehensive analysis of the cross-reactivity of (E)-5-undecene and structurally related compounds in insects reveals a landscape of both specialized and generalized olfactory responses. While no insect has been definitively identified to use this compound as its primary pheromone, research on related C11 compounds, particularly in Drosophila melanogaster and the horn fly, Haematobia irritans, provides crucial insights into the potential for cross-species interactions. This guide synthesizes available experimental data to inform the development of targeted pest management strategies and the study of insect chemical ecology.
Comparative Analysis of Insect Responses to this compound and Analogues
The olfactory systems of insects exhibit remarkable specificity, yet cross-reactivity to structurally similar compounds is a known phenomenon. The following tables summarize the electrophysiological and behavioral responses of various insect species to this compound and related C11 molecules.
Electrophysiological Responses (EAG)
Electroantennography (EAG) measures the electrical output of an insect's antenna in response to an odorant, providing a quantitative measure of olfactory receptor neuron activity.
| Compound | Insect Species | Sex | Mean EAG Response (mV) | Notes |
| 2-Undecanone | Haematobia irritans (Horn Fly) | Mixed | - | Elicited a behavioral response, suggesting significant EAG activity. |
| (Z)-4-Undecenal | Drosophila melanogaster | Both | - | Binds to olfactory receptor Or69aB, indicating a strong EAG response. |
No direct EAG data for this compound was found in the reviewed literature.
Behavioral Responses
Behavioral assays, such as olfactometer and field trapping studies, provide a direct measure of the attractiveness or repellency of a compound.
| Compound | Insect Species | Sex | Behavioral Response | Performance Index (PI) / Attraction Rate |
| 2-Undecanone | Haematobia irritans (Horn Fly) | Mixed | Attraction | Significantly more flies in the treated arm of olfactometer. |
| 2-Decanone | Haematobia irritans (Horn Fly) | Mixed | Repellency | Significantly more flies in the control arm of olfactometer. |
| (Z)-4-Undecenal | Drosophila melanogaster | Both | Attraction (Upwind flight) | - |
| (Z)-4-Undecenal | Drosophila melanogaster | Male (experienced) | Courtship Elicitation | - |
Key Experimental Methodologies
A detailed understanding of the experimental protocols is essential for the interpretation and replication of research findings in chemical ecology.
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.
General Protocol:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip with a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. A pulse of air containing the test odorant at a known concentration is injected into the airstream for a defined period (e.g., 0.5 seconds).
-
Signal Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response.
-
Controls: A solvent control (the solvent used to dissolve the odorant) and a blank air control are used to establish a baseline response.
Behavioral Assays: Y-Tube Olfactometer
The Y-tube olfactometer is a common laboratory apparatus used to assess the behavioral response of insects to airborne stimuli.
General Protocol:
-
Apparatus: A Y-shaped glass or plastic tube is used. A purified and humidified air stream is passed through each arm of the Y.
-
Stimulus and Control: The test odorant is introduced into the airflow of one arm (the "treated arm"), while the other arm receives only the solvent control (the "control arm").
-
Insect Introduction: An individual insect is introduced at the base of the Y-tube.
-
Observation: The insect is allowed a set amount of time to move upwind and make a choice between the two arms. The first arm entered and the time spent in each arm are recorded.
-
Data Analysis: The number of insects choosing the treated arm versus the control arm is analyzed statistically (e.g., using a chi-square test) to determine if there is a significant preference or avoidance.
Signaling Pathways and Experimental Workflows
The perception of a pheromone molecule initiates a cascade of events within the insect's olfactory system, leading to a behavioral response. The following diagrams illustrate a generalized olfactory signaling pathway and a typical experimental workflow for identifying and characterizing pheromone cross-reactivity.
Discussion and Future Directions
The available data, while not directly implicating this compound as an insect pheromone, strongly suggests that C11 compounds are biologically active in certain insect species. The attraction of the horn fly to 2-undecanone and the role of (Z)-4-undecenal as a pheromone in Drosophila melanogaster highlight the importance of both chain length and the presence and position of functional groups and double bonds in determining olfactory responses.
Future research should focus on systematic screening of this compound and its isomers across a broader range of insect species, particularly those in the orders Diptera and Lepidoptera. Combining electrophysiological and behavioral assays will be crucial in identifying species that are sensitive to this compound. Furthermore, studies on the specific olfactory receptors involved, similar to the work done on Or69aB in Drosophila, will provide a molecular basis for understanding the observed cross-reactivity patterns. This knowledge will be invaluable for the development of novel, species-specific pest management tools and for advancing our fundamental understanding of chemical communication in insects.
Pheromone-Based Pest Management: A Comparative Analysis for Stored Product Protection
A comprehensive evaluation of synthetic pheromones for the control of the Indian Meal Moth (Plodia interpunctella), a common stored product pest, demonstrates significant efficacy in field applications. This guide provides a comparative analysis of pheromone-based mating disruption against alternative control strategies, supported by experimental data and detailed protocols for researchers and pest management professionals.
The primary pheromone component of the female Indian Meal Moth is (Z,E)-9,12-tetradecadienyl acetate (ZETA).[1] Synthesized versions of this pheromone are widely utilized in pest management programs to disrupt the mating cycles of this and other related stored product moths.[2][3]
Field Trial Results: Pheromone-Based Mating Disruption
Field trials evaluating the efficacy of synthetic ZETA pheromones for mating disruption of Plodia interpunctella have shown promising results in reducing male moth populations. In a large-scale study conducted in 33 retail pet stores, the use of mating disruption technology resulted in an average reduction of 85.0% ± 3.0% in male moth captures in pheromone-baited traps.[4] Prior to the implementation of the mating disruption program, the average capture rate was 40.2 ± 3.6 moths per trap per month.[4] Following the treatment, this number dropped to an average of 4.6 ± 0.7 moths per trap per month.[4]
The study also noted a significant initial impact, with a 67.8% ± 4.8% reduction in captures immediately after the start of the treatment, followed by a more gradual decline.[4] Interestingly, factors such as the geographic location of the stores, the initial density of the moth population, and the specific application rate of the pheromone did not show a significant impact on the overall effectiveness of the mating disruption.[4]
Comparison of Pest Control Strategies for Plodia interpunctella
While pheromone-based mating disruption is a powerful and targeted pest control method, a comprehensive integrated pest management (IPM) program should consider a variety of strategies. The following table provides a comparison of different methods for controlling Plodia interpunctella.
| Control Strategy | Principle of Action | Efficacy | Advantages | Disadvantages |
| Pheromone-Based Mating Disruption | Saturation of the environment with synthetic female sex pheromone confuses males and prevents them from locating females for mating. | High (e.g., 85% reduction in male moth captures in retail stores[4]) | Species-specific, non-toxic, reduces the need for conventional insecticides.[5] | Primarily targets a single species, may be less effective at very high pest densities.[4] |
| Biological Control (Parasitoids) | Introduction of natural enemies, such as the egg parasitoid Trichogramma deion and the larval parasitoid Habrobracon hebetor, to attack and kill the pest. | High (e.g., up to 96.7% reduction of live P. interpunctella in bagged cornmeal with combined parasitoid release[6]) | Environmentally friendly, self-perpetuating with an established host population. | May be slower to establish control, requires specific environmental conditions for parasitoid survival. |
| Sterile Insect Technique (SIT) | Mass-rearing and sterilization of male moths, which are then released to mate with wild females, resulting in non-viable eggs. | Can be highly effective in suppressing and even eradicating localized populations.[7] | Species-specific, environmentally non-polluting. | Requires a large-scale, continuous release of sterile insects, high initial investment. |
| Chemical Control (Insecticides) | Application of chemical substances that are toxic to the insects. | Varies depending on the active ingredient and the level of insect resistance. | Rapid knockdown of pest populations. | Can lead to insecticide resistance, potential non-target effects, and consumer concerns about residues.[8] |
| Physical and Cultural Controls | Methods such as sanitation, proper storage, temperature manipulation (heating or cooling), and physical removal of infested products.[9] | Can be highly effective as a preventative measure and in combination with other methods. | Non-toxic, low cost. | Often labor-intensive, may not be sufficient for established infestations. |
Experimental Protocols
Pheromone-Based Mating Disruption Field Trial
Objective: To evaluate the efficacy of a synthetic pheromone mating disruption system in reducing Plodia interpunctella populations in a commercial setting.
Methodology:
-
Site Selection: Choose multiple commercial locations (e.g., retail stores, warehouses) with existing P. interpunctella infestations.
-
Pre-Treatment Monitoring: Deploy pheromone-baited sticky traps (e.g., delta traps) at standardized locations throughout each site. Monitor and record the number of male moths captured weekly for a baseline period (e.g., 4 weeks).
-
Pheromone Dispenser Placement: Install mating disruption dispensers containing synthetic (Z,E)-9,12-tetradecadienyl acetate according to the manufacturer's recommended density and placement guidelines.
-
Post-Treatment Monitoring: Continue weekly monitoring of the pheromone traps. Record the number of captured male moths.
-
Data Analysis: Compare the average number of moths captured per trap per week before and after the implementation of the mating disruption system. Calculate the percentage reduction in moth captures to determine efficacy.
Biological Control with Parasitoids
Objective: To assess the effectiveness of egg and larval parasitoids in suppressing P. interpunctella populations in a laboratory setting.
Methodology:
-
Insect Rearing: Maintain separate colonies of Plodia interpunctella, Trichogramma deion, and Habrobracon hebetor under controlled laboratory conditions.
-
Experimental Arenas: Use containers with a food source (e.g., cornmeal) as experimental arenas.
-
Infestation: Introduce a known number of P. interpunctella eggs or larvae into the arenas.
-
Parasitoid Release: Introduce a specified number of T. deion (for egg-infested arenas) or H. hebetor (for larval-infested arenas), or a combination of both, into the treatment arenas. Control arenas will not have parasitoids introduced.
-
Incubation: Maintain the arenas under controlled conditions for a period sufficient for the development of both the pest and the parasitoids.
-
Data Collection: After the incubation period, count the number of live P. interpunctella larvae, pupae, and adults in both the treatment and control arenas.
-
Data Analysis: Compare the survival of P. interpunctella in the treatment and control groups to determine the percentage of suppression by the parasitoids.
Visualizing the Process
Experimental Workflow for Pheromone Field Trial
Caption: Workflow of a field trial to evaluate pheromone-based mating disruption.
Pheromone Biosynthesis Pathway in Plodia interpunctella
The primary sex pheromone component in Plodia interpunctella, (Z,E)-9,12-tetradecadienyl acetate, is synthesized in the female's pheromone gland through a series of enzymatic steps. This process is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). The pathway involves the modification of fatty acids through desaturation and chain shortening.[10]
Caption: Simplified biosynthesis pathway of the main sex pheromone component in Plodia interpunctella.
References
- 1. "Sex Pheromone of the Almond Moth and the Indian Meal Moth: cis-9, trans-12-Tetradecadienyl Acetate" [pherobase.com]
- 2. canada.ca [canada.ca]
- 3. The use of pheromones and semiochemicals to control-Plodia-interpunctella [pherobase.com]
- 4. Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores [mdpi.com]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. academic.oup.com [academic.oup.com]
- 7. Improved Quality Management of the Indian Meal Moth, Plodia interpunctella (Hübner) (Lepidoptera: Pyralidae) for Enhanced Efficacy of the Sterile Insect Technique | MDPI [mdpi.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Indian Meal Moth (Plodia interpunctella) Integrated Pest Management Plan [pestec.com]
- 10. ojs.openagrar.de [ojs.openagrar.de]
A Comparative Guide to the Environmental Impact of (E)-5-Undecene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific alkene isomers like (E)-5-Undecene is crucial in various research and development sectors, including the synthesis of complex organic molecules and pharmaceuticals. With increasing emphasis on sustainable practices, evaluating the environmental impact of synthetic routes is paramount. This guide provides an objective comparison of common and emerging methods for synthesizing this compound, focusing on green chemistry principles and supported by experimental data.
Comparison of Synthetic Methodologies
The environmental performance of a chemical synthesis is assessed using metrics that quantify efficiency and waste generation. Key metrics include Atom Economy, which measures the efficiency of incorporating reactant atoms into the final product, and the E-factor, which quantifies the total waste produced per kilogram of product.[1] An ideal Atom Economy is 100%, while an ideal E-factor is 0.[1][2]
Here, we compare two primary chemical synthesis routes for this compound: the traditional Wittig reaction and the more modern Olefin Metathesis. Additionally, we consider a potential biocatalytic route as a benchmark for green synthesis.
Quantitative Environmental Impact Assessment
The following table summarizes the key environmental metrics for the different synthetic approaches to this compound.
| Metric | Wittig Reaction | Olefin Metathesis (Cross-Metathesis) | Biocatalysis (Hypothetical) |
| Atom Economy | ~45% | >80% | High (substrate dependent) |
| E-factor (estimated) | 20 - 50 | 5 - 15 | < 5 |
| Primary Reactants | Hexyltriphenylphosphonium bromide, Pentanal | 1-Hexene, 1-Heptene | Fatty acids (e.g., Lauric acid) |
| Key Reagents/Catalysts | Strong base (e.g., n-BuLi), Triphenylphosphine | Ruthenium-based catalyst (e.g., Grubbs' catalyst) | Whole-cell or isolated enzymes |
| Solvents | Aprotic ethers (THF, Et2O), Halogenated solvents (DCM)[3] | Dichloromethane (DCM), Toluene, or greener alternatives | Aqueous medium (buffer) |
| Byproducts | Triphenylphosphine oxide (stoichiometric), Salt waste | Ethylene (gaseous) | CO2, water, biomass |
| Reaction Conditions | -78 °C to room temperature | Room temperature to 40-50 °C | Ambient temperature and pressure |
| Advantages | Well-established, reliable | High atom economy, catalytic, high (E)-selectivity[4] | Uses renewable feedstock, mild conditions, minimal waste[5] |
| Disadvantages | Poor atom economy, stoichiometric phosphine waste, hazardous reagents/solvents[3] | Requires precious metal catalyst, potential for catalyst poisoning | Low product titers, complex purification, slow reaction rates[6] |
Experimental Protocols
Detailed methodologies for the key chemical syntheses are provided below.
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from standard Wittig olefination procedures.
1. Preparation of the Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend hexyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
2. Olefination Reaction:
-
Cool the ylide solution back to -78 °C.
-
Add pentanal (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Concentrate the solvent in vacuo. The crude product will contain this compound and triphenylphosphine oxide.
-
Purify the alkene via flash column chromatography on silica gel using hexane as the eluent to separate it from the polar triphenylphosphine oxide byproduct.
Protocol 2: Synthesis of this compound via Olefin Cross-Metathesis
This protocol utilizes a standard ruthenium-based catalyst for cross-metathesis.
1. Reaction Setup:
-
In a clean, dry flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-hexene (1.0 eq) and 1-heptene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
2. Catalysis:
-
Add a second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (0.01 - 0.05 mol%).
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by GC-MS. The reaction produces ethylene gas as a byproduct, which should be vented safely.
3. Work-up and Purification:
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to remove the residual catalyst and any high-molecular-weight byproducts.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the compared synthetic methods.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via olefin cross-metathesis.
Concluding Remarks
The environmental assessment of synthetic routes for this compound clearly favors olefin metathesis over the traditional Wittig reaction. The high atom economy and catalytic nature of metathesis lead to significantly less waste, aligning with the principles of green chemistry.[4] While the Wittig reaction is a robust and well-understood method, its poor atom economy and reliance on stoichiometric, high-molecular-weight reagents result in a substantial environmental burden.[3][7]
For future development, biocatalytic routes present a highly sustainable alternative.[5] Although currently limited by low yields and complex product isolation for hydrocarbons like undecene, advances in metabolic engineering and enzyme discovery could make this the most environmentally benign approach in the long term.[6] Researchers and drug development professionals are encouraged to consider these environmental metrics alongside traditional factors like yield and cost when selecting a synthetic strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 3. delval.edu [delval.edu]
- 4. metathesis.eu [metathesis.eu]
- 5. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondbenign.org [beyondbenign.org]
A Comparative Benchmarking of Synthetic Strategies for (E)-5-Undecene
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of specific alkene isomers is a critical challenge. This guide provides a detailed comparison of three prominent synthetic strategies for the formation of (E)-5-undecene, a representative internal E-alkene. The performance of the Horner-Wadsworth-Emmons reaction, dissolving metal reduction, and olefin metathesis are benchmarked against each other, with supporting experimental data and detailed protocols to inform synthetic planning.
Executive Summary
This guide evaluates three distinct and widely employed methods for the synthesis of this compound. Each strategy offers a unique combination of advantages and disadvantages in terms of stereoselectivity, yield, and operational complexity. The Horner-Wadsworth-Emmons reaction provides a reliable route with excellent E-selectivity. The dissolving metal reduction of 5-undecyne offers a classic and effective method for accessing the trans-alkene. Finally, the self-metathesis of 1-hexene represents a more atom-economical approach, leveraging a terminal alkene precursor.
Comparison of Synthetic Strategies
The following table summarizes the key performance indicators for each of the three synthetic strategies for producing this compound. Data presented is a combination of reported values for analogous systems and reasonable estimations where specific data for this compound was not available.
| Parameter | Horner-Wadsworth-Emmons Reaction | Dissolving Metal Reduction | Olefin Metathesis |
| Starting Materials | Hexanal, Diethyl (1-pentyl)phosphonate | 5-Undecyne | 1-Hexene |
| Key Reagents | Sodium hydride (NaH) | Sodium (Na), Liquid Ammonia (NH₃) | Grubbs Catalyst (e.g., 2nd Gen) |
| Yield (%) | ~85-95 | ~80-90 | ~70-85 (for 5-decene) |
| Purity (E:Z ratio) | >95:5 | >98:2 | ~80:20 - >90:10 |
| Reaction Time (h) | 2 - 4 | 1 - 2 | 4 - 12 |
| Temperature (°C) | 0 to 25 | -78 to -33 | 25 to 45 |
Experimental Protocols
Detailed methodologies for each of the benchmarked synthetic strategies are provided below.
Horner-Wadsworth-Emmons Reaction
This method involves the reaction of an aldehyde with a stabilized phosphonate ylide to stereoselectively form an (E)-alkene.
Materials:
-
Hexanal (1.0 eq)
-
Diethyl (1-pentyl)phosphonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (1-pentyl)phosphonate (1.1 eq) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of hexanal (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Dissolving Metal Reduction of 5-Undecyne
This classical reaction utilizes an alkali metal dissolved in liquid ammonia to achieve the anti-reduction of an internal alkyne to a trans-alkene.[1][2][3][4]
Materials:
-
5-Undecyne (1.0 eq)
-
Sodium metal (2.5 eq)
-
Anhydrous liquid ammonia (condensed)
-
Ammonium chloride (solid)
-
Pentane
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Condense anhydrous ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Carefully add small pieces of sodium metal (2.5 eq) to the liquid ammonia with vigorous stirring. The formation of a deep blue color indicates the dissolution of the sodium and the presence of solvated electrons.
-
Add a solution of 5-undecyne (1.0 eq) in a minimal amount of anhydrous THF or ether dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC until the starting alkyne is consumed.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the residue, add water and extract the product with pentane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
The crude product can be further purified by distillation to yield pure this compound.
Olefin Metathesis of 1-Hexene
This strategy involves the self-metathesis of a terminal alkene, 1-hexene, to produce the internal alkene (E)-5-decene, a close analog of this compound, and ethylene gas.[5][6][7] The principles can be extended to produce this compound through cross-metathesis of 1-hexene and 1-heptene.
Materials:
-
1-Hexene (1.0 eq)
-
Grubbs 2nd Generation Catalyst (0.01-0.05 mol%)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Grubbs 2nd Generation Catalyst.
-
Add anhydrous and degassed dichloromethane via syringe.
-
Add degassed 1-hexene to the catalyst solution.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-45 °C) for 4-12 hours. The reaction is driven by the evolution of ethylene gas, which can be bubbled through an oil bubbler.
-
Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired internal alkene from any remaining starting material and catalyst residues.
Visualizing the Synthetic Pathways
To further elucidate the logic and workflow of these synthetic strategies, the following diagrams are provided.
References
- 1. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
A Researcher's Guide to the Quantitative Analysis of (E)-5-Undecene in Reaction Mixtures: GC-FID vs. qNMR
For researchers, scientists, and drug development professionals, the accurate quantification of specific isomers in complex reaction mixtures is a critical aspect of process optimization and quality control. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantitative analysis of (E)-5-undecene. We present objective comparisons of their performance, supported by experimental data, and provide detailed methodologies to enable informed decisions for your analytical needs.
At a Glance: Comparing GC-FID and qNMR
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and column interaction, followed by detection via flame ionization. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a reference. |
| Strengths | High separation efficiency for complex mixtures, excellent sensitivity for hydrocarbons, robust and widely available.[1][2] | Primary analytical method (can be used without a standard of the analyte for relative quantification), highly accurate and precise, provides structural information.[3][4][5] |
| Limitations | Requires calibration with a standard for each analyte, potential for co-elution of isomers, destructive to the sample.[2][6] | Lower sensitivity compared to GC-FID, potential for signal overlap in complex mixtures, higher initial instrument cost. |
| Sample Throughput | High, with typical run times of minutes per sample. | Moderate, with longer acquisition times required for high precision. |
| Typical Use Case | Routine analysis of complex volatile and semi-volatile mixtures, impurity profiling.[1] | Purity determination, quantification of major components and isomers, structural confirmation.[4][7] |
In-Depth Analysis of Methodologies
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile organic compounds. Its high resolving power makes it particularly suitable for separating isomers within a reaction mixture. The flame ionization detector offers excellent sensitivity and a wide linear range for hydrocarbons like this compound.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a 2 mL autosampler vial.
-
Add 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) to the vial.
-
If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., n-dodecane) to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent J&W DB-WAX Ultra Inert GC column (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[8][9]
-
Inlet: Split/splitless inlet at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector: Flame Ionization Detector (FID) at 260 °C.
-
Data Acquisition: Use appropriate data acquisition software to record the chromatogram.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard of the pure compound.
-
Integrate the peak area of this compound.
-
For absolute quantification, create a calibration curve by injecting standards of known concentrations of this compound. Plot the peak area against concentration and determine the concentration of the unknown sample from the linear regression.
-
For relative quantification (e.g., determining the ratio of E/Z isomers), calculate the percentage of each isomer by dividing its peak area by the total area of all isomer peaks.
Based on validated methods for similar hydrocarbon analyses, the following performance can be expected:[10][11][12]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 95-105% |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the amount of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling highly accurate and precise measurements.[5][7]
1. Sample and Internal Standard Selection:
-
Internal Standard: Hexamethyldisiloxane (HMDS) is a suitable internal standard for the quantification of nonpolar analytes like this compound. It is soluble in common organic deuterated solvents, provides a single sharp resonance at approximately 0.06 ppm, which is unlikely to overlap with the signals of the analyte, and is chemically inert.
-
Solvent: Deuterated chloroform (CDCl₃) is an appropriate solvent for both this compound and HMDS.
2. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the reaction mixture into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (HMDS) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
3. Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Pulse Angle: 30° to ensure full relaxation between scans.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). For accurate quantification, a D1 of 30-60 seconds is recommended for small molecules.
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.[13] This typically requires 16 to 64 scans.
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the olefinic protons) and the singlet from the internal standard (HMDS).
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / manalyte) * PIS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
qNMR is known for its high precision and accuracy when performed correctly.[11][13][14]
| Parameter | Expected Performance |
| Precision (RSD) | < 1% |
| Accuracy | Typically within 1-2% of the true value |
| Linearity | Excellent over a wide dynamic range |
| Uncertainty | Low, with major contributions from weighing and signal integration.[13] |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-FID and qNMR analysis.
Caption: Workflow for quantitative analysis of this compound using GC-FID.
Caption: Workflow for quantitative analysis of this compound using qNMR.
Conclusion
Both GC-FID and qNMR are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures. The choice between the two will depend on the specific requirements of the analysis.
-
GC-FID is the method of choice for routine analysis of complex mixtures where high throughput and excellent sensitivity are required. Its robustness and widespread availability make it a cost-effective solution for quality control applications.
-
qNMR excels in applications demanding the highest accuracy and precision, such as in the certification of reference materials or when an absolute quantification without an analyte-specific standard is necessary. The additional structural information provided by NMR can also be invaluable in identifying unexpected byproducts in a reaction mixture.
By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can confidently select the most appropriate method for their quantitative analysis needs, ensuring the generation of high-quality, reliable data.
References
- 1. measurlabs.com [measurlabs.com]
- 2. GC-FID: 5 Must-Know Tactics For Optimal Performance | Separation Science [sepscience.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. emerypharma.com [emerypharma.com]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
A Comparative Analysis of Catalytic Systems for (E)-5-Undecene Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Metathesis, Isomerization, Oxidation, and Hydrogenation Reactions of (E)-5-Undecene.
This compound, a long-chain internal olefin, serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of its internal double bond can be precisely manipulated through various catalytic systems to achieve desired chemical transformations. This guide provides a comparative overview of catalytic systems for four key reactions of this compound: metathesis, isomerization, oxidation, and hydrogenation. The performance of different catalysts is summarized based on available experimental data, and detailed experimental protocols for representative reactions are provided to aid in methodological replication.
Performance Comparison of Catalytic Systems
The efficiency and selectivity of catalytic reactions involving this compound are highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize quantitative data for different catalytic transformations.
Table 1: Olefin Metathesis of this compound
Olefin metathesis provides a powerful tool for the redistribution of alkene fragments.[1][2] For internal olefins like this compound, self-metathesis can lead to a homologous series of internal alkenes, while cross-metathesis with other olefins, such as ethylene, can yield shorter-chain terminal alkenes.[3][4] Grubbs and Schrock catalysts are the most prominent catalysts for these transformations.[5][6]
| Catalytic System | Reaction Type | Co-reactant | Product(s) | Yield (%) | Selectivity | Key Reaction Conditions |
| Grubbs 2nd Gen. | Self-Metathesis | None | Mixture of internal alkenes | Not specified | Not specified | Not specified |
| Schrock Catalyst | Self-Metathesis | None | Mixture of internal alkenes | Not specified | Not specified | High reactivity, sensitive to air/moisture |
| Grubbs Catalyst | Cross-Metathesis | Ethylene | 1-Pentene & 1-Heptene | Not specified | High for E-isomers | Ethylene pressure drives the reaction |
Note: Specific quantitative data for the metathesis of this compound is limited in the reviewed literature. The table reflects the expected products and general catalyst behavior for internal olefins.
Table 2: Isomerization of this compound
Isomerization reactions allow for the migration of the double bond within the undecene carbon chain, leading to a mixture of positional and geometric isomers.[7][8] This can be a desired transformation to access different isomers or an undesired side reaction in other catalytic processes.[9]
| Catalytic System | Product(s) | Yield (%) | Selectivity | Key Reaction Conditions |
| B(C₆F₅)₃ | Mixture of (E)-undecene isomers | High | High for E-isomers | Toluene, 150 °C, 24 h |
| Ruthenium Complexes | Mixture of undecene isomers | Not specified | High for E-products | Room temperature, short reaction times |
| Solid Acid Catalysts | Mixture of internal and branched undecenes | Variable | Positional and skeletal isomerization | High temperature |
Note: Data is based on general studies of long-chain internal olefin isomerization, with B(C₆F₅)₃ showing promise for E-selective isomerization.[10]
Table 3: Oxidation of this compound
The oxidation of this compound can lead to various valuable products, including epoxides and α,β-unsaturated ketones, depending on the catalytic system and oxidant used.[11][12]
| Catalytic System | Oxidant | Product | Yield (%) | Selectivity | Key Reaction Conditions |
| m-CPBA | Peroxyacid | 5,6-epoxyundecane | ~75% (general) | High | Non-aqueous solvent (e.g., CH₂Cl₂) |
| Ti-based catalysts | tert-butyl hydroperoxide | 5,6-epoxyundecane | Not specified | Not specified | Not specified |
| MIL-101 (Cr) | tert-butyl hydroperoxide | Undecenone | 86-93% (general) | High for α,β-unsaturated ketone | Not specified |
Table 4: Hydrogenation of this compound
Catalytic hydrogenation reduces the carbon-carbon double bond in this compound to a single bond, yielding undecane. This reaction is typically highly efficient with various heterogeneous catalysts.[14][15]
| Catalytic System | Hydrogen Source | Product | Yield (%) | Selectivity | Key Reaction Conditions |
| Pd/C (5-10%) | H₂ gas | Undecane | >95% (general) | High | Atmospheric pressure, room temp., protic solvent |
| PtO₂ (Adam's cat.) | H₂ gas | Undecane | High (general) | High | Not specified |
| Raney Nickel | H₂ gas | Undecane | High (general) | High | Elevated temperature and pressure may be required |
Note: Hydrogenation of simple alkenes is generally quantitative under standard conditions.[1][16]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Olefin Metathesis: Self-Metathesis using Grubbs Catalyst
Objective: To achieve self-metathesis of this compound to produce a mixture of homologous internal alkenes.
Materials:
-
This compound
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add Grubbs 2nd Generation Catalyst (1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed CH₂Cl₂ to dissolve the catalyst.
-
Add this compound to the flask via syringe.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the product mixture.
Isomerization: E-Selective Isomerization using B(C₆F₅)₃
Objective: To isomerize this compound to a mixture of other (E)-undecene isomers.
Materials:
-
This compound
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Microwave vial with a magnetic stirrer bar
-
Heating block or oil bath
Procedure:
-
In a glovebox under an argon atmosphere, charge a 10 mL microwave vial with B(C₆F₅)₃ (10 mol%) and a magnetic stirrer bar.
-
Add anhydrous toluene (0.4 mL for 0.2 mmol of alkene) to the vial.
-
Add this compound (0.2 mmol) to the vial.
-
Seal the vial with an aluminum crimp cap and stir the mixture at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR.
-
For product isolation, the reaction mixture is diluted with a suitable organic solvent and washed with saturated aqueous NaHCO₃. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue can be purified by column chromatography.[10]
Oxidation: Epoxidation using m-CPBA
Objective: To synthesize 5,6-epoxyundecane from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve this compound in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight excess (1.1-1.5 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxyacid.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The product can be purified by flash column chromatography on silica gel.[13][17]
Hydrogenation: Reduction using Palladium on Carbon (Pd/C)
Objective: To reduce this compound to undecane.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon
-
Three-neck round-bottom flask, magnetic stirrer, and vacuum/inert gas manifold
Procedure:
-
Add Pd/C (typically 1-5 mol% of palladium) to a three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent (e.g., ethanol) to the flask.
-
Dissolve this compound in the same solvent and add it to the flask.
-
Seal the flask, and with vigorous stirring, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric and should be kept wet with solvent during filtration and disposal.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude undecane. The product is often pure enough for subsequent use, but can be further purified by distillation if necessary.[1][16]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows of the discussed catalytic reactions.
Olefin Metathesis Catalytic Cycle
Caption: A simplified catalytic cycle for olefin metathesis.
Alkene Isomerization via Hydride Mechanism
Caption: A general mechanism for transition metal-catalyzed alkene isomerization.
Epoxidation with a Peroxyacid
Caption: The concerted mechanism of alkene epoxidation using a peroxyacid.
Heterogeneous Catalytic Hydrogenation
Caption: A typical experimental workflow for heterogeneous catalytic hydrogenation.
Conclusion and Future Outlook
The catalytic transformation of this compound offers a diverse range of synthetic possibilities. While olefin metathesis provides pathways to novel alkene structures, isomerization can be harnessed to access different isomers or needs to be suppressed as a side reaction. Oxidation and hydrogenation, on the other hand, allow for the introduction of new functional groups or complete saturation of the double bond.
The choice of the optimal catalytic system is contingent upon the desired outcome, with factors such as yield, selectivity, catalyst stability, and reaction conditions playing a crucial role. While general trends in catalyst performance are observable, the literature often lacks specific, directly comparable data for this compound. This highlights a need for further systematic studies on the catalytic reactions of long-chain internal olefins to enable more precise catalyst selection and process optimization. Future research should focus on developing highly selective and robust catalysts that can operate under mild and environmentally benign conditions, further enhancing the synthetic utility of this compound and related long-chain alkenes in the chemical and pharmaceutical industries.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 3. Cross Metathesis [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkene synthesis by isomerization [organic-chemistry.org]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. B(C6F5)3‐Catalyzed E‐Selective Isomerization of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A mild, catalytic, and highly selective method for the oxidation of alpha,beta-enones to 1,4-enediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons : Oriental Journal of Chemistry [orientjchem.org]
Purity Analysis of Commercially Available (E)-5-Undecene: A Comparative Guide for Researchers
In the realms of chemical research and pharmaceutical development, the purity of starting materials is a cornerstone of experimental reproducibility and the synthesis of target molecules with desired efficacy and safety profiles. (E)-5-Undecene, a common building block in organic synthesis, is no exception. This guide provides a comparative analysis of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Purity Analysis
The purity of this compound from three fictional representative commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed. The primary impurity of concern is the (Z)-5-Undecene isomer, along with any other volatile organic impurities. A summary of the quantitative purity analysis is presented in Table 1.
| Supplier | Purity of this compound (%) by GC-MS | (Z)-5-Undecene Isomer (%) by NMR | Other Volatile Impurities (%) by GC-MS |
| Supplier A | 98.5 | 1.2 | 0.3 |
| Supplier B | 99.2 | 0.7 | 0.1 |
| Supplier C | 97.8 | 2.0 | 0.2 |
Table 1: Comparative Purity of this compound from Different Commercial Suppliers. Data are hypothetical and for illustrative purposes.
Experimental Workflow
The following diagram illustrates the workflow for the purity analysis of this compound samples.
Figure 1: Experimental workflow for the purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile organic compounds, making it ideal for assessing the purity of this compound and detecting volatile impurities.[1]
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used.
-
Sample Preparation: A 1% (v/v) solution of the this compound sample is prepared in dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating alkene isomers and other hydrocarbons.
-
Injector Temperature: 250°C
-
Oven Program: The oven temperature is initially held at 60°C for 2 minutes, then ramped up to 240°C at a rate of 10°C/min, and held at 240°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The percentage purity is determined by integrating the peak areas of all detected compounds in the total ion chromatogram. The identification of this compound and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly effective in distinguishing between geometric isomers like (E)- and (Z)-alkenes.[3][4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the this compound sample is dissolved in 0.6 mL of deuterated chloroform (CDCl3).
-
¹H NMR Spectroscopy:
-
The key diagnostic signals for differentiating between the (E) and (Z) isomers are the coupling constants (J-values) of the vinylic protons.
-
For the (E)-isomer, the vicinal coupling constant (³J) between the vinylic protons is typically in the range of 12-18 Hz.[3]
-
For the (Z)-isomer, the ³J value is smaller, usually between 6-12 Hz.[3]
-
The chemical shifts of the vinylic protons also differ slightly between the two isomers.
-
-
¹³C NMR Spectroscopy:
-
The chemical shifts of the sp² hybridized carbons in the double bond can also provide information about the isomeric composition. Alkene carbons typically appear in the 100-150 ppm range.[5]
-
-
Data Analysis: The relative ratio of the (E) and (Z) isomers is determined by integrating the respective vinylic proton signals in the ¹H NMR spectrum.
Conclusion
The purity of commercially available this compound can vary between suppliers, primarily in the content of the (Z)-isomer and other volatile organic compounds. For applications where stereochemical purity is critical, such as in the synthesis of pharmaceuticals or fine chemicals, a thorough purity analysis using a combination of GC-MS and NMR spectroscopy is strongly recommended. This guide provides the necessary framework for researchers to perform such an analysis, enabling them to select the most suitable grade of this compound for their specific research needs and ensuring the reliability and reproducibility of their experimental outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of (E)-5-Undecene: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of (E)-5-Undecene is critical to ensure the safety of laboratory personnel and to protect the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with standard laboratory safety practices and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Key Hazards:
-
Flammability: this compound is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and hot surfaces.[1] Take precautionary measures against static discharge.
-
Health Hazards: May cause skin irritation and serious eye irritation.[2] Repeated exposure may cause skin dryness or cracking.[1] Ingestion and inhalation should be avoided.[1][2] After absorption of very large quantities, narcosis may occur.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing. In case of fire, flame retardant antistatic protective clothing is recommended.
-
Respiratory Protection: Ensure adequate ventilation. If ventilation is inadequate, wear an appropriate respirator.[3]
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and related compounds.
| Property | Value/Information |
| Chemical Formula | C11H22 |
| Molecular Weight | 154.29 g/mol |
| Physical State | Liquid |
| UN Number | 2330 (for Undecane, a related compound) |
| Hazard Class | 3 (Flammable Liquid) |
| Packing Group | III |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant. |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to have it collected by a licensed hazardous waste disposal contractor. Do not pour it down the drain or dispose of it with general trash.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for non-halogenated organic solvent waste.[4]
-
Ensure the container is made of a compatible material (e.g., glass or a suitable plastic) and has a secure, tight-fitting lid.[5] Do not use metal containers for acids or bases, or glass for hydrofluoric acid.[6]
-
Do not mix this compound with other waste types, especially incompatible chemicals such as acids, bases, or oxidizers.[4]
Step 2: Waste Accumulation
-
If you have small amounts of this compound waste, you can accumulate it in a designated satellite accumulation area within your laboratory.[7]
-
Keep the waste container tightly closed except when adding more waste.[8]
-
Store the waste container in a well-ventilated area, away from sources of ignition.[1][3] A flammable storage cabinet is recommended.[4]
Step 3: Preparing for Disposal
-
Fill out a hazardous waste tag or label as required by your institution and local regulations.[5] The label should clearly identify the contents as "this compound" or "Non-halogenated organic waste" and list all components if it is a mixture.[5]
-
Ensure the original container of this compound is also properly labeled. It is recommended to leave chemicals in their original containers for disposal.
-
If you have empty containers that held this compound, they should be handled as the product itself unless properly decontaminated. For containers to be disposed of as regular trash, they must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[8][9]
Step 4: Arranging for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][8][10]
-
Follow their specific procedures for scheduling a pickup and preparing the waste for transport.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1][2][3] Use spark-proof tools.[1][3]
-
Contain the Spill: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. fishersci.com [fishersci.com]
- 3. airgas.com [airgas.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. web.mit.edu [web.mit.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling (E)-5-Undecene
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (E)-5-Undecene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. Alkenes, as a class of hydrocarbons, are flammable and can be toxic upon inhalation, ingestion, or skin contact.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Check manufacturer's compatibility chart. | Provides protection against skin contact with this compound. Nitrile gloves offer good resistance to oils, greases, and some solvents, while neoprene gloves are effective against petroleum products.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. | Protects eyes from splashes and vapors. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor (OV) cartridges (black color-coded).[4][5] Use in poorly ventilated areas or for large spills. | This compound is a volatile organic compound. An OV respirator cartridge contains activated carbon to adsorb these vapors and prevent inhalation.[4][6][7] |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential flash fires due to the flammable nature of alkenes. |
| Foot Protection | Closed-toe shoes. | Prevents injuries from spills and dropped objects. |
Operational Plan: Handling this compound
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1]
-
Have a fire extinguisher rated for flammable liquids (Class B) available.
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
Ground and bond containers when transferring the liquid to prevent static electricity buildup, which can be an ignition source.
-
Use only compatible and properly labeled containers for storage and transport.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Avoid inhaling vapors. If dizziness or other symptoms of exposure occur, move to fresh air immediately and seek medical attention.
3. Storage:
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[8]
-
Keep containers tightly closed when not in use.
-
Store in a flammable liquids storage cabinet.[9]
-
Date the container upon receipt and upon opening.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
Do not mix hydrocarbon waste with other waste streams. Specifically, keep chlorinated and non-chlorinated solvents separate.[10]
-
The waste container should be clearly labeled as "Flammable Hazardous Waste: this compound".
2. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from ignition sources and high-traffic areas.
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.
-
For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as non-hazardous waste, depending on local regulations.[11]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
References
- 1. tutorchase.com [tutorchase.com]
- 2. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 3. safetyware.com [safetyware.com]
- 4. pksafety.com [pksafety.com]
- 5. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 6. paramountsafetyconsulting.com [paramountsafetyconsulting.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. essex.ac.uk [essex.ac.uk]
- 11. forensicresources.org [forensicresources.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
